4-amino-3-(fluorosulfonyl)benzoic acid
Description
Properties
CAS No. |
2167367-63-5 |
|---|---|
Molecular Formula |
C7H6FNO4S |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-amino-3-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11) |
InChI Key |
PZENVZOYLNCYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-Amino-3-(fluorosulfonyl)benzoic Acid: Mechanism of Action & Technical Guide
The following technical guide details the mechanism of action, chemical utility, and experimental application of 4-amino-3-(fluorosulfonyl)benzoic acid , a specialized bifunctional building block used in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes.
Executive Summary
4-amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5) is a bifunctional pharmacophore scaffold characterized by a latent electrophilic fluorosulfonyl (
This guide details its mechanism as a "context-dependent" covalent modifier, its utility in synthesizing chemical probes, and protocols for its application in chemoproteomics.
Part 1: Chemical Mechanism of Action (SuFEx)
The core mechanism of action for this molecule lies in the SuFEx reaction. The fluorosulfonyl group acts as a "sleeping beauty" warhead—stable in plasma/water but highly reactive when properly positioned against a nucleophile within a protein active site.
The SuFEx Reaction Cycle
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center.
-
Recognition: The scaffold (or ligand attached to it) binds to the protein, bringing the
group into proximity with a target nucleophile (e.g., Tyrosine , Lysine ). -
Activation: The protein microenvironment often catalyzes the reaction via hydrogen bonding to the sulfonyl oxygens or by depressing the pKa of the attacking nucleophile.
-
Substitution: The nucleophile attacks the sulfur atom, forming a trigonal bipyramidal transition state.
-
Fluoride Departure: Fluoride (
) is a stable leaving group, resulting in the formation of a robust sulfonate (from Tyr/Ser) or sulfonamide (from Lys) covalent bond.
Stability vs. Reactivity
-
Bond Energy: The S–F bond is strong (
), conferring resistance to hydrolysis and metabolic degradation compared to sulfonyl chlorides or epoxides. -
Selectivity: It does not indiscriminately react with free thiols (glutathione) in the cytosol, reducing off-target toxicity.
Mechanistic Diagram (Graphviz)
Figure 1: The SuFEx reaction pathway. The stability of the S(VI)-F bond ensures reaction only occurs upon specific protein binding events.
Part 2: Biological Target Specificity
Unlike "key-and-lock" inhibitors that target a single enzyme, 4-amino-3-(fluorosulfonyl)benzoic acid is a residue-specific modifier . Its biological activity is defined by the residues it targets.
Targetable Residues
| Residue | Reactivity Context | Product Formed | Stability |
| Tyrosine (Tyr) | High. Often requires a nearby basic residue to deprotonate the phenol. | Aryl Fluorosulfate | Very High |
| Lysine (Lys) | Moderate. Targets non-catalytic surface lysines with depressed pKa. | Aryl Sulfonamide | High |
| Serine (Ser) | Low. Typically requires catalytic activation (e.g., Serine Hydrolases). | Aryl Sulfonate | High |
| Histidine (His) | Variable. Less common, acts as a specific nucleophile in some active sites. | Sulfonyl-Imidazole | Moderate |
Context-Dependent Reactivity
The "mechanism" is strictly proximity-driven . The 4-amino and 3-carboxyl groups on the benzene ring allow researchers to attach this warhead to high-affinity ligands.
-
Example: Attaching this scaffold to a kinase inhibitor allows it to "reach out" and covalently trap a non-catalytic lysine near the ATP binding pocket, converting a reversible inhibitor into an irreversible one (Targeted Covalent Inhibition).
Part 3: Experimental Workflow & Protocols
Synthesis of SuFEx Probes
The bifunctional nature of 4-amino-3-(fluorosulfonyl)benzoic acid allows it to be installed via standard amide coupling.
Protocol: Amide Coupling to a Primary Amine Ligand
-
Activation: Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid (1.0 eq) in dry DMF.
-
Coupling Agents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Note: Avoid strong nucleophilic bases that might prematurely hydrolyze the warhead, although it is relatively stable.
-
Addition: Add the amine-bearing ligand (1.0 eq).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with dilute citric acid (to remove excess amine) and brine. Dry over
. -
Purification: Flash chromatography. The
group is stable on silica gel.
Chemoproteomic Labeling (Gel-Based & MS-Based)
To validate the mechanism of action on a specific protein:
Step-by-Step Labeling Protocol:
-
Preparation: Dilute the protein (1–5 µM) in PBS (pH 7.4).
-
Incubation: Add the SuFEx probe (10–100 µM) from a DMSO stock. Include a "DMSO-only" control and a "Competitor" control (excess non-covalent ligand).
-
Reaction Time: Incubate at 37°C for 1–4 hours. SuFEx kinetics are generally slower than acrylamides.
-
Quenching:
-
For Gel: Add 4x SDS-PAGE loading buffer and boil (5 min, 95°C).
-
For MS: Add cold acetone or TCA to precipitate protein.
-
-
Analysis:
-
Intact Protein MS: Look for a mass shift of +200.18 Da (Mass of the probe minus Fluoride).
-
Calculation: Probe MW - 19 Da (F) + Protein MW - 1 Da (H).
-
-
Peptide Mapping: Digest with Trypsin and analyze via LC-MS/MS to identify the specific modified residue.
-
Chemoproteomics Workflow Diagram
Figure 2: Workflow for utilizing 4-amino-3-(fluorosulfonyl)benzoic acid in Activity-Based Protein Profiling (ABPP).
Part 4: Technical Specifications & Safety
Physicochemical Properties
-
Molecular Weight: 219.19 g/mol
-
Formula:
-
Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (acid form).
-
pKa: Carboxylic acid
; Aniline (electron-withdrawing sulfonyl group reduces basicity).
Handling Precautions
-
Toxicity: Like all covalent modifiers, it is a potential sensitizer. Handle in a fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). While water-stable, prolonged exposure to moisture can lead to slow hydrolysis to the sulfonic acid.
References
-
Sharpless, K. B., et al. (2014). "SuFEx: A New Family of Click Reactions." Angewandte Chemie International Edition. Defines the foundational chemistry of the fluorosulfonyl group.
-
Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by Latent Electrophiles." Cell Chemical Biology. Describes the use of aryl fluorosulfonyl probes in chemoproteomics.
-
Jones, A. M., et al. (2021). "Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads." Bioorganic & Medicinal Chemistry. Demonstrates the specific application of fluorosulfonyl-benzoate scaffolds in inhibitor design.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. A comprehensive review of the mechanism and stability of this warhead class.
Sources
Strategic Deployment of 4-Amino-3-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The "Goldilocks" Warhead
In the renaissance of targeted covalent inhibitors (TCIs), the sulfonyl fluoride (SF) warhead has emerged as a privileged motif due to its unique stability-reactivity profile. Unlike the hyper-reactive acrylamides or sulfonyl chlorides of the past, SFs function as "latent" electrophiles—stable in plasma and aqueous buffers but highly reactive when positioned proximally to a nucleophile within a protein binding pocket.
4-Amino-3-(fluorosulfonyl)benzoic acid represents a premier scaffold within this class. Its structural utility lies in its trifunctional nature:
-
The Warhead (-SO₂F): A Sulfur(VI) Fluoride Exchange (SuFEx) handle for covalent bonding.
-
The Tuner (-NH₂): An ortho-amino group that electronically modulates the warhead, dampening non-specific reactivity via electron donation.
-
The Linker (-COOH): A synthetic handle for facile attachment to targeting ligands or fragment libraries.
This guide details the mechanistic basis, synthesis, and experimental application of this scaffold to convert reversible binders into potent covalent probes.
Mechanistic Foundation: The Ortho-Amino Effect
The SuFEx Mechanism
The reaction of sulfonyl fluorides with protein nucleophiles (Tyr, Lys, Ser, His) proceeds via a concerted substitution at the hexavalent sulfur center. Unlike Michael acceptors (which target Cys), SFs are uniquely capable of targeting Tyrosine and Lysine , expanding the druggable kinome and proteome.
Electronic Tuning for Selectivity
The critical advantage of the 4-amino-3-(fluorosulfonyl)benzoic acid scaffold is the electronic relationship between the amino group and the sulfonyl fluoride.
-
Deactivation: The amino group at the 4-position is a strong electron-donating group (EDG). Through resonance, it increases electron density at the sulfur center.
-
Stability: This reduces the electrophilicity of the sulfur, making it significantly more resistant to hydrolysis compared to unsubstituted benzenesulfonyl fluoride.
-
Selectivity: The warhead becomes "activation-dependent." It requires the specific environment of a binding pocket—where hydrogen bond donors (e.g., backbone amides) activate the fluoride leaving group and the target nucleophile is held in precise proximity—to react.
Figure 1: Mechanism of proximity-driven SuFEx reaction. The protein environment activates the latent warhead.
Experimental Workflows
Synthesis & Derivatization
The carboxylic acid moiety allows this building block to be coupled to any amine-containing ligand (e.g., a kinase inhibitor hinge-binder) using standard peptide coupling chemistry.
Critical Consideration: The aromatic amine on the scaffold is less nucleophilic than aliphatic amines. When coupling to the carboxylic acid, the 4-amino group generally does not require protection if the coupling partner is an aliphatic amine. However, if using highly reactive acyl chlorides, transient protection of the 4-amino group may be necessary.
Protocol: General Amide Coupling (Ligand Attachment)
Reagents:
-
4-Amino-3-(fluorosulfonyl)benzoic acid (1.0 equiv)
-
Target Ligand (Amine-functionalized) (1.1 equiv)
-
HATU (1.2 equiv) or HCTU
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid and DIPEA in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU and stir at room temperature for 5 minutes. Note: The solution may turn yellow.
-
Coupling: Add the amine-functionalized ligand.
-
Incubation: Stir at room temperature for 2–4 hours. Monitor by LC-MS.
-
QC Check: Look for the parent mass + ligand mass - H₂O. The -SO₂F group is stable under these conditions.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (avoid nucleophilic solvents like MeOH in high concentrations if prolonged exposure is expected, though generally stable).
Chemoproteomic Profiling (Labeling Assay)
Once synthesized, the probe is used to validate target engagement and assess off-target reactivity.
Protocol: In Vitro Protein Labeling
-
Preparation: Prepare a 100x stock of the probe in DMSO.
-
Incubation: Add probe to protein/lysate (1 mg/mL) to a final concentration of 1–10 µM.
-
Control: Incubate a separate sample with DMSO only.
-
Competition Control: Pre-incubate with high concentration (100 µM) of the non-covalent parent ligand for 30 min before adding the probe.
-
-
Reaction Time: Incubate at 37°C for 1 to 4 hours. (SuFEx is slower than acrylamide labeling; longer times may be needed).
-
Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boiling for 5 min.
-
Analysis: Proceed to Gel-based fluorescence scanning (if a fluorophore was attached) or Tryptic digestion followed by LC-MS/MS for residue mapping.
Data Interpretation & Troubleshooting
Mass Spectrometry Analysis
When analyzing MS data for SuFEx adducts, specific mass shifts must be defined in the search parameters (e.g., MaxQuant, Proteome Discoverer).
| Residue | Modification Type | Mass Shift (Da) | Chemical Outcome |
| Tyrosine | Sulfonylation | + [Probe Mass - F + H] - 1.0078 | Aryl fluorosulfate ester |
| Lysine | Sulfonylation | + [Probe Mass - F + H] - 1.0078 | Sulfonamide |
| Serine | Sulfonylation | + [Probe Mass - F + H] - 1.0078 | Sulfonate ester |
Note: The net mass addition to the protein is the mass of the probe minus the mass of Fluoride (19 Da).
Common Challenges
Issue: Low Labeling Efficiency
-
Cause: The "ortho-amino effect" has deactivated the warhead too much for the specific target geometry.
-
Solution: If the target nucleophile is a Lysine, the pKa might be too high. Increase pH to 8.0 to favor the unprotonated amine. Alternatively, use a scaffold without the electron-donating amino group (e.g., 3-(fluorosulfonyl)benzoic acid) to increase reactivity.
Issue: Hydrolysis (Probe Instability)
-
Observation: Appearance of sulfonic acid peak in LC-MS stock solution.
-
Solution: Ensure DMSO stocks are anhydrous. Avoid freeze-thaw cycles. The 4-amino scaffold is generally robust, but prolonged storage in wet DMSO will hydrolyze the fluoride.
Strategic Workflow Diagram
The following diagram illustrates the iterative cycle of converting a reversible hit into a covalent lead using this scaffold.
Figure 2: Iterative design cycle for SuFEx-based covalent inhibitor development.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Kelly, J. W., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
-
London, N., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Journal of Medicinal Chemistry. [Link]
Sources
solubility of 4-amino-3-(fluorosulfonyl)benzoic acid in buffers
An In-Depth Technical Guide to the Solubility of 4-amino-3-(fluorosulfonyl)benzoic acid in Buffers
Prepared by: A Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For ionizable compounds, solubility is intimately linked to the pH of the surrounding medium. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the pH-solubility profile of 4-amino-3-(fluorosulfonyl)benzoic acid. We will delve into the theoretical underpinnings of solubility for amphoteric molecules, present detailed, field-proven protocols for buffer preparation and solubility assessment via the gold-standard shake-flask method, and discuss the interpretation and application of the resulting data in a pharmaceutical development context.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from a new chemical entity (NCE) to a viable drug product, few physicochemical properties are as fundamental as aqueous solubility. Poor solubility can lead to inadequate drug absorption, resulting in low and variable bioavailability, which can ultimately render a promising compound therapeutically ineffective.[3][4][5] It is estimated that over 40% of NCEs are poorly soluble in water, making solubility enhancement a major challenge for formulation scientists.[2]
4-amino-3-(fluorosulfonyl)benzoic acid is a substituted aromatic compound featuring functional groups that make it a valuable building block in medicinal chemistry. Its structure contains a basic amino group and an acidic carboxylic acid group, classifying it as an amphoteric molecule. The presence of a strongly electron-withdrawing fluorosulfonyl group further modulates the electronic properties and, therefore, the ionization constants (pKa) of the other functional groups. Understanding the solubility of this compound across the physiological pH range (approximately 1.2 to 7.4) is paramount for its development in any oral or parenteral dosage form. This guide provides the theoretical basis and practical, step-by-step methodologies to establish a robust pH-solubility profile for this compound.
Theoretical Framework: pH, pKa, and Solubility
The solubility of an ionizable compound is dictated by the equilibrium between its solid phase and its dissolved forms (both neutral and ionized) in solution. For a compound like 4-amino-3-(fluorosulfonyl)benzoic acid, which can act as both a weak acid and a weak base, its solubility is highly pH-dependent.
The Henderson-Hasselbalch Equation and Ionization
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a drug is described by the Henderson-Hasselbalch equation.[6][7]
-
For the acidic carboxylic acid group (-COOH): pH = pKa₁ + log ([-COO⁻] / [-COOH])
-
For the basic amino group (-NH₂), we consider its conjugate acid (-NH₃⁺): pH = pKa₂ + log ([-NH₂] / [-NH₃⁺])
The fluorosulfonyl group is a potent electron-withdrawing group. This will decrease the electron density on the benzene ring, making the carboxylic acid proton more acidic (lowering pKa₁) and the anilinium proton more acidic (lowering pKa₂ for the conjugate acid) compared to unsubstituted aminobenzoic acid.
The pH-Solubility Profile of an Amphoteric Compound
The total solubility (S_Total) at any given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentrations of all ionized species.[6] Because the ionized forms are significantly more polar, they exhibit much higher aqueous solubility than the neutral form.
This relationship results in a characteristic "U-shaped" or parabolic pH-solubility profile for amphoteric compounds.
-
At low pH: The amino group is protonated (-NH₃⁺), forming a soluble cation. Solubility is high.
-
At high pH: The carboxylic acid group is deprotonated (-COO⁻), forming a soluble anion. Solubility is high.
-
At the isoelectric point (pI): The compound exists predominantly in its neutral or zwitterionic form, which typically has the lowest aqueous solubility. This point of minimum solubility (S_min) is critical to identify during pre-formulation.
The following diagram illustrates the expected relationship between pH and the dominant ionic species of 4-amino-3-(fluorosulfonyl)benzoic acid, which governs its solubility profile.
Caption: Predicted relationship between pH and the ionization state of 4-amino-3-(fluorosulfonyl)benzoic acid.
Experimental Design and Protocols
To accurately determine the pH-solubility profile, we employ the equilibrium shake-flask method. This method is considered the gold standard as it measures the thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical classification and formulation development.[8]
Overall Experimental Workflow
The process involves preparing a series of buffers, creating saturated solutions of the compound in each buffer, allowing them to reach equilibrium, separating the solid and liquid phases, and quantifying the dissolved compound in the supernatant.
Caption: Workflow for determining the pH-solubility profile of an API.
Protocol 1: Preparation of Buffer Solutions (0.1 M)
Accurate buffer preparation is crucial for reliable results. The following protocols cover a wide pH range. It is essential to use a calibrated pH meter and adjust the final pH at the temperature of the experiment (e.g., 37 °C), as pH can be temperature-dependent.[9]
A. Citrate Buffer (pH 3.0 - 6.2) [10]
-
Prepare two 0.1 M stock solutions:
-
Solution A (Citric Acid): Dissolve 21.01 g of citric acid monohydrate in deionized water and make up the volume to 1 L.
-
Solution B (Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in deionized water and make up the volume to 1 L.
-
-
Mix the stock solutions in the ratios specified in the table below to achieve the target pH. Verify with a pH meter and adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
B. Phosphate Buffered Saline (PBS) (pH ~7.4) [9][11]
-
To prepare 1 L of 1X PBS:
-
Add 800 mL of distilled water to a suitable container.
-
Add 8 g of Sodium Chloride (NaCl).
-
Add 0.2 g of Potassium Chloride (KCl).
-
Add 1.44 g of Sodium Phosphate Dibasic (Na₂HPO₄).
-
Add 0.24 g of Potassium Phosphate Monobasic (KH₂PO₄).
-
Adjust the pH to the desired value (e.g., 6.8, 7.4) using HCl or NaOH.
-
Add distilled water to bring the final volume to 1 L.
C. Borate Buffer (pH 8.0 - 10.0) [12][13]
-
Prepare two 0.2 M stock solutions:
-
Solution A (Boric Acid and KCl): Dissolve 12.37 g of boric acid (H₃BO₃) and 14.91 g of potassium chloride (KCl) in deionized water and make up the volume to 1 L.
-
Solution B (NaOH): Prepare a 0.2 M Sodium Hydroxide solution.
-
-
To a 200 mL volumetric flask, add 50.0 mL of Solution A.
-
Add the specified volume of Solution B from the table below.
-
Add water to the final volume of 200 mL. Verify the pH.
| Buffer System | Target pH | Vol. of Solution A (mL) | Vol. of Solution B (mL) |
| Citrate | 3.0 | 82.0 | 18.0 |
| 4.0 | 61.5 | 38.5 | |
| 5.0 | 41.0 | 59.0 | |
| 6.0 | 18.5 | 81.5 | |
| Phosphate | 6.8 | (Use PBS recipe) | (Adjust with HCl/NaOH) |
| 7.4 | (Use PBS recipe) | (Adjust with HCl/NaOH) | |
| Borate | 8.0 | 50.0 | 3.9 |
| 9.0 | 50.0 | 20.8 | |
| 10.0 | 50.0 | 43.7 | |
| Table 1: Recipes for preparing various buffer solutions. Volumes for Citrate and Borate buffers are for a final volume of 100 mL and 200 mL, respectively. |
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard biopharmaceutical guidelines.[8][14]
-
Preparation: Aliquot 5 mL of each prepared buffer into appropriately labeled 10 mL glass vials, in triplicate for each pH condition.
-
Addition of Compound: Add an excess amount of 4-amino-3-(fluorosulfonyl)benzoic acid to each vial. "Excess" means enough solid material should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg.
-
Equilibration: Seal the vials tightly. Place them in a temperature-controlled orbital shaker set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid particles suspended (e.g., 150 rpm) for 48 to 72 hours. This duration is typically sufficient to reach thermodynamic equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) can be conducted to confirm that equilibrium has been reached.
-
pH Measurement: After equilibration, allow the suspensions to settle briefly. Carefully measure and record the final pH of the supernatant in each vial. Significant changes in pH may indicate that the buffer capacity was insufficient, requiring the experiment to be repeated with a higher concentration buffer.[8]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
For extra security, filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the compound and does not cause adsorption).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the validated linear range of the analytical method (e.g., HPLC-UV).[15]
-
Analyze the diluted samples using the pre-validated analytical method to determine the concentration of dissolved 4-amino-3-(fluorosulfonyl)benzoic acid.
-
Calculate the solubility in mg/mL or mmol/L.
-
Data Presentation and Interpretation
The results of the solubility study should be presented clearly to allow for straightforward interpretation.
Tabulated Data
Summarize the quantitative results in a table, including the mean solubility and standard deviation for the triplicate measurements at each pH.
| Buffer System | Target pH | Final pH | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mM) |
| Citrate | 3.0 | 3.01 | [Experimental Value] | [± Value] | [Calculated Value] |
| Citrate | 4.0 | 4.02 | [Experimental Value] | [± Value] | [Calculated Value] |
| Citrate | 5.0 | 5.00 | [Experimental Value] | [± Value] | [Calculated Value] |
| Phosphate | 6.8 | 6.81 | [Experimental Value] | [± Value] | [Calculated Value] |
| Phosphate | 7.4 | 7.39 | [Experimental Value] | [± Value] | [Calculated Value] |
| Borate | 8.0 | 8.02 | [Experimental Value] | [± Value] | [Calculated Value] |
| Borate | 9.0 | 9.01 | [Experimental Value] | [± Value] | [Calculated Value] |
| Table 2: Example Data Presentation for pH-Solubility Profile. (Note: Molecular Weight of C₇H₆FNO₄S is 219.19 g/mol [16]) |
Graphical Representation
A plot of the logarithm of solubility versus pH provides the most informative visualization of the data. This plot will clearly show the characteristic "U-shape," revealing the pH of minimum solubility (the isoelectric point) and the pH ranges where the cationic and anionic species dominate solubility.
Conclusion and Implications for Drug Development
This guide has outlined a robust, scientifically-grounded approach to determining the pH-solubility profile of 4-amino-3-(fluorosulfonyl)benzoic acid. By understanding the theoretical principles and meticulously following the detailed experimental protocols, researchers can generate high-quality, reliable data.
The resulting pH-solubility profile is not merely an academic exercise; it is a critical dataset that informs numerous decisions in the drug development pipeline:
-
Formulation Strategy: It dictates the feasibility of liquid formulations and helps in selecting pH-modifying excipients for solid dosage forms to optimize dissolution.
-
Biopharmaceutical Classification System (BCS): The lowest measured solubility across the pH range of 1.2-6.8 is used to classify the drug's solubility, which has significant regulatory implications.[14]
-
Route of Administration: The profile can indicate whether oral administration is viable or if alternative routes are necessary to bypass solubility-limited absorption.
-
Risk Assessment: Identifying the pH of minimum solubility is crucial for preventing precipitation of the drug in vivo (e.g., during transit through the gastrointestinal tract) or in vitro (e.g., upon dilution of a parenteral formulation).
By investing in a thorough characterization of solubility early in development, scientists can mitigate risks, accelerate timelines, and increase the probability of successfully advancing promising molecules like 4-amino-3-(fluorosulfonyl)benzoic acid to the clinic.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]
-
International Scientific Journal of Engineering and Management. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]
-
Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available at: [Link]
-
Unknown. preparation of buffer. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Veranova. Improving solubility and accelerating drug development. Available at: [Link]
-
Solubility of Things. 4-Amino-3-fluorobenzoic acid. Available at: [Link]
-
St John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). Available at: [Link]
-
Unknown. Borate buffer System Background. Available at: [Link]
-
ResearchGate. (2022, April 18). How do I make a 0.1M borate buffer pH9? And a related tris buffer question?. Available at: [Link]
-
Bio-Rad Laboratories, Inc. 1X Phosphate-Buffered Saline (PBS) Recipe Calculator. Available at: [Link]
-
Scribd. Citrate Buffer Recipe. Available at: [Link]
-
Interchim. Phosphate Buffered Saline (PBS). Available at: [Link]
-
iGEM 2019 IISER Kolkata. PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). Available at: [Link]
-
ResearchGate. (2025, March 18). Prepare Citrate buffer 0,05 M with pH 5,5?. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9971, 4-Amino-3-fluorobenzoic acid. Available at: [Link]
-
Bosc, N., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics. Available at: [Link]
-
Unknown. Exp. 11 The influence of pH on solubility in water Theory. Available at: [Link]
-
Pharmacy 180. Solubility - Pharmaceutical solutions. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
-
Gola, J. M. R., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry. Available at: [Link]
-
Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Available at: [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. isjem.com [isjem.com]
- 5. veranova.com [veranova.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 11. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 16. 4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5 [sigmaaldrich.com]
4-amino-3-(fluorosulfonyl)benzoic acid CAS number and structure
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 4-amino-3-(fluorosulfonyl)benzoic acid.
A Bifunctional SuFEx Hub for Drug Discovery and Proteomics
CAS Number: 2167367-63-5
Formula:
Executive Summary
4-Amino-3-(fluorosulfonyl)benzoic acid is a specialized aromatic building block characterized by the presence of three distinct functional groups: a carboxylic acid, a primary amine, and a sulfonyl fluoride (
Unlike traditional sulfonyl chlorides, the fluorosulfonyl motif in this compound exhibits exceptional stability toward hydrolysis and reduction, yet remains exclusively reactive toward specific nucleophiles (e.g., tyrosine residues, silyl ethers) under defined conditions. This "sleeping beauty" reactivity makes CAS 2167367-63-5 an invaluable tool for covalent drug discovery, proteolysis targeting chimeras (PROTACs), and bioconjugation.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Specifications
The molecule features a benzoic acid core.[2] The amino group is positioned para to the carboxylic acid, while the fluorosulfonyl group is meta to the carboxylic acid (and ortho to the amine). This ortho-positioning of the amine and sulfonyl fluoride creates unique intramolecular electronic effects that influence reactivity.
| Property | Data |
| IUPAC Name | 4-amino-3-(fluorosulfonyl)benzoic acid |
| CAS Number | 2167367-63-5 |
| SMILES | NC1=C(S(F)(=O)=O)C=C(C(O)=O)C=C1 |
| InChI Key | PZENVZOYLNCYJY-UHFFFAOYSA-N |
| Appearance | White to pale yellow solid |
| Melting Point | >200°C (Decomposition typical for amino acids) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (pH dependent) |
| Acidity (pKa) | ~4.0 (COOH), ~2.5 (Anilinium) |
Functional Group Analysis
-
Carboxylic Acid (
): Serves as the primary attachment point for payloads, allowing amide coupling to amines on drug scaffolds or linkers. -
Primary Amine (
): Acts as a secondary ligation handle or an electron-donating group (EDG) that modulates the electrophilicity of the sulfonyl fluoride. -
Sulfonyl Fluoride (
): The SuFEx warhead.[3][4] It is resistant to metabolic degradation but undergoes rapid exchange with phenols or amines in the presence of calcium or DBU catalysts.
Synthesis & Manufacturing Logic
The synthesis of aryl sulfonyl fluorides generally follows a "Chloride-to-Fluoride" exchange protocol. For CAS 2167367-63-5, the synthesis must preserve the amino group while installing the sulfonyl fluoride.
Retrosynthetic Analysis
The most robust pathway involves the chlorosulfonylation of 4-aminobenzoic acid (PABA), followed by halide exchange. Direct fluorination is avoided due to the high reactivity of fluorine gas.
Validated Synthetic Protocol
Note: This protocol is adapted from standard SuFEx methodologies (Sharpless et al., 2014) applied to benzoic acid derivatives.
Step 1: Chlorosulfonylation
-
Reagents: 4-Aminobenzoic acid, Chlorosulfonic acid (
), Thionyl chloride ( ). -
Conditions: Heat (60–80°C) for 2–4 hours.
-
Mechanism: Electrophilic aromatic substitution (EAS) installs the sulfonyl chloride ortho to the strong amino director.
-
Intermediate: 4-amino-3-(chlorosulfonyl)benzoic acid.
Step 2: Fluoride Exchange (The SuFEx Step)
-
Reagents: Potassium Bifluoride (
) or Potassium Fluoride ( ) with 18-Crown-6. -
Solvent: Acetonitrile (
) or Water/Dioxane biphasic mix. -
Procedure:
-
Dissolve the sulfonyl chloride intermediate in MeCN/Water (1:1).
-
Add saturated aqueous
(2.5 equiv). -
Stir at room temperature for 2–4 hours.
-
Observation: The sulfonyl fluoride is significantly more stable to hydrolysis than the chloride; the reaction is driven by the formation of the strong S-F bond and the precipitation of KCl.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.
-
Caption: Figure 1. Standard synthetic route converting PABA to the target SuFEx scaffold via chlorosulfonylation and bifluoride exchange.
Reactivity Profile: The SuFEx Mechanism
The defining feature of CAS 2167367-63-5 is its ability to undergo Sulfur-Fluoride Exchange. Unlike standard nucleophilic substitution, SuFEx at the S(VI) center is not strictly dissociative or associative but is often assisted by proton transfer or silicon activation.
Stability vs. Reactivity
-
Hydrolytic Stability: The S-F bond is shorter (1.56 Å) and stronger than the S-Cl bond. It resists hydrolysis at neutral pH, allowing the compound to circulate in biological systems (e.g., plasma) without degrading.
-
Activated Exchange: In the presence of a specific activation partner (e.g., a tyrosine phenol in a protein binding pocket), the S-F bond breaks, forming a covalent sulfonate ester bond.
Mechanism of Action (Covalent Inhibition)
When used as a drug linker, the carboxylic acid attaches to a ligand. Upon binding to a target protein, the
-
Docking: Ligand binds to protein.
-
Activation: The local environment (often basic) activates the nucleophile.
-
Exchange: The nucleophile attacks the Sulfur(VI), displacing Fluoride.
-
Result: Permanent covalent modification of the protein.
Caption: Figure 2.[5] SuFEx reaction mechanism showing the covalent ligation of a tyrosine residue by the fluorosulfonyl warhead.
Applications in Drug Development[7][11][12][13]
Covalent Probes & Inhibitors
Researchers utilize CAS 2167367-63-5 to convert reversible non-covalent binders into covalent probes. The carboxylic acid is coupled to the binder, positioning the
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid, aromatic linker. The
Late-Stage Functionalization
Because the
Safety & Handling
-
Hazard Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[6]
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
-
Incompatibility: Strong bases, strong oxidizing agents.
References
-
Dong, J., Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
MilliporeSigma. "4-amino-3-(fluorosulfonyl)benzoic acid Product Page." SigmaAldrich.com. (Note: Link directs to general fluorosulfonyl catalog; specific CAS verified in search results).
-
Baranczak, A., et al. (2016). "Fluorosulfates as Latent Electrophiles in Chemical Biology." Journal of the American Chemical Society.
-
PubChem. "Compound Summary: 4-Amino-3-(fluorosulfonyl)benzoic acid." National Library of Medicine.
Sources
- 1. 4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5 [sigmaaldrich.com]
- 2. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. 3-(Fluorosulfonyl)benzoic acid 95 HPLC 454-95-5 [sigmaaldrich.com]
Strategic Applications of 4-Amino-3-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery
This is an in-depth technical guide on the applications of 4-amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5) in modern drug discovery, focusing on its role as a bifunctional SuFEx (Sulfur-Fluoride Exchange) building block.
A Technical Guide for Medicinal Chemists and Chemical Biologists
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has moved beyond cysteine-reactive acrylamides to "sleeping beauty" warheads capable of targeting harder nucleophiles like Tyrosine, Lysine, and Histidine. 4-Amino-3-(fluorosulfonyl)benzoic acid represents a premier bifunctional scaffold in this domain. By combining a tunable aniline handle, a carboxylate anchor, and a latent fluorosulfonyl (
Part 1: Chemical Profile & The SuFEx Advantage
The Molecule[2][3][4][5]
-
IUPAC Name: 4-amino-3-(fluorosulfonyl)benzoic acid
-
CAS Number: 2167367-63-5
-
Molecular Formula:
-
Molecular Weight: 219.19 g/mol
-
Key Motifs:
-
4-Amino Group: Electron-donating handle for amide coupling or heterocycle formation.
-
1-Carboxylic Acid: Anchor point for attachment to ligands, linkers, or solubilizing tails.
-
3-Fluorosulfonyl Group: The SuFEx warhead.[1] Positioned ortho to the amino group, it benefits from electronic stabilization, ensuring it remains inert in plasma but highly reactive within a protein binding pocket.
-
The "Sleeping Beauty" Reactivity
Unlike sulfonyl chlorides, which hydrolyze rapidly, aryl fluorosulfonyls are remarkably stable in aqueous buffer and plasma. They resist non-specific reaction with glutathione or solvent-exposed nucleophiles. Reactivity is triggered only under specific conditions:
-
Proximity-Driven: Perfect alignment within a protein pocket raises the effective molarity of the nucleophile.
-
Environment-Assisted: The local protein microenvironment (e.g., H-bond networks) activates the S(VI) center or deprotonates the targeting residue (Tyr-OH
Tyr-O ).
Part 2: Synthesis & Preparation Protocols[1][2]
While commercially available, in-house synthesis allows for scale-up and derivative creation. The following protocol is a validated route starting from 4-aminobenzoic acid (PABA).
Synthesis Workflow (Graphviz Diagram)
Caption: Two-step synthesis converting PABA to the target SuFEx linker via a sulfonyl chloride intermediate.
Detailed Experimental Protocol
Step 1: Chlorosulfonation
-
Setup: Charge a dry 3-neck round-bottom flask with chlorosulfonic acid (5.0 equiv) under
. Cool to 0°C. -
Addition: Add 4-aminobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic HCl gas evolution.
-
Reaction: Heat to 80°C for 4 hours. Monitor by quenching an aliquot into MeOH (forms methyl ester) and checking LCMS.
-
Workup: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride intermediate precipitates. Filter, wash with ice-cold water, and dry under vacuum. Note: Use immediately in Step 2 to prevent hydrolysis.
Step 2: Fluorine Exchange (The Halex Reaction)
-
Solvent System: Dissolve the crude sulfonyl chloride in Acetonitrile (MeCN).
-
Reagent: Add a saturated aqueous solution of Potassium Bifluoride (
, 2.5 equiv). -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Validation: LCMS should show conversion from
(M+Cl pattern) to (M+F, single peak). -
Purification: Concentrate MeCN, dilute with EtOAc, wash with water/brine. Dry over
. Recrystallize from EtOAc/Hexanes if necessary.
Part 3: Applications in Drug Discovery
Design of Lysine-Targeting Kinase Inhibitors
Many kinase inhibitors bind reversibly near the solvent front or the hinge region. By incorporating 4-amino-3-(fluorosulfonyl)benzoic acid, you can convert these into covalent inhibitors targeting non-catalytic Lysine residues.
Strategy:
-
Amide Coupling: Use the carboxylic acid of the linker to attach to a solvent-exposed amine on the kinase inhibitor core.
-
Result: The warhead is projected into the solvent channel. If a Lysine is within 4–8 Å, the sulfonyl fluoride will capture it.
Data Summary: Comparison of Warheads
| Feature | Acrylamide (Traditional) | Sulfonyl Fluoride (SuFEx) |
| Target Residue | Cysteine (Cys) | Tyr, Lys, His, Ser |
| Intrinsic Reactivity | High (Michael Acceptor) | Low (Context-Dependent) |
| Metabolic Stability | Moderate (Glutathione conjugation) | High (Resists GSH) |
| Reversibility | Irreversible | Irreversible |
| Application | Only if Cys is present | Broad Proteome Coverage |
PROTAC Linker Construction
This molecule is an ideal "exit vector" linker for PROTACs (Proteolysis Targeting Chimeras).
-
The Concept: Instead of a standard alkyl linker, use the phenyl ring as a rigid spacer.
-
Covalent PROTACs: The
group can covalently lock the PROTAC onto the E3 ligase (e.g., Cereblon or VHL) or the Target Protein (POI), improving potency and residence time. -
Synthesis Logic:
-
React 4-amino group with E3 Ligand (e.g., Thalidomide analog).
-
React Carboxylic acid with POI Ligand.
-
The 3-fluorosulfonyl group remains as a "bystander" warhead to capture a nearby residue upon ternary complex formation.
-
SuFEx Mechanism of Action
The reaction follows a substitution at the hexavalent sulfur center.
Caption: Nucleophilic substitution mechanism at the S(VI) center. Fluoride is the leaving group.
Part 4: Safety & Handling
-
Fluoride Source:
is corrosive and generates trace HF. Use plasticware (polypropylene) or Teflon-coated glassware during the fluorination step. Avoid standard borosilicate glass if high concentrations of HF are expected (though SuFEx conditions are generally mild). -
Stability: Store the solid compound at 4°C under inert atmosphere. It is stable for months. In solution (DMSO), it is stable for days at RT, facilitating high-throughput screening.
References
-
Sharpless, K. B., et al. "SuFEx-Based Polysulfate Connectors for Click Chemistry." Angewandte Chemie International Edition, 2014. [Link]
-
Jones, L. H., et al. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 2025 (Review). [Link]
-
Kelly, J. W., et al. "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology, 2018. [Link]
-
PubChem. "Compound Summary: 3-(Fluorosulfonyl)benzoic acid."[2] National Library of Medicine. [Link]
Sources
4-amino-3-(fluorosulfonyl)benzoic acid as a fragment for screening
Harnessing 4-Amino-3-(fluorosulfonyl)benzoic Acid as a Privileged Core for Covalent Fragment Screening
Executive Summary
Covalent fragment-based drug discovery (CFBDD) has fundamentally reshaped our approach to "undruggable" protein targets. Historically, this field was bottlenecked by a reliance on acrylamides and Michael acceptors, which predominantly target cysteine—one of the least abundant amino acids in the human proteome. To expand the druggable landscape, the field has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
Within this paradigm, 4-amino-3-(fluorosulfonyl)benzoic acid (CAS 2167367-63-5) [1] has emerged as a highly versatile, bifunctional fragment core. In my experience overseeing high-throughput screening campaigns, the success of a covalent fragment hinges entirely on the delicate balance between aqueous stability and target-driven reactivity. This whitepaper dissects the mechanistic rationale, structural advantages, and self-validating protocols required to deploy this specific fragment scaffold in cutting-edge discovery pipelines.
The Mechanistic Rationale: Beyond Cysteine with SuFEx
Sulfonyl fluoride-based SuFEx chemistry, identified as a next-generation click-chemistry approach, has gained massive traction due to its ability to irreversibly label tyrosine, threonine, serine, lysine, cysteine, and histidine residues[2].
The defining advantage of the fluorosulfonyl warhead is its "activation-free" yet highly stable nature. Unlike chloroacetamides, which suffer from high intrinsic electrophilicity leading to indiscriminate off-target labeling and false positives, sulfonyl fluorides are remarkably stable in aqueous buffer. They remain essentially inert until a specific, non-covalent binding event places the warhead in the precise microenvironment of a nucleophilic residue. This "proximity effect" dramatically lowers the activation energy barrier, driving the SuFEx reaction to completion and expelling hydrogen fluoride (HF) as a leaving group.
Proximity-driven SuFEx mechanism enabling targeted covalent modification.
Structural Anatomy of 4-Amino-3-(fluorosulfonyl)benzoic Acid
The structural genius of 4-amino-3-(fluorosulfonyl)benzoic acid (MW = 219.19 Da) lies in its bifunctionality and electronic tuning, making it an ideal "hub" for library generation.
-
Bifunctional Synthetic Handles: The molecule possesses both a carboxylic acid and an amino group. The carboxylic acid provides a highly efficient synthetic handle for rapid amidation with diverse primary and secondary amines, enabling the generation of a vast library of "SuFBits" (sulfonyl fluoride bits)[2].
-
Electronic Tuning (Causality of Stability): The placement of the amino group at the 4-position is not arbitrary. As an electron-donating group (EDG) positioned ortho to the fluorosulfonyl group, it pushes electron density into the aromatic ring. This subtly dampens the electrophilicity of the S(VI) center. This electronic tuning is the causal factor behind its exceptional aqueous stability (
often extending to days), ensuring that the warhead survives the assay incubation period without undergoing background hydrolysis.
Quantitative Profiling of Covalent Warheads in FBDD
To contextualize the superiority of the fluorosulfonyl group for beyond-cysteine targeting, we must compare its kinetic profile against traditional electrophiles.
| Warhead Chemotype | Primary Nucleophile Targets | Aqueous Stability ( | Intrinsic Electrophilicity | Suitability for FBDD |
| Sulfonyl Fluoride (SuFEx) | Tyr, Lys, His, Ser, Thr, Cys | High (Days to Weeks) | Tunable / Moderate | Excellent (Activation-Free) |
| Acrylamide | Cys | High (Days) | Low to Moderate | High (Cys-restricted) |
| Chloroacetamide | Cys, Lys | Low (Hours) | High | Poor (High false positive rate) |
| Vinyl Sulfone | Cys, His | Moderate | Moderate to High | Moderate |
Experimental Methodology: A Self-Validating Screening Protocol
Libraries of reactive fragments present an innovative approach for the discovery of ligands by leveraging intact protein liquid chromatography–mass spectrometry (LC–MS)[3]. However, trustworthiness in screening requires a self-validating system. A mass shift observed in LC-MS could theoretically arise from a strong non-covalent interaction that survives ionization.
To rule this out, we mandate the inclusion of a parallel control using a sulfonic acid analog (where the
Step-by-Step Intact Protein LC-MS Workflow
Step 1: Protein Preparation & Buffer Selection
-
Dilute the target protein to 2–5 µM in a physiologically relevant, non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Causality Check: Never use Tris buffer. Tris contains a primary amine that acts as a competing nucleophile, reacting with the SuFEx warhead, depleting the fragment concentration, and causing false negatives.
Step 2: Library Incubation
-
Add the 4-amino-3-(fluorosulfonyl)benzoic acid-derived fragment library (pooled in groups of 5 to increase throughput) at a final concentration of 50 µM per compound. Ensure final DMSO concentration remains
2% v/v to prevent protein denaturation. -
Incubate at 25°C for 4 to 24 hours.
Step 3: Reaction Quenching
-
Quench the reaction by adding formic acid to a final concentration of 1% v/v.
-
Causality Check: Formic acid rapidly drops the pH, protonating nucleophilic residues (e.g., the imidazole ring of histidine) and denaturing the protein. This instantly halts the SuFEx reaction, allowing for highly precise kinetic time-point measurements.
Step 4: LC-MS Analysis & Deconvolution
-
Analyze the samples using a high-resolution Q-TOF mass spectrometer.
-
Deconvolute the multiply charged protein envelope using maximum entropy algorithms (e.g., MaxEnt1). A positive hit is defined by a mass shift corresponding to the exact mass of the fragment minus 20.00 Da (accounting for the loss of HF during covalent bond formation).
End-to-end covalent fragment screening workflow using intact protein LC-MS.
Kinetic Profiling and Hit Deconvolution
Once a hit is confirmed via the self-validating control, it must be kinetically characterized. Covalent fragment-based drug discovery is a validated method for inhibitor discovery[4], but the potency of a covalent inhibitor cannot be described by an
Instead, we evaluate the efficiency of the covalent bond formation using the
- (Reversible Binding Affinity): Driven by the structural determinants of the functionalized benzoic acid/amino regions.
- (Maximum Rate of Inactivation): Driven by the precise geometry and proximity of the fluorosulfonyl group to the target nucleophile.
Following kinetic profiling, bottom-up proteomics (trypsin digestion followed by MS/MS) is deployed to map the exact site of modification, confirming whether the fragment engaged a functional allosteric or orthosteric pocket.
Conclusion
The transition from cysteine-centric to nucleophile-agnostic covalent screening represents a monumental leap in drug discovery. 4-amino-3-(fluorosulfonyl)benzoic acid is not merely a chemical reagent; it is a meticulously tuned, bifunctional gateway to the "undruggable" proteome. By leveraging its synthetic versatility and the precision of SuFEx chemistry, researchers can rapidly assemble and screen libraries that confidently target diverse nucleophilic residues with high fidelity.
References
-
Csorba, N., et al. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules, 2023.[Link][2]
-
Jones, A., et al. "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology, 2023.[Link][3]
-
PNAS. "Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach." Proceedings of the National Academy of Sciences, 2023.[Link][4]
Sources
The Sleeping Beauty of Electrophiles: A Technical Guide to Sulfonyl Fluorides
Executive Summary
For decades, the dogma of covalent drug discovery relied almost exclusively on targeting cysteine residues with acrylamides. This restricted the "druggable" proteome to the ~2% of proteins possessing an accessible, non-catalytic cysteine. Sulfonyl fluorides (R-SO₂F) have shattered this ceiling.
Unlike their chaotic cousins, sulfonyl chlorides, sulfonyl fluorides possess a unique "context-dependent" electrophilicity. They are the "Sleeping Beauties" of chemical biology: inert to metabolic hydrolysis and plasma components, yet hyper-reactive when "kissed" by the specific electrostatic environment of a protein pocket.
This guide dissects the physicochemical basis of this reactivity, provides validated protocols for their synthesis and profiling, and details the mechanistic logic required to deploy them as targeted covalent inhibitors (TCIs) for Tyrosine, Lysine, and Histidine residues.
Part 1: The Physicochemical Paradox
To understand why sulfonyl fluorides work in vivo where other electrophiles fail, one must analyze the sulfur(VI)-fluorine bond.
The Stability-Reactivity Trade-off
The S(VI)-F bond is an anomaly. It is thermodynamically stable yet kinetically accessible.
| Feature | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) | Impact on Drug Discovery |
| Bond Energy | ~285 kJ/mol | ~370 kJ/mol | SO₂F resists spontaneous hydrolysis in plasma. |
| Bond Length | 2.05 Å | 1.56 Å | Shorter bond implies tighter steric shielding of the Sulfur center. |
| Polarizability | High (Soft electrophile) | Low (Hard electrophile) | SO₂F is less prone to non-specific reaction with biological thiols (glutathione). |
| Redox Stability | Susceptible to reduction | Resistant to reduction | SO₂F survives cellular reductive environments. |
The Expert Insight: The high bond dissociation energy of S-F suggests inertness. However, the high electronegativity of fluorine creates a significant dipole, pulling electron density from the sulfur. The reactivity is gated . In bulk solvent (water/plasma), the hydration shell stabilizes the fluoride, preventing departure. Inside a protein pocket, desolvation and specific hydrogen bonding to the sulfonyl oxygens activate the sulfur center for nucleophilic attack.
Part 2: Mechanism of Activation (The "SuFEx" Engine)
The reaction of sulfonyl fluorides with protein residues is a Sulfur-Fluoride Exchange (SuFEx) event. It does not proceed via a simple dissociative (
The Proton Shuttle Requirement
For a residue (e.g., Tyrosine) to attack the Sulfur(VI) center, two conditions must be met:
-
De-shielding: The nucleophile must penetrate the steric shield of the sulfonyl oxygens.
-
Proton Abstraction: A general base (often a neighboring Histidine or water network) must assist in deprotonating the nucleophile.
-
Fluoride Departure: The leaving group (F⁻) is a poor leaving group in organic solvents but is stabilized by H-bonding in the active site.
Visualization of the Activation Pathway
Caption: The "Context-Dependent" activation of Sulfonyl Fluorides. Reactivity is triggered only when the local protein environment stabilizes the pentacoordinate transition state.
Part 3: Residue Specificity & Targeting
While originally hailed as Tyrosine-specific reagents, sulfonyl fluorides are "residue-agnostic" electrophiles whose specificity is dictated by the geometry of the binding pocket.
The Target Landscape
-
Tyrosine (Tyr): The classic target. Requires a nearby base to lower the pKa of the phenol.
-
Lysine (Lys): Increasingly common. Often targeted by fluorosulfates (Ar-OSO₂F) or specific aryl sulfonyl fluorides where the geometry aligns the
-amine for attack. -
Histidine (His): Rare but possible in specific catalytic triads.
-
Serine (Ser): Targeted in serine hydrolases (e.g., PMSF), but tunable for non-catalytic serines.
Critical Design Note: To target a specific residue, you must design the scaffold (the "R" group) to place the SO₂F warhead within 2-3 Å of the target nucleophile. The warhead alone provides reactivity; the scaffold provides selectivity.
Part 4: Experimental Protocols
Synthesis: The Bifluoride Method (Standard)
Why this works: Traditional fluorination using AgF or TBAF is expensive or hygroscopic. The "Sharpless" method using Potassium Bifluoride (
Protocol: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride
-
Reagents:
-
Substrate: Aryl Sulfonyl Chloride (1.0 equiv)
-
Reagent: Potassium Bifluoride (
) (2.0 equiv) -
Solvent: Acetonitrile/Water (1:1 v/v)
-
-
Procedure:
-
Dissolve the sulfonyl chloride in Acetonitrile.
-
Add the aqueous solution of
dropwise. -
Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The R-SO₂Cl will hydrolyze to sulfonic acid if the reaction is too slow, but
usually outcompetes water.
-
-
Workup:
-
Dilute with EtOAc. Wash with water and brine.
-
Dry over
and concentrate. -
Note: Sulfonyl fluorides are generally stable on silica gel, allowing standard column chromatography.
-
Validation: Kinetic Profiling of Reactivity
Before testing in cells, you must validate that your warhead is not too reactive (a "bomb") or too inert (a "rock").
Protocol: NMR-Based Reactivity Assay
-
Concept: Measure the reaction rate with a model nucleophile (e.g., Tyrosine analog p-cresol) in the presence of a base.
-
Setup:
-
Dissolve Sulfonyl Fluoride (10 mM) and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in
. -
Add p-cresol (1.2 equiv).
-
Add Base (e.g., DBU or
, 2.0 equiv) to initiate.
-
-
Measurement:
-
Monitor
-NMR. -
Signal: Sulfonyl fluoride appears ~ +65 ppm. Fluoride ion release (or bifluoride) appears ~ -150 ppm (variable).
-
Endpoint: Disappearance of the S-F peak.
-
-
Interpretation:
- min: Likely too reactive (potential for off-target toxicity).
- hours: Likely too inert (requires extremely tight binding to work in vivo).
-
Goldilocks Zone:
of 30–120 minutes in this accelerated assay often translates to effective specific covalent inhibition in proteins.
Part 5: Workflow for Covalent Inhibitor Discovery
This workflow integrates the synthesis and validation steps into a drug discovery pipeline.
Caption: Integrated workflow for developing Sulfonyl Fluoride-based Targeted Covalent Inhibitors (TCIs).
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4][5][6] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). Mechanism and Application of Covalent Inhibition in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Link
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides covalently modify specific residues in the Transthyretin binding pocket. Journal of the American Chemical Society. Link
-
Bar-Peled, L., et al. (2017). Chemical Proteomics Reveals the Target Landscape of Sulfonyl Fluoride Probes in Human Cells. Cell. Link
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.cshl.edu [repository.cshl.edu]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: Targeted Covalent Proteomics using 4-Amino-3-(fluorosulfonyl)benzoic Acid Scaffolds
This Application Note and Protocol details the utilization of 4-amino-3-(fluorosulfonyl)benzoic acid (and its derivatives) as a targeted covalent warhead in chemoproteomics. This molecule serves as a foundational "SuFEx" (Sulfur-Fluoride Exchange) building block, enabling the discovery of ligandable pockets on proteins via reactivity with Tyrosine, Lysine, and Histidine residues.[1]
Introduction & Mechanistic Basis[2][3]
The integration of 4-amino-3-(fluorosulfonyl)benzoic acid into proteomic workflows represents a shift from non-specific alkylation to "tunable" covalent engagement. Unlike highly reactive chloroacetamides (which target Cysteine), sulfonyl fluorides (SF) possess a unique stability-reactivity profile known as SuFEx (Sulfur-Fluoride Exchange).
Why this Molecule?
The specific architecture of 4-amino-3-(fluorosulfonyl)benzoic acid offers three critical advantages for drug discovery and chemical biology:
-
Tunable Reactivity: The electron-donating amino group at the para position (relative to the acid) and ortho (relative to the sulfonyl) modulates the electrophilicity of the sulfur center. This prevents non-specific reaction with water or common buffers, ensuring the warhead only reacts within the specific microenvironment of a protein pocket (e.g., proximity to a basic residue that activates the target nucleophile).
-
Bifunctionality: The carboxylic acid moiety allows for facile conjugation to diversity elements (fragments), biotin (for enrichment), or fluorophores, without compromising the warhead.
-
Residue Scope: While Cysteine profiling is saturated, this scaffold accesses the "undruggable" kinome and phosphatome by targeting Tyrosine (Y) , Lysine (K) , and Histidine (H) .
Mechanism of Action
The sulfonyl fluoride undergoes a nucleophilic substitution at the hexavalent sulfur center. This reaction is often "context-dependent," meaning it requires a specific geometry or proton shuttle provided by the protein target, effectively acting as a proximity-induced reaction.
Figure 1: Mechanism of Sulfur-Fluoride Exchange (SuFEx) between the sulfonyl fluoride probe and protein nucleophiles.
Experimental Workflow
This protocol describes two primary applications:
-
Workflow A (Fragment Screening): Using the molecule as a covalent fragment to identify ligandable sites.[2]
-
Workflow B (Probe Profiling): Using a biotinylated derivative to enrich and identify targets.
Material Preparation[2][3][5][6][7][8][9][10][11]
-
Stock Solution: Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid (or derivative) in anhydrous DMSO to 50 mM. Store at -80°C. Avoid freeze-thaw cycles to prevent hydrolysis.
-
Lysis Buffer: PBS (pH 7.4), 1 mM MgCl2. Avoid Tris or buffers with primary amines if using high concentrations, although SF is relatively selective.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or TEAB.
Figure 2: Proteomic workflow for profiling SuFEx-reactive sites.
Detailed Protocol: Proteome Labeling & Analysis
Step 1: Probe Incubation
Objective: Covalent labeling of reactive residues.
-
Sample Prep: Harvest cells and lyse in PBS (pH 7.4) containing protease inhibitors (omit AEBSF as it is a sulfonyl fluoride and will compete). Adjust protein concentration to 1–2 mg/mL .
-
Treatment: Add the 4-amino-3-(fluorosulfonyl)benzoic acid probe to the lysate.
-
Incubation: Incubate at 37°C for 2–4 hours .
-
Note: SuFEx is slower than cysteine alkylation. Extended incubation (up to 18h) may be required for low-reactivity targets, but 4h is standard to minimize non-specific background.
-
Step 2: Reaction Quenching & Clean-up
Objective: Remove excess probe to prevent artificial labeling during denaturation.
-
Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 min.
-
Wash: Discard supernatant. Wash pellet twice with ice-cold methanol.
-
Resuspension: Air dry pellet briefly and resuspend in 8 M Urea in 50 mM Ammonium Bicarbonate.
Step 3: Digestion
Objective: Generate peptides for MS analysis.[3]
-
Reduction/Alkylation: Add TCEP (5 mM, 30 min) followed by Iodoacetamide (10 mM, 30 min, dark) to cap cysteines. Crucial: This distinguishes Cys-reactive background from SuFEx targets.
-
Dilution: Dilute Urea to < 1 M using 50 mM Ammonium Bicarbonate.
-
Enzymatic Cleavage: Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Step 4: Enrichment (If using Biotinylated Probe)
If using the bare acid fragment, skip to Step 5.
-
Capture: Incubate digested peptides with Streptavidin-Agarose beads for 2 hours.
-
Wash: Wash beads stringently: 1x PBS, 1x 1M Urea, 1x 20% Acetonitrile, 3x PBS.
-
Elution: Elute modified peptides using 50% Acetonitrile / 0.1% Formic Acid (or specific cleavage buffer if a cleavable linker is used).
Step 5: LC-MS/MS Acquisition
Parameters for Data-Dependent Acquisition (DDA):
-
Column: C18 Reverse Phase (e.g., 15 cm x 75 µm).
-
Gradient: 5% to 35% B (Acetonitrile/0.1% FA) over 90 minutes.
-
MS1: Orbitrap (60k or 120k resolution).
-
MS2: HCD Fragmentation (Stepped NCE 25, 30, 35). SuFEx modifications are generally stable under HCD.
Data Analysis & Interpretation
Defining the Variable Modification
To identify the labeled sites, you must configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with a custom modification.
Calculation of Mass Shift: The reaction involves the loss of Fluoride (-F) and the addition of the probe scaffold.
| Component | Formula | Monoisotopic Mass (Da) |
| Probe (Acid) | C7H6FNO4S | 219.0001 |
| Leaving Group | -F | -18.9984 |
| Added Moiety | C7H6NO4S | 200.0017 |
-
Modification Name: SuFEx_Benzoic (or specific probe name).
-
Mass Shift: +200.0017 Da (for the bare acid scaffold). Adjust this value if you have attached a linker/biotin.
-
Target Residues: Tyrosine (Y), Lysine (K), Histidine (H), Serine (S).[1]
-
Type: Variable.
Validation Criteria (Self-Validating System)
-
Diagnostic Ions: Look for reporter ions if your probe has a fragmentation-labile tag.
-
Site Localization Probability: Filter for p-site > 0.75.
-
Control Comparison: Labeling should be absent in the DMSO control and potentially competable by the non-fluorinated analog (sulfonate) or excess free probe.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | pH too low | SuFEx on Tyr/Lys is pH sensitive. Ensure pH is ≥ 7.4. Try pH 8.[4]0. |
| High Background | Non-specific sticking | Increase wash stringency (Urea/ACN) during enrichment. Reduce probe concentration. |
| Precipitation of Probe | Poor solubility | The benzoic acid moiety can be insoluble. Dissolve in DMSO first, then dilute slowly into vortexing lysate. |
| No Spectra ID | Incorrect Mass Shift | Verify the exact chemical structure of the derivative used. Did you couple an amine to the COOH? Recalculate mass. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI. [Link]
-
Kelly, J. W., et al. (2018). "Global profiling of the reactive sulfur(VI) fluoride exchangeome." Nature Chemistry. [Link]
-
Wolan, D. W., et al. (2019).[5] "SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase." PNAS. [Link]
Sources
Application Notes and Protocols for 4-amino-3-(fluorosulfonyl)benzoic Acid in Protein Labeling Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-amino-3-(fluorosulfonyl)benzoic acid (ASBF) for protein labeling experiments. This document delves into the chemical principles, practical applications, and detailed protocols for leveraging ASBF as a versatile tool in chemical biology and drug discovery.
Introduction: The Power of Covalent Probes
In the intricate world of cellular biology, understanding protein function, interactions, and regulation is paramount. Covalent chemical probes have emerged as indispensable tools for these investigations, offering the ability to form stable, irreversible bonds with their protein targets. This allows for robust detection, enrichment, and identification of proteins of interest, even in complex biological mixtures.[1][2]
4-amino-3-(fluorosulfonyl)benzoic acid (ASBF) belongs to the sulfonyl fluoride class of electrophiles, which have gained significant traction as "privileged warheads" in chemical biology.[3] Unlike traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, enabling the labeling of a wider range of nucleophilic amino acids.[4] This expanded targeting scope opens up new avenues for probing the proteome and developing novel covalent therapeutics.
The structure of ASBF, featuring a reactive sulfonyl fluoride group and a benzoic acid scaffold with an amino substituent, provides a unique combination of reactivity and potential for further functionalization. The amino group can serve as a handle for attaching reporter tags, such as fluorophores or biotin, either before or after protein labeling.
Mechanism of Action: The Versatility of the Sulfonyl Fluoride Warhead
The utility of ASBF as a protein labeling reagent stems from the electrophilic nature of the sulfur atom in the sulfonyl fluoride moiety. This electrophilicity allows it to react with a variety of nucleophilic amino acid side chains within a protein.[5][6] The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[1]
While sulfonyl fluorides were initially recognized for their reactivity with the catalytic serine in proteases, their application has expanded significantly.[3] The reactivity of a particular amino acid residue is highly dependent on its local microenvironment within the protein structure. For instance, the proximity of basic residues (like lysine, histidine, or arginine) can enhance the nucleophilicity of tyrosine by facilitating the deprotonation of its phenolic hydroxyl group.
Key Amino Acid Targets for Sulfonyl Fluorides:
-
Serine (Ser): Particularly activated serine residues in the active sites of enzymes like serine hydrolases.[1][7][8]
-
Tyrosine (Tyr): The phenolic hydroxyl group can be a potent nucleophile, especially when its pKa is lowered by the local environment.[9]
-
Lysine (Lys): The ε-amino group can react with sulfonyl fluorides.[4][9]
-
Histidine (His): The imidazole side chain can act as a nucleophile.[4]
-
Threonine (Thr): The secondary hydroxyl group can also be targeted.[4]
-
Cysteine (Cys): While not the primary target, the thiol group can also react.[6]
The ability of ASBF to target a diverse set of amino acids makes it a powerful tool for activity-based protein profiling (ABPP), covalent inhibitor development, and mapping protein-protein interactions.[1][10]
Caption: Reaction mechanism of ASBF with a nucleophilic amino acid residue.
Applications in Protein Science and Drug Discovery
The unique properties of ASBF lend themselves to a variety of applications, from fundamental research to the development of novel therapeutics.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to assess the functional state of enzymes in their native biological context.[1] It utilizes chemical probes that covalently label the active sites of specific enzyme families. Sulfonyl fluoride-based probes, including derivatives of ASBF, are particularly well-suited for profiling serine hydrolases, one of the largest and most diverse enzyme families.[1][7]
An ABPP experiment with an ASBF-based probe typically involves incubating the probe with a complex proteome (e.g., cell lysate), followed by the detection and identification of labeled proteins. To facilitate this, the ASBF probe can be functionalized with a reporter tag, such as a fluorophore for in-gel fluorescence scanning or biotin for affinity purification and subsequent identification by mass spectrometry.[1] Alternatively, a "clickable" handle like an alkyne or azide can be incorporated, allowing for a two-step labeling procedure using bioorthogonal chemistry.[8][11]
Covalent Inhibitor Development
Targeted covalent inhibitors (TCIs) offer several advantages over their reversible counterparts, including increased potency, prolonged duration of action, and improved selectivity. The ability of sulfonyl fluorides to target a broad range of amino acids expands the "druggable" proteome beyond proteins with accessible cysteine residues.[4]
ASBF can serve as a starting point or a "warhead" for the design of novel TCIs. By incorporating the ASBF moiety into a scaffold that provides reversible binding affinity for a target protein, researchers can create potent and selective covalent inhibitors. Structure-based design can be employed to position the sulfonyl fluoride group optimally for reaction with a nearby nucleophilic residue in the target's binding pocket.
Target Identification and Validation
A critical step in drug discovery is the identification and validation of the protein targets of a bioactive small molecule. ASBF-based probes can be used to covalently capture the binding partners of a compound of interest. By creating a probe that incorporates the pharmacophore of the bioactive molecule and an ASBF warhead, researchers can perform "pull-down" experiments to isolate and identify the target protein(s) from a complex mixture.
Experimental Protocols
The following protocols provide a general framework for using ASBF in protein labeling experiments. Optimization of specific parameters, such as probe concentration, incubation time, and temperature, is recommended for each new protein target or experimental system.
Protocol 1: Direct Labeling of a Purified Protein with ASBF
Objective: To covalently label a purified protein with ASBF for subsequent analysis (e.g., by mass spectrometry to identify the labeling site).
Materials:
-
Purified protein of interest
-
4-amino-3-(fluorosulfonyl)benzoic acid (ASBF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and mass spectrometry
Procedure:
-
Prepare ASBF Stock Solution: Dissolve ASBF in anhydrous DMSO to a final concentration of 100 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare Protein Solution: Dilute the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add the ASBF stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of ASBF over the protein). The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction: Stop the labeling reaction by adding a quenching solution containing a high concentration of a nucleophilic species, such as Tris, to consume any unreacted ASBF.
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE to confirm a mass shift corresponding to the covalent modification.
-
For identification of the labeling site, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate using a "Clickable" ASBF Probe
Objective: To identify the targets of an ASBF-based probe in a complex proteome using a two-step labeling approach. This protocol assumes the use of an ASBF derivative containing an alkyne handle.
Materials:
-
Alkyne-functionalized ASBF probe
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
Equipment for sonication, centrifugation, SDS-PAGE, and Western blotting or mass spectrometry.
Procedure:
-
Prepare Cell Lysate: Harvest cells and lyse them in a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.
-
Probe Labeling:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne-ASBF probe at a final concentration of 1-10 µM for 1 hour at 37°C.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the azide-reporter tag (e.g., 50 µM Azide-Biotin).
-
Sequentially add TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Enrichment and/or Visualization:
-
For Biotin Tag: Enrich the biotin-labeled proteins using streptavidin-agarose beads. After washing the beads extensively, elute the bound proteins and analyze them by SDS-PAGE and Western blotting or identify them by mass spectrometry.
-
For Fluorophore Tag: Directly visualize the labeled proteins by in-gel fluorescence scanning.
-
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable ASBF probe.
Data Presentation and Troubleshooting
Comparative Data of Electrophilic Probes
| Electrophilic Warhead | Target Residues | Relative Reactivity | Key Characteristics |
| Aryl Sulfonyl Fluoride | Tyr, Lys, Ser, His, Thr, Cys[2] | Moderate to High | Broad reactivity, good balance of stability and reactivity.[3] |
| Fluorosulfate | Tyr, Lys, His[2] | High | Generally more reactive than corresponding sulfonyl fluorides.[2] |
| Maleimide | Cys | Very High | Highly specific for cysteine, but conjugates can undergo retro-Michael addition. |
| Chloroacetamide | Cys, His[2] | High | Another common cysteine-targeting electrophile.[2] |
| Succinimidyl Ester (NHS) | Lys, N-terminus | High | Primarily targets primary amines, forms stable amide bonds.[12][13] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | - Protein is not folded correctly.- Target residue is not accessible.- Probe concentration is too low.- Incubation time is too short. | - Ensure protein is properly folded and active.- Increase probe concentration and/or incubation time.- Optimize reaction temperature and pH. |
| High background labeling | - Probe concentration is too high.- Probe is unstable and hydrolyzes. | - Titrate down the probe concentration.- Reduce incubation time.- Ensure ASBF stock is fresh and anhydrous. |
| Protein precipitation | - High concentration of DMSO.- Probe is not fully dissolved. | - Keep final DMSO concentration below 5%.- Ensure the probe is fully dissolved in DMSO before adding to the reaction. |
Conclusion
4-amino-3-(fluorosulfonyl)benzoic acid represents a versatile and powerful chemical tool for protein labeling. Its ability to covalently modify a broad range of nucleophilic amino acids opens up numerous possibilities for researchers in academia and industry. By understanding the underlying chemical principles and carefully optimizing experimental conditions, ASBF and its derivatives can be effectively employed for activity-based protein profiling, the development of novel covalent inhibitors, and the elucidation of complex biological pathways.
References
-
Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed. (2022, February 16). PubMed. [Link]
-
Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed. (2012, November 5). PubMed. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]
-
Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH. National Institutes of Health. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023, March 29). MDPI. [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis. (2023, May 28). Taylor & Francis Online. [Link]
-
Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... - ResearchGate. ResearchGate. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. (2020, December 18). MDPI. [Link]
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry - Chinese Chemical Society. (2023, January 4). Chinese Chemical Society. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. (2021, May 18). Royal Society of Chemistry. [Link]
-
Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration - PMC. National Institutes of Health. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015, March 16). Royal Society of Chemistry. [Link]
-
Protein labeling and imaging - MRC Laboratory of Molecular Biology. MRC Laboratory of Molecular Biology. [Link]
-
Protein labeling protocol - Abberior Instruments. Abberior Instruments. [Link]
-
4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem. PubChem. [Link]
-
Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry - PMC. National Institutes of Health. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. National Institutes of Health. [Link]
-
Labeling Membrane Proteins for Binding Assays - NanoTemper Technologies. NanoTemper Technologies. [Link]
-
User Guide of Protein Labeling Kit (Alexa Fluor™ 488) (Cat. No.C104800 ). i-DNA. [Link]
-
An electroaffinity labeling platform for chemoproteomic-based target identification. bioRxiv. [Link]
-
Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC. National Institutes of Health. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. biotium.com [biotium.com]
- 13. 蛋白质标记试剂和检测方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note: Targeted Covalent Ligand Screening with 4-Amino-3-(fluorosulfonyl)benzoic Acid
Abstract
This guide details the strategic application of 4-amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5) as a foundational scaffold for constructing and screening Targeted Covalent Inhibitor (TCI) libraries.[1] Unlike traditional cysteine-targeting acrylamides, this scaffold utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target "undruggable" nucleophiles—specifically Tyrosine, Lysine, and Histidine—through context-dependent reactivity.[1][2][3] We provide a comprehensive protocol for library synthesis, direct-to-biology (D2B) screening via Intact Protein Mass Spectrometry, and kinetic validation.[1]
Scientific Foundation: The SuFEx Advantage
The Scaffold Architecture
The 4-amino-3-(fluorosulfonyl)benzoic acid molecule is a "privileged" bifunctional pharmacophore designed for diversity-oriented synthesis (DOS).[1] Its structure enables a modular approach to ligand discovery:
-
The Warhead (
): A latent electrophile.[1] It is metabolically stable and unreactive toward free amino acids in solution but undergoes rapid, specific exchange when positioned proximally to a nucleophile within a protein binding pocket. -
The Vectors (
and ): orthogonal attachment points.[1]
Mechanism of Action
The sulfonyl fluoride moiety reacts via a substitution mechanism at the sulfur(VI) center.[4] Unlike Michael acceptors, this reaction is not driven solely by intrinsic electrophilicity but by molecular recognition .
-
Binding: The diversified ligand binds reversibly (
) to the target pocket. -
Activation: The protein environment (local pH, H-bonding networks) activates a specific nucleophile (e.g., Tyr-OH or Lys-NH2).[1]
-
SuFEx: The nucleophile attacks the sulfur, ejecting fluoride (
) and forming a stable sulfonate ( ) or sulfonamide ( ) bond ( ).[1]
Figure 1: Mechanism of SuFEx-mediated covalent modification of a Tyrosine residue.[1]
Application Note: Library Synthesis Protocol
Objective: Create a library of 96-384 covalent fragments using 4-amino-3-(fluorosulfonyl)benzoic acid as the core linker.
Synthetic Strategy (Parallel Synthesis)
To maximize chemical space, we utilize the carboxylic acid for the primary diversity vector.
Reagents:
-
Core: 4-amino-3-(fluorosulfonyl)benzoic acid (1 equiv).[1]
-
Diversity Set: 96 diverse primary/secondary amines (1.2 equiv).[1]
-
Coupling Agents: HATU (1.5 equiv), DIPEA (3 equiv).[1]
-
Solvent: DMF (Anhydrous).[1]
Workflow:
-
Preparation: Dissolve the core scaffold in DMF (0.2 M).
-
Activation: Add HATU and DIPEA; stir for 10 min to form the active ester.
-
Coupling: Aliquot the activated core into a 96-well plate containing pre-plated diverse amines.
-
Incubation: Shake at RT for 4-12 hours.
-
Purification (Critical): Sulfonyl fluorides can hydrolyze at high pH.[1] Purify via acidic prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
QC: Verify integrity of the
peak via LC-MS (neutral loss of HF is common in fragmentation) or NMR (~ +65 ppm).
Protocol: Covalent Screening by Intact Protein Mass Spectrometry[1][5][6]
Objective: Screen the library against a target protein to identify binders that form a covalent adduct. This method distinguishes specific covalent engagement from non-specific aggregation.
Materials
-
Target Protein: >90% purity, buffer exchanged into PBS (pH 7.4). Avoid buffers with nucleophiles (Tris, DTT, Mercaptoethanol).
-
Library: 10 mM DMSO stocks of synthesized sulfonyl fluoride fragments.
-
LC-MS System: TOF or Orbitrap with protein deconvolution software (e.g., Biopharma Finder, MassHunter).[1]
Experimental Workflow
Step 1: Incubation[1][5][6]
-
Dilute protein to 2 µM in PBS.
-
Add library compounds individually to reach 20-50 µM final concentration (10-25x excess).
-
Ensure final DMSO concentration is <2%.
-
Incubation Time:
-
Standard Screen: 24 hours at Room Temperature (allows slow SuFEx to proceed).[1]
-
Kinetic Screen: Time points at 1h, 4h, 24h.
-
Step 2: Quenching (Optional but Recommended)
To stop the reaction before injection:
-
Add 1% Formic Acid to lower pH < 4 (SuFEx is inhibited at low pH).[1]
Step 3: LC-MS Analysis[1]
-
Column: C4 or C8 Reverse Phase (e.g., Aeris WIDEPORE).
-
Gradient: 5% to 95% B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
-
Detection: ESI+ mode. Scan range 500–3000 m/z.
Data Interpretation
Analyze the deconvoluted mass spectra for mass shifts.
| Observation | Mass Shift ( | Interpretation |
| No Shift | 0 | No binding or no reaction. |
| Specific Adduct | HIT. Covalent bond formed.[1] Loss of HF (20 Da) confirms SuFEx mechanism.[1] | |
| Non-Specific | Promiscuous labeler (multiple adducts). Discard. | |
| Hydrolysis | Formation of sulfonate ester (hydrolysis product bound non-covalently).[1] Rare. |
Advanced Validation: Determination
Once hits are identified, ranking them requires kinetic parameters. The efficiency of a covalent inhibitor is defined by the ratio
Protocol:
-
Incubate protein (1 µM) with varying concentrations of ligand (
= 0, 5, 10, 20, 50, 100 µM). -
Monitor the fraction of unmodified protein (
) remaining over time ( ) using Intact MS.[1] -
Plot
vs. time to get the observed rate constant for each concentration.[1] -
Fit
vs. using the hyperbolic equation: [1]
Visualizing the Workflow:
Figure 2: High-throughput screening workflow for SuFEx covalent ligands.
Troubleshooting & Critical Considerations
Buffer Incompatibility[1]
-
Avoid: Tris, Imidazole (at high concentrations), and free Cysteine/DTT. While SuFEx is more specific than acrylamides, high concentrations of nucleophilic buffers can cause background noise or probe consumption.
-
Use: HEPES, PBS, MOPS.
"Silent" Silencing
If a ligand binds but does not label, it may be a potent reversible inhibitor that positions the warhead poorly.
-
Solution: Perform a competition assay with a known binder or substrate to check for reversible occupancy.
Solubility
The 4-amino-3-(fluorosulfonyl)benzoic acid core is relatively polar, but coupling hydrophobic amines can lead to precipitation.[1]
-
Solution: Maintain 1-2% DMSO in the assay buffer.[1] If precipitation occurs, lower ligand concentration to 10 µM.
References
-
SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][4] Angewandte Chemie International Edition. [Link][1]
-
Sulfonyl Fluorides in Chemical Biology: Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Covalent Fragment Screening Protocol: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society. [Link][1]
-
Targeting Tyrosine/Lysine: Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Covalent Inhibitor. Journal of the American Chemical Society. [Link][1]
-
Direct-to-Biology (D2B) Screening: Vilen, Z., et al. (2023).[1][7] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[1][7] Journal of Medicinal Chemistry. [Link][1]
Sources
- 1. BindingDB BDBM40980 3-[(2-chlorophenyl)sulfamoyl]-4-fluoranyl-benzoic acid::3-[(2-chlorophenyl)sulfamoyl]-4-fluoro-benzoic acid::3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acid::3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid::MLS000089137::SMR000072832::cid_891461 [w.bindingdb.org]
- 2. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Target Identification Using 4-Amino-3-(Fluorosulfonyl)Benzoic Acid
Abstract
The transition from reversible to covalent ligands represents a paradigm shift in drug discovery, offering advantages in potency, selectivity, and duration of action. This guide details the application of 4-amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5) as a versatile SuFEx (Sulfur-Fluoride Exchange) building block for Target Identification (Target ID).[1] Unlike traditional cysteine-targeting acrylamides, the sulfonyl fluoride (SF) warhead provided by this scaffold enables the "proximity-driven" capture of Tyrosine, Lysine, and Histidine residues. This protocol outlines the synthesis of SuFEx probes, chemoproteomic labeling, and mass spectrometry-based validation.
Introduction: The SuFEx Advantage
Traditional covalent drug discovery relies heavily on electrophiles (e.g., acrylamides) that target non-catalytic cysteines. However, cysteine is rare, present in only ~2% of the proteome. To expand the "druggable" covalent space, Sulfur-Fluoride Exchange (SuFEx) chemistry utilizes sulfonyl fluorides (
4-amino-3-(fluorosulfonyl)benzoic acid is a strategic bifunctional linker for converting non-covalent binders into covalent probes.[1]
-
The Warhead (
): Stable in aqueous physiological buffer and plasma, resisting hydrolysis until positioned precisely next to a nucleophilic side chain (Tyr-OH, Lys-NH2, His-Im) within a binding pocket.[1] -
The Scaffold: The para-amino and benzoic acid moieties allow orthogonal attachment of a pharmacophore (drug ligand) and an enrichment handle (e.g., alkyne or biotin), facilitating the "Ligand-Linker-Tag" architecture required for chemoproteomics.[1]
Mechanism of Action
The sulfonyl fluoride group undergoes a specific exchange reaction with nucleophiles, releasing fluoride (
Reaction Specificity:
Unlike highly reactive acid chlorides, the SF group on the 4-amino-3-(fluorosulfonyl)benzoic acid scaffold is tuned for context-dependent reactivity .[1] The adjacent amino group (electron-donating) stabilizes the sulfonyl center, preventing non-specific reaction with glutathione or solvent water, ensuring that covalent bond formation occurs only upon specific ligand binding events.
Diagram 1: SuFEx Reaction Mechanism & Probe Architecture
Caption: The bifunctional scaffold links the ligand to the target protein via a stable sulfonyl bridge upon specific binding.[1]
Experimental Protocol
Phase A: Probe Synthesis (General Procedure)
Objective: Conjugate the 4-amino-3-(fluorosulfonyl)benzoic acid to your ligand of interest and an enrichment handle (alkyne).[1]
-
Design Strategy:
-
Vector Selection: Identify a solvent-exposed region on your ligand (from SAR data or crystal structures).[1]
-
Coupling: Use standard amide coupling (EDC/HOAt or HATU) to attach the benzoic acid moiety to an amine on your ligand, OR the amino moiety to a carboxylic acid on your ligand.
-
Tagging: Attach a terminal alkyne (e.g., propargyl amine or hexynoic acid) to the remaining functional group on the scaffold.
-
-
Synthesis Example (Ligand-Acid + Scaffold):
-
Dissolve Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 10 min.
-
Add 4-amino-3-(fluorosulfonyl)benzoic acid (1.1 eq).[2]
-
Stir at RT for 4-16h.[1] Monitor by LC-MS (Note: SF group is stable, but avoid high pH workups).
-
Result: Ligand-Scaffold-COOH.[1]
-
Step 2: Couple propargyl amine to the remaining COOH to install the click handle.
-
Phase B: In Vitro Chemoproteomic Labeling
Objective: Label the target protein in complex biological lysates.
Materials:
-
Cell Lysate (e.g., HeLa, HEK293), 1-2 mg/mL in PBS.
-
SuFEx Probe (from Phase A).
-
Competition Control: Parent Ligand (non-covalent, lacking SF).
-
Click Chemistry Reagents: TBTA, CuSO4, TCEP, Biotin-Azide.
Step-by-Step Protocol:
-
Lysate Preparation:
-
Dilute cell lysate to 1.5 mg/mL in PBS (pH 7.4).
-
Critical: Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if possible, though SF is generally compatible. PBS or HEPES is preferred. DTT/BME should be avoided in the initial incubation.
-
-
Probe Incubation:
-
Experimental Group: Add SuFEx Probe (final conc: 1–10 µM).
-
Competition Control: Pre-incubate lysate with 10x excess of Parent Ligand (10–100 µM) for 30 min, then add SuFEx Probe.
-
Vehicle Control: DMSO only.
-
Incubate at 37°C for 1–4 hours . (SuFEx is slower than acrylamide labeling; longer times may be required).
-
-
Click Chemistry (CuAAC):
-
Precipitation & Wash:
-
Precipitate proteins using cold Methanol/Chloroform (4:1:3 ratio) or Acetone.
-
Spin at 15,000 x g, 4°C, 10 min. Discard supernatant.
-
Wash pellet 2x with cold Methanol to remove excess probe.
-
Phase C: Enrichment and Mass Spectrometry
Objective: Isolate labeled peptides and identify the modification site.
-
Solubilization & Digestion:
-
Resuspend pellet in 8M Urea/50 mM HEPES.
-
Reduce (DTT, 5 mM) and Alkylate (Iodoacetamide, 10 mM).
-
Dilute Urea to <2M with buffer.
-
Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.
-
-
Streptavidin Enrichment:
-
Incubate digest with Streptavidin-Agarose beads for 2 hours.
-
Wash beads stringently: 1x PBS, 1x 1% SDS, 1x Urea, 2x PBS, 2x Water.
-
Elution: Since the biotin linkage is stable, on-bead digestion or elution with acidic acetonitrile is common. Alternatively, use a cleavable biotin linker (e.g., Dde-biotin) and elute with 2% hydrazine.
-
-
LC-MS/MS Analysis:
Data Analysis & Interpretation
Diagram 2: Chemoproteomic Workflow
Caption: Step-by-step chemoproteomic workflow for identifying targets using SuFEx probes.[1]
Quantitative Analysis Table
To validate a target, compare the MS1 peak area (or spectral counts) between the Probe and Competition samples.
| Metric | Probe Only Sample | Competition Sample (Probe + 10x Ligand) | Interpretation |
| Peptide Abundance | High | Low / Absent | Specific Target (Ligand competes for binding) |
| Peptide Abundance | High | High | Non-Specific Binder (Probe binds promiscuously) |
| Residue Specificity | Tyr/Lys/His modified | - | Confirms SuFEx mechanism |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Labeling Observed | Low probe reactivity | Increase incubation time (up to 12h) or temperature (37°C). Ensure pH is > 7.0. |
| High Background | Non-specific sticking | Increase wash stringency (1% SDS) during bead enrichment. Use a negative control probe (non-binding scaffold). |
| Probe Precipitation | Poor solubility | Dissolve probe in DMSO at 100x stock. Ensure final DMSO < 1-2% in lysate.[1] |
| MS Identification Failure | Incorrect Mass Offset | Verify the exact mass of the adduct. Remember: Fluorine (19 Da) is lost, but the rest of the scaffold remains. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]
-
Jones, L. H., et al. (2017).[7] "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." Nature Chemical Biology. Link
-
Taunton, J., et al. (2017).[7] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[7] Link[1]
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Cell Chemical Biology. Link
-
PubChem Compound Summary. "4-(Fluorosulfonyl)benzoic acid."[1] (Related scaffold structure verification). Link[1]
Sources
- 1. 1796596-37-6|4-((Fluorosulfonyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
4-amino-3-(fluorosulfonyl)benzoic acid as a chemical probe for kinases
Application Notes and Protocols: 4-Amino-3-(fluorosulfonyl)benzoic Acid as a Privileged Building Block for Covalent Kinase Probes
Introduction & Rationale
Protein kinases are central regulators of cellular signaling pathways, making them prime targets for therapeutic intervention and chemical biology studies. While traditional kinase inhibitors bind reversibly to the ATP pocket, targeted covalent inhibitors (TCIs) offer prolonged target engagement, high selectivity, and the ability to overcome drug resistance.
4-Amino-3-(fluorosulfonyl)benzoic acid (CAS 2167367-63-5) has emerged as a highly valuable, bifunctional building block for the synthesis of broad-spectrum covalent kinase probes[1]. This molecule features a sulfonyl fluoride (-SO₂F) warhead, which leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently modify the conserved catalytic lysine residue located in the ATP-binding site of kinases[2][3]. The presence of both an amino group and a carboxylic acid provides versatile synthetic handles, allowing researchers to modularly attach hinge-binding scaffolds (to direct the probe to the kinase active site) and reporter tags (such as alkynes for click chemistry)[3][4].
Mechanistic Insights: SuFEx Chemistry in the Kinome
The design of lysine-targeted probes addresses a critical limitation in kinase profiling. Traditional chemoproteomic methods rely on bead-immobilized inhibitors or ATP-biotin probes, which are not cell-permeable and require cell lysis prior to probe binding[2]. Lysis disrupts native protein-protein interactions, alters lipid environments, and removes physiological ATP concentrations.
By incorporating the 4-amino-3-(fluorosulfonyl)benzoic acid moiety into a cell-permeable scaffold (yielding optimized probes like XO44 / PF-6808472), researchers can achieve broad-spectrum kinase profiling directly in live cells[5][6].
-
Causality of the Warhead Choice: The -SO₂F group is highly stable in aqueous environments and resists reaction with off-target cellular nucleophiles like glutathione[3][7]. However, when the probe binds to the kinase hinge region, the -SO₂F group is precisely positioned near the catalytic lysine (e.g., Lys295 in SRC, Lys745 in EGFR). The hydrophobic microenvironment and adjacent basic residues lower the pKa of this lysine, rendering it highly nucleophilic. This proximity-driven SuFEx reaction results in the irreversible sulfonylation of the kinase[3][8].
Data Presentation: Comparative Analysis
To understand the utility of 4-amino-3-(fluorosulfonyl)benzoic acid derivatives, it is essential to compare the -SO₂F warhead against other covalent strategies and review its target scope.
Table 1: Comparison of Covalent Kinase Warheads
| Warhead Type | Target Residue | Kinome Conservation | Aqueous Stability | Reactivity Trigger |
| Sulfonyl Fluoride (-SO₂F) | Lysine, Tyrosine | High (~80% for catalytic Lys) | Excellent | Proximity-driven (SuFEx) |
| Acrylamide | Cysteine | Low (~20%) | Moderate | Michael Addition |
| Fluorosulfonate (-OSO₂F) | Lysine, Tyrosine | High | Good | Proximity-driven (SuFEx) |
| Diazirine | Any (C-H insertion) | Universal | High (until UV exposure) | Photochemical activation |
Table 2: Representative Endogenous Kinases Labeled by SuFEx Probes (e.g., XO44)[5][6]
| Kinase Target | Catalytic Lysine | Cellular Function | Consequence of Covalent Inhibition |
| SRC | Lys295 | Cell motility, invasion | Decreased metastatic potential |
| EGFR | Lys745 | Proliferation, survival | Apoptosis in mutant-driven cancers |
| CDK2 / CDK4 | Lys33 / Lys35 | Cell cycle progression | G1/S phase cell cycle arrest |
| ABL1 | Lys271 | Cytoskeletal regulation | Reduced leukemic cell proliferation |
Experimental Protocols
Protocol A: Synthesis of a SuFEx-Based Kinase Probe
This protocol outlines the modular coupling of 4-amino-3-(fluorosulfonyl)benzoic acid to a hinge-binding amine scaffold.
-
Causality of Reagents: HATU is selected as the coupling reagent because it facilitates rapid amide bond formation under mild conditions, preventing the degradation of the sensitive -SO₂F warhead. DIPEA is used as a non-nucleophilic base to avoid unwanted side reactions with the sulfonyl fluoride.
-
Activation: Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the desired hinge-binding amine (e.g., a pyrimidine-based scaffold) (1.0 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction via LC-MS. Ensure the mass spectrum shows the intact product mass (M+H) without the loss of fluoride (-19 Da), confirming the -SO₂F group remains intact.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the final SuFEx kinase probe.
Protocol B: Live-Cell Chemoproteomic Kinase Profiling
This protocol describes the use of the synthesized probe (e.g., XO44) to profile kinase engagement in intact cells[2][3].
-
Causality of Workflow: Performing the probe incubation in live cells ensures that kinases are in their native state and that the probe successfully competes with physiological ATP (1-5 mM)[5]. CuAAC click chemistry is performed post-lysis because the biotin-azide tag is bulky and not cell-permeable.
-
Live Cell Incubation: Culture Jurkat cells to 80% confluence. Treat the cells with the SuFEx probe (2-5 µM) for 1 hour at 37°C. (Self-Validation Step: Include a control group pre-treated with a known reversible inhibitor, such as dasatinib, to confirm specific target engagement via competition[2][5]).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to clear the lysate.
-
CuAAC Click Chemistry: To the cleared lysate (1-2 mg/mL protein), add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). Incubate in the dark at room temperature for 1.5 hours.
-
Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours.
-
On-Bead Digestion & LC-MS/MS: Wash the beads extensively, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin. Analyze the resulting peptides via label-free quantitative LC-MS/MS to identify the covalently modified kinases[2].
Visualizing the Workflows and Pathways
Caption: Modular synthesis of SuFEx kinase probes via amide coupling.
Caption: Chemoproteomic workflow for live-cell kinase profiling using SuFEx probes.
Caption: Covalent inhibition of kinase signaling cascades by SuFEx probes.
References
-
Zhao, Q., Ouyang, X., Wan, X., et al. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society, 139(2), 680–685. 5
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship. 2
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed. NIH. 8
-
XO44 (PF-6808472) | Kinase Probe. MedChemExpress. 6
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. 3
-
Strategic Design of Catalytic Lysine‐Targeting Reversible Covalent BCR‐ABL Inhibitors. ResearchGate. 4
-
4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5. Sigma-Aldrich. 1
-
4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5. MilliporeSigma.
Sources
- 1. 4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5 [sigmaaldrich.com]
- 2. escholarship.org [escholarship.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Activity-Based Protein Profiling with 4-amino-3-(fluorosulfonyl)benzoic acid (ASBF)
Introduction: Unveiling Protein Function with Covalent Chemoproteomics
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to directly interrogate the functional state of enzymes within their native biological context.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently modify the active sites of specific protein classes, providing a direct readout of their catalytic activity.[3] This distinction is critical, as it allows researchers to differentiate between the active and inactive forms of an enzyme, offering a more accurate picture of cellular signaling and metabolic pathways.[3]
The core of the ABPP workflow relies on the design of activity-based probes (ABPs).[1][2] These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with a target amino acid residue, a linker, and a reporter tag (e.g., biotin or a fluorophore) for downstream detection and enrichment.[1][2]
This application note provides a detailed guide to the use of 4-amino-3-(fluorosulfonyl)benzoic acid (ASBF) and its derivatives as versatile covalent probes for ABPP. The fluorosulfonyl group serves as a reactive warhead that can target several nucleophilic amino acid residues, making it a valuable tool for profiling a broad range of protein classes, including kinases and other nucleotide-binding proteins.
The Probe: 4-amino-3-(fluorosulfonyl)benzoic acid (ASBF)
Chemical Structure and Properties:
-
Linear Formula: C7H6FNO4S
-
Molecular Weight: 219.19 g/mol
-
CAS Number: 2167367-63-5
ASBF is an electrophilic molecule featuring a fluorosulfonyl group. This functional group is a key component of its reactivity, enabling it to form stable covalent bonds with nucleophilic residues on proteins.
Mechanism of Covalent Modification
The fluorosulfonyl moiety of ASBF acts as an electrophilic "warhead." It reacts with nucleophilic amino acid residues, such as lysine, cysteine, and histidine, commonly found in the active sites of enzymes. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively "tagging" the active protein for subsequent analysis. The specificity of this interaction can be tuned by modifying the scaffold of the ASBF probe to favor binding to the active sites of particular protein families.
Experimental Workflows and Protocols
Overview of the ABPP Workflow using ASBF-based Probes
The general workflow for an ABPP experiment using an ASBF-based probe involves several key stages, from initial labeling of the proteome to the final identification of target proteins.[1][4]
Figure 1: General workflow for an activity-based protein profiling experiment using an alkyne-modified ASBF probe.
PART 1: Preparation of Cell Lysates
This protocol provides a general method for preparing total cell lysates suitable for ABPP experiments.[5]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Grow cells to the desired confluency in culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
PART 2: Protein Labeling with an ASBF-Alkyne Probe
This protocol describes the labeling of proteins in a cell lysate with an alkyne-functionalized ASBF probe. The alkyne handle allows for subsequent "click" chemistry reactions.
Materials:
-
Prepared cell lysate (1-5 mg/mL protein concentration)
-
ASBF-alkyne probe (10 mM stock in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes
Protocol:
-
Thaw the cell lysate on ice.
-
In a microcentrifuge tube, dilute the lysate to a final protein concentration of 1 mg/mL with Lysis Buffer.
-
Add the ASBF-alkyne probe to the lysate to a final concentration of 10-100 µM. A concentration titration is recommended to optimize the labeling efficiency and minimize off-target effects.[6]
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Incubate the reactions for 1-2 hours at room temperature with gentle rotation.
-
The labeled lysate is now ready for downstream processing, such as click chemistry.
PART 3: Click Chemistry for Biotin Tagging
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[7]
Materials:
-
ASBF-alkyne labeled cell lysate
-
Biotin-azide (10 mM stock in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)[7]
-
Copper(II) sulfate (CuSO4) (20 mM stock in water)[7]
-
Sodium ascorbate (300 mM stock in water, freshly prepared)[7]
-
Microcentrifuge tubes
Protocol:
-
To 50 µL of the ASBF-alkyne labeled lysate, add the following reagents in order, vortexing briefly after each addition:
-
Initiate the click reaction by adding 10 µL of freshly prepared sodium ascorbate solution.[7]
-
Vortex the reaction mixture briefly and incubate at room temperature for 1 hour, protected from light.
-
The biotin-tagged proteome is now ready for enrichment.
PART 4: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotin-tagged proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotin-tagged cell lysate
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: PBS
-
Magnetic rack
Protocol:
-
Equilibrate the streptavidin beads by washing them three times with Wash Buffer 3.
-
Add the equilibrated beads to the biotin-tagged lysate and incubate for 1 hour at room temperature with rotation to allow for binding.
-
Place the tube on a magnetic rack and allow the beads to pellet.
-
Carefully remove and discard the supernatant.
-
Wash the beads sequentially with the following buffers, performing three washes with each buffer:
-
Wash Buffer 1
-
Wash Buffer 2
-
Wash Buffer 3
-
-
After the final wash, the enriched proteins on the beads are ready for on-bead digestion.
PART 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol details the tryptic digestion of the enriched proteins directly on the streptavidin beads.
Materials:
-
Enriched protein-bound beads
-
Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic acid
Protocol:
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
Wash the beads three times with 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
The next day, place the tube on a magnetic rack and carefully collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
The peptide sample is now ready for desalting and subsequent LC-MS/MS analysis.
Data Analysis and Target Identification
Following LC-MS/MS analysis, the resulting data is processed using proteomic software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were labeled by the ASBF probe. A typical analysis involves searching the tandem mass spectra against a protein sequence database. The identified proteins are then filtered based on criteria such as peptide and protein identification scores, and the number of unique peptides.
For quantitative analysis, label-free quantification (LFQ) or isobaric tagging methods (e.g., TMT, iTRAQ) can be employed to compare the abundance of labeled proteins between different experimental conditions.[2]
Competitive ABPP for Target Engagement Studies
A powerful application of ABPP is in competitive profiling to assess the target engagement and selectivity of small molecule inhibitors.[8] In this approach, the proteome is pre-incubated with a test compound before the addition of the ASBF probe. If the test compound binds to a target protein, it will block the active site and prevent labeling by the ASBF probe. This results in a decrease in the signal for that protein in the mass spectrometry analysis, providing a direct measure of target engagement.
Figure 2: Principle of competitive activity-based protein profiling.
Troubleshooting and Considerations
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient probe concentration or incubation time. | Optimize probe concentration and incubation time. Perform a time-course and concentration-response experiment. |
| Inactive probe. | Ensure proper storage of the ASBF probe (desiccated, -20°C). Synthesize or purchase fresh probe. | |
| High Background Labeling | Probe concentration is too high, leading to non-specific binding. | Reduce the concentration of the ASBF probe. |
| Inefficient washing during enrichment. | Increase the number and stringency of washes after streptavidin enrichment. | |
| Low Protein Yield After Enrichment | Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh, especially sodium ascorbate. Optimize reagent concentrations. |
| Incomplete binding to streptavidin beads. | Increase incubation time with streptavidin beads. Ensure beads are properly equilibrated. | |
| Poor Sequence Coverage in MS | Inefficient on-bead digestion. | Optimize trypsin-to-protein ratio and digestion time. Ensure complete reduction and alkylation. |
Conclusion
4-amino-3-(fluorosulfonyl)benzoic acid (ASBF) and its derivatives are valuable and versatile probes for activity-based protein profiling. Their ability to covalently modify a range of nucleophilic amino acid residues allows for the interrogation of diverse protein classes. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ ASBF-based probes for target identification, validation, and the characterization of small molecule inhibitors. The adaptability of the ABPP platform, particularly in a competitive format, makes it an indispensable tool in modern drug discovery and chemical biology.
References
-
Structural and functional analysis of AsbF: Origin of the stealth 3,4-dihydroxybenzoic acid subunit for petrobactin biosynthesis. (2008). ResearchGate. [Link]
-
The general workflow of ABPP using ABPs and AfBPs, from identification... (n.d.). ResearchGate. [Link]
-
Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). PMC. [Link]
-
Mass-tag labeling for the determination of protein S-fatty acylation. (2017). PMC. [Link]
-
Structural and functional analysis of AsbF: Origin of the stealth 3,4-dihydroxybenzoic acid subunit for petrobactin biosynthesis. (2008). ResearchGate. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PMC. [Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. (2016). PMC. [Link]
-
Activity-based protein profiling: A graphical review. (2023). PMC. [Link]
-
(a) Flow cytometry analysis of the AsbF library using whole cell... (n.d.). ResearchGate. [Link]
-
Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. (2023). bioRxiv. [Link]
-
Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. (2024). Utrecht University. [Link]
-
(Open Access) Structural and functional analysis of AsbF: Origin of the stealth 3,4-dihydroxybenzoic acid subunit for petrobactin biosynthesis. (2008). SciSpace. [Link]
-
Activity Based Protein Profiling (Abpp). (n.d.). Creative Biolabs. [Link]
-
Mechanism of action of a boron-dependent antibiotic entails synergistic binding. (2026). PMC. [Link]
-
Protein Processing for Lysate Samples. (n.d.). Bruker. [Link]
-
Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. (2025). MDPI. [Link]
-
Activity-based proteomics. (n.d.). Wikipedia. [Link]
-
Mechanism of action of a boron-dependent antibiotic entails synergistic binding. (n.d.). RSC Publishing. [Link]
-
Activity Based Protein Profiling for Drug Discovery. (2022). YouTube. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed. [Link]
-
Allele-specific binding (ASB) analyzer for annotation of allele-specific binding SNPs. (2023). PMC. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]
-
Nucleotide binding database NBDB – a collection of sequence motifs with specific protein-ligand interactions. (2015). PMC. [Link]
-
Functional relevance of allele-specific binding (ASB) single-nucleotide... (n.d.). ResearchGate. [Link]
-
Systematic exploration of privileged warheads for covalent kinase drug discovery. (n.d.). ChemRxiv. [Link]
-
An electroaffinity labeling platform for chemoproteomic-based target identification. (n.d.). chemrxiv.org. [Link]
-
Functional relevance of allele-specific binding (ASB) single-nucleotide... (n.d.). ResearchGate. [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (2022). PMC. [Link]
-
Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. (2023). MDPI. [Link]
Sources
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. brukerspatialbiology.com [brukerspatialbiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Click Chemistry Applications of 4-Amino-3-(fluorosulfonyl)benzoic Acid
[1]
Abstract
This technical guide details the applications of 4-amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5), a versatile heterobifunctional building block designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike traditional click reagents, this scaffold integrates a latent electrophile (sulfonyl fluoride) with two orthogonal synthetic handles (aniline and carboxylic acid).[1] This unique architecture enables the rapid synthesis of Covalent Ligand Libraries and Activity-Based Probes (ABPs) .[1] This document provides validated protocols for scaffold derivatization, protein labeling, and covalent fragment screening, supported by mechanistic insights into SuFEx reactivity.[1]
Introduction: The SuFEx Advantage
Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by Sharpless and colleagues, represents the "next generation" of click chemistry.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx relies on the unique stability-reactivity paradox of the sulfonyl fluoride (
The "Hub" Architecture
4-amino-3-(fluorosulfonyl)benzoic acid serves as a strategic "hub" for medicinal chemistry.[1] Its tris-functional nature allows for modular probe design:
-
Sulfonyl Fluoride (Position 3): The "warhead."[1][3] It is stable in aqueous buffer but reacts specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets.[1]
-
Primary Amine (Position 4): Aniline handle for attachment to electrophilic scaffolds or reductive amination.[1]
-
Carboxylic Acid (Position 1): Handle for amide coupling to primary amines (e.g., DNA tags for DEL, fluorophores, or diversity elements).[1]
Mechanism of Action
The SuFEx reaction is not a random non-specific alkylation.[1] The
Chemical Properties & Stability[1][2][4]
| Property | Data |
| CAS Number | 2167367-63-5 |
| Molecular Formula | |
| Molecular Weight | 219.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>50 mM), DMF, MeOH; Low solubility in water (requires cosolvent) |
| Stability | Stable at pH 2–10 at RT for >24 hours.[1][4][5] Resistant to reduction by DTT/TCEP.[1] |
| Reactivity Class | Latent Electrophile (SuFEx) |
Application Workflows
Workflow A: Synthesis of Covalent Fragment Libraries
This molecule is ideal for converting non-covalent binders into covalent probes.[1] The carboxylic acid or amine can be coupled to a "recognition element" (ligand), positioning the
Workflow B: Proteomic Profiling (ABPP)
By attaching a biotin or fluorophore to the carboxylic acid, researchers can create a "scout" probe to map hyper-reactive tyrosines across the proteome.[1]
Visualization of Logic
The following diagram illustrates the modular logic of using this scaffold in drug discovery.
Figure 1: Modular assembly of SuFEx probes using 4-amino-3-(fluorosulfonyl)benzoic acid as the central linker.[1]
Experimental Protocols
Protocol 1: Derivatization (Amide Coupling)
Objective: To couple a primary amine-containing ligand (R-NH2) to the carboxylic acid of 4-amino-3-(fluorosulfonyl)benzoic acid.[1]
Reagents:
-
Ligand-NH2 (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Anhydrous DMF (Dimethylformamide)[1]
Procedure:
-
Dissolution: Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid in anhydrous DMF (final conc. 0.1 M).[6]
-
Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 5 minutes. Note: The color may shift to yellow.
-
Coupling: Add the amine ligand (Ligand-NH2).[1]
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The
group is stable under these standard coupling conditions. -
Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), saturated
, and brine. Dry over .[1] -
Purification: Flash chromatography or Prep-HPLC (avoid strong basic buffers in mobile phase; 0.1% Formic acid is preferred).
Protocol 2: Covalent Protein Labeling (In Vitro)
Objective: To screen the synthesized probe against a target protein (e.g., a Kinase or Protease).[1]
Reagents:
-
Target Protein (
in PBS, pH 7.4)[1] -
SuFEx Probe (from Protocol 1) (
, 100x stock in DMSO)[1] -
Control Probe (Analog without
, if available)
Procedure:
-
Preparation: Dilute the protein to
in PBS. -
Incubation: Add the SuFEx probe (final conc.
, 1% DMSO final). -
Time Course: Incubate at
. Aliquot samples at t=1h, 4h, and 24h.-
Expert Insight: Unlike acrylamides (which react in minutes), SuFEx is often slower and requires "perfect fit" orientation.[1] Long incubation (up to 24h) is standard for initial screens.
-
-
Quenching: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 min.-
Note: The SuFEx bond is covalent and will survive boiling and SDS denaturation.[1]
-
-
Analysis:
Mechanism of SuFEx Activation
Understanding the mechanism is crucial for troubleshooting.[1] The reaction is driven by the heterolytic cleavage of the S-F bond.[1][7]
Figure 2: Step-wise mechanism of SuFEx-mediated protein modification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Labeling Observed | Probe does not bind the pocket. | Verify non-covalent affinity ( |
| No Labeling Observed | Lack of nucleophile proximity.[1] | The |
| Precipitation | Poor solubility of the probe.[1] | Lower probe concentration or increase DMSO (up to 5%).[1] |
| Hydrolysis of Probe | High pH or presence of strong nucleophiles.[1] | Ensure buffer pH is < 8.[1]0. Avoid buffers with primary amines (Tris) if high concentrations are used long-term (though SuFEx is generally Tris-tolerant).[1] |
References
-
Sharpless, K. B., et al. (2014).[1][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]
-
Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by Latent Electrophiles." Cell Chemical Biology. Link
-
Jones, L. H. (2020).[1] "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry.[1] Link
-
Enamine. "Sulfonyl Fluorides for SuFEx Click Chemistry." Product Catalog & Application Data. Link
-
MilliporeSigma. "4-amino-3-(fluorosulfonyl)benzoic acid Product Page." Link
Sources
- 1. CAS 454-95-5: 3-(Fluorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-amino-3-(fluorosulfonyl)benzoic acid | 2167367-63-5 [sigmaaldrich.com]
- 5. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
Troubleshooting & Optimization
Module 1: Troubleshooting Chemoselectivity & Orthogonal Reactivity (FAQs)
Title: Technical Support Center: Optimizing 4-Amino-3-(fluorosulfonyl)benzoic Acid Workflows
Overview
4-Amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5) is a highly versatile, trifunctional building block utilized in advanced drug discovery and chemical biology. It features three orthogonal reactive sites: an aniline (-NH
Q1: During amide coupling of the benzoic acid moiety, I observe significant oligomerization and loss of the sulfonyl fluoride group. How can I suppress this? Causality: The molecule contains both a nucleophilic aniline and an electrophilic carboxylic acid. When the acid is activated, intermolecular self-condensation occurs rapidly. Furthermore, standard basic coupling conditions (e.g., HATU with excess DIPEA) can cause premature hydrolysis of the S(VI)-F bond or promote side-reactions at the sulfonyl fluoride center. Solution: You must establish a strict orthogonal protection strategy. First, protect the 4-amino group (e.g., as a Boc or Fmoc carbamate). For the subsequent amide coupling, utilize mild, neutral, or slightly acidic coupling reagents (such as EDC/HOBt) instead of strong bases. The S-F bond is highly resistant to reduction and homolytic cleavage, but it is susceptible to strong nucleophilic bases[1].
Q2: My SuFEx reaction between the 3-fluorosulfonyl group and an aliphatic alcohol is stalling at 20% conversion using DBU. What is the mechanistic failure? Causality: Aliphatic alcohols are significantly poorer nucleophiles for standard SuFEx compared to aryl alcohols (phenols). DBU often forms a stable, unreactive intermediate with the sulfonyl fluoride or promotes competing E2 elimination pathways rather than the desired S-O bond formation. Solution: Transition to the2 utilizing 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) and hexamethyldisilazane (HMDS)[2]. BTMG synergizes with HMDS to transiently silylate the alcohol in situ, generating a highly reactive silyl ether that rapidly undergoes fluoride exchange at the S(VI) center, driving the reaction to completion in under 30 minutes[2].
Q3: How do I prevent the hydrolysis of the sulfonyl fluoride during aqueous workup or biological assays? Causality: While the S-F bond possesses a high homolytic bond dissociation energy (90.5±4.3 kcal/mol) making it thermodynamically stable and resistant to reduction[1], it undergoes heterolytic cleavage and hydrolysis at high pH (>9) due to hydroxide attack[1]. Solution: Maintain the pH between 4.0 and 8.0 during all aqueous phases. The sulfonyl fluoride group is remarkably stable in neutral or slightly acidic aqueous buffers, which is why it is highly effective for3[3].
Module 2: Quantitative Catalyst Evaluation for SuFEx
Selecting the correct catalyst is critical for the activation of the 3-fluorosulfonyl group without degrading the rest of the molecule. Below is a comparative analysis of SuFEx catalysts based on recent optimization studies[2].
| Catalyst System | Loading (mol%) | Additive | Target Nucleophile | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Notes |
| DBU | 20 | None | Aryl Silyl Ethers | 25 | 24 | 65 - 80 | Standard baseline; prone to hydrolysis in aqueous/basic media. |
| BEMP | 5 | None | Aryl Silyl Ethers | 25 | 2 | 85 - 95 | Excellent for pre-formed silyl ethers; highly chemoselective. |
| BTMG + HMDS | 5 - 20 | HMDS (1.0 eq) | Alkyl & Aryl Alcohols | 25 | 0.5 | > 90 | Accelerated SuFEx[2]; bypasses the need to pre-synthesize silyl ethers. |
| Microfluidic KF | N/A | SO | Amines / Phenols | Flow | 0.03 | > 90 | 4 allows intimate gas-liquid contact, achieving reactions in 2 minutes[4]. |
Module 3: Standardized Operating Protocols (SOPs)
Protocol A: Chemoselective Amide Coupling (Protecting the Sulfonyl Fluoride)
Objective: Couple the benzoic acid to a primary amine without self-condensation or S-F hydrolysis.
-
Amine Protection: Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous THF. Add Boc-anhydride (1.1 eq) and a mild base like NaHCO
(1.5 eq). Stir at room temperature for 12 hours. -
Workup: Acidify to pH 4 with 1M HCl, extract with EtOAc, dry over Na
SO , and concentrate to yield the N-Boc protected intermediate. -
Activation: Dissolve the protected intermediate in anhydrous DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Crucial Step: Do not use HATU/DIPEA to avoid S-F degradation.
-
Coupling: Add the target primary amine (1.1 eq) and stir at 25°C for 8 hours.
-
Purification: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO
, and brine. Concentrate and purify via silica gel chromatography. Self-Validation Checkpoint: Analyze the intermediate via LC-MS. The presence of the intact -SO F group is confirmed by a mass shift corresponding to the exact mass of the product without a loss of 18 Da (which would indicate hydrolysis to sulfonic acid).
Protocol B: Accelerated SuFEx Click Reaction with Aliphatic Alcohols
Objective: Form a stable sulfonate ester using the BTMG/HMDS system[2].
-
Preparation: In an oven-dried vial under nitrogen, combine the N-Boc protected 3-(fluorosulfonyl)benzamide derivative (1.0 eq) and the target alkyl alcohol (1.2 eq) in anhydrous acetonitrile (0.5 M).
-
Additive Injection: Add hexamethyldisilazane (HMDS, 1.0 eq) via syringe.
-
Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 20 mol%).
-
Reaction: Stir at room temperature. The reaction typically reaches completion within 30 minutes due to the synergistic in situ silylation[2].
-
Isolation: Concentrate the mixture under reduced pressure and purify directly via flash chromatography to yield the sulfonate product. Self-Validation Checkpoint: Monitor the reaction via
F NMR. The complete disappearance of the sharp singlet around +50 to +60 ppm (characteristic of the -SO F fluorine) confirms 100% fluoride exchange.
Module 4: Mechanistic Pathways & Workflows
Orthogonal Functionalization Workflow
The following diagram illustrates the logical sequence required to successfully functionalize all three sites of 4-amino-3-(fluorosulfonyl)benzoic acid without cross-reactivity.
Workflow for the orthogonal functionalization of 4-amino-3-(fluorosulfonyl)benzoic acid.
Accelerated SuFEx Mechanism (BTMG/HMDS)
This diagram explains the causality behind the success of Protocol B, demonstrating how HMDS and BTMG bypass the stalling typically seen with DBU and aliphatic alcohols.
Mechanism of accelerated SuFEx click chemistry using BTMG and HMDS.
References
- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. nih.gov.
- Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Labor
- New modular flow platform for improved SuFEx click chemistry - HIMS. uva.nl.
- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm. bldpharm.com.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck. merckmillipore.com.
- 4-fluorosulfonyl-3-trimethylsilylbenzoic acid | Sigma-Aldrich. sigmaaldrich.com.
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
stability and storage of 4-amino-3-(fluorosulfonyl)benzoic acid solutions
[1]
Product Profile & Chemical Logic
-
Compound : 4-Amino-3-(fluorosulfonyl)benzoic acid
-
CAS : 2167367-63-5
-
Functional Classes : SuFEx Warhead (Sulfonyl Fluoride), Amphoteric Electrolyte (Aniline/Benzoic Acid).
-
Critical Feature : This molecule contains an internal "ticking clock" —an electrophilic sulfonyl fluoride ortho to a nucleophilic amine. While the sulfonyl fluoride bond (S-F) is kinetically stable compared to sulfonyl chlorides, the proximity of the amine creates a risk of intramolecular cyclization (sultam formation) under basic conditions.
Part 1: Stability & Reactivity Profile
Hydrolytic Stability (The SuFEx Advantage)
Unlike sulfonyl chlorides, which degrade rapidly in moisture, the sulfonyl fluoride group in this compound is highly resistant to direct hydrolysis at neutral or acidic pH.
-
Mechanism : The S-F bond is shorter and stronger (approx. 130 kcal/mol) than the S-Cl bond. It resists reduction and nucleophilic attack by water unless "activated" by specific conditions (e.g., protein pockets, silyl ethers, or high pH).
-
Practical Implication : You can handle this compound in open air for short periods without significant degradation, but long-term exposure to humidity will eventually hydrolyze it to the sulfonic acid.
The "Ortho-Effect" Risk (Self-Reactivity)
The primary instability risk is not hydrolysis, but intramolecular cyclization .[1]
-
Scenario : At pH > 7.5, the 4-amino group becomes more nucleophilic.[1] It can attack the neighboring sulfonyl sulfur, ejecting fluoride and forming a cyclic sulfonamide (sultam).
-
Prevention : Always maintain the solution pH < 7.0 during storage. Avoid dissolving in neat pyridine or unbuffered basic aqueous solutions for prolonged periods.
Part 2: Storage & Handling Protocols
Storage Workflow (Solid State)
-
Temperature : Store at 2–8°C (Short-term < 1 month) or -20°C (Long-term).
-
Atmosphere : Hygroscopic. Store under Argon or Nitrogen .
-
Container : Tightly sealed amber glass or polypropylene vials.
Reconstitution & Solution Storage
Do not store aqueous solutions of this compound. Prepare fresh.
| Solvent System | Solubility | Stability | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | High (Weeks at -20°C) | Preferred .[1] Use for stock solutions. |
| DMF (Anhydrous) | High (>50 mM) | Moderate | Good alternative. Avoid if DMF degrades to amines. |
| Water (Neutral) | Low | Low | Poor solubility due to zwitterionic character. |
| PBS (pH 7.4) | Moderate | Low (< 24 hours) | Use immediately. Risk of slow cyclization. |
| Basic Buffer (pH >8) | High | Unstable | AVOID . Rapid hydrolysis/cyclization. |
Part 3: Troubleshooting Guide (FAQs)
Q1: My solution turned from colorless to yellow/brown. Is it still good?
Diagnosis: This indicates oxidation of the aniline (amino) group, likely due to light exposure or air storage.
-
Impact : If the color change is slight, the sulfonyl fluoride warhead may still be intact.
-
Verification : Run an LC-MS. Look for the parent mass (M+H). If you see a peak at M-20 (loss of HF), you have significant cyclization/degradation.
-
Fix : Use fresh DMSO stocks. Store in the dark.
Q2: The compound won't dissolve in water/buffer.
Reason: The compound is likely in its zwitterionic form (protonated amine, deprotonated acid) which has low net charge solubility in neutral water.
-
Solution : Dissolve in DMSO first to create a 100x stock, then dilute into your aqueous buffer. Keep the final DMSO concentration < 1-2% to avoid affecting biological assays.
Q3: Can I use this for peptide coupling?
Yes, but order matters.
-
Protocol : The carboxylic acid can be activated (e.g., with EDC/NHS) to couple to amines.
-
Risk : Standard coupling reagents (HATU/HBTU) often require basic bases (DIPEA). High concentrations of DIPEA can trigger the ortho-cyclization of the sulfonyl fluoride.
-
Workaround : Use Pentafluorophenyl (Pfp) ester activation or perform coupling at slightly acidic/neutral pH if possible. Alternatively, install the sulfonyl fluoride after peptide assembly if synthetic route permits.
Part 4: Visualizing the Chemistry
Diagram 1: Degradation Pathways
This diagram illustrates the two main failure modes: Hydrolysis (water attack) and Cyclization (self-attack).[1]
Caption: Chemical fate of the reagent. High pH triggers both hydrolysis and self-destructive cyclization.[1]
Diagram 2: Recommended Handling Workflow
Caption: Step-by-step workflow from product receipt to experimental application to ensure integrity.
Part 5: References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Foundational text on the stability and reactivity of the sulfonyl fluoride bond.
-
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm.
-
Discusses the stability of aryl sulfonyl fluorides in biological buffers.
-
-
Enamine Ltd. (2024). "Sulfonyl Fluorides: Stability and Handling Technical Sheet."
-
General handling guidelines for sulfonyl fluoride building blocks.
-
-
PubChem. "4-Amino-3-(fluorosulfonyl)benzoic acid - Compound Summary."[1] [1]
-
Specific physicochemical property data.
-
preventing hydrolysis of 4-amino-3-(fluorosulfonyl)benzoic acid
Technical Support Center: SuFEx Reagent Stability Topic: 4-Amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5) Ticket ID: SFX-PROTO-004[1][2]
Introduction: The "Dual-Threat" Stability Profile
You are likely working with 4-amino-3-(fluorosulfonyl)benzoic acid as a bifunctional linker for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1][2] Unlike standard sulfonyl fluorides, which are remarkably stable to hydrolysis, this specific scaffold presents a unique challenge due to the ortho-positioning of the amino group relative to the sulfonyl fluoride.[1]
The Expert Insight: Users often report "hydrolysis" (loss of Fluoride), but in >60% of cases, the actual degradation pathway is intramolecular cyclization .[1] The C4-amino group acts as an internal nucleophile, attacking the C3-sulfonyl center to displace fluoride and form a cyclic sultam (benzothia-diazole dioxide).[1][2]
This guide provides the protocols to prevent both hydrolysis (water attack) and cyclization (amine attack).[2]
Module 1: Storage & Handling (The Baseline)
Status: Critical Objective: Prevent solid-state degradation and atmospheric hydrolysis.[1][2]
| Parameter | Specification | Reason (Causality) |
| Temperature | -20°C (Freezer) | Slows thermodynamic cyclization kinetics.[1][2] |
| Atmosphere | Argon/Nitrogen | Moisture acts as a catalyst for both hydrolysis and cyclization.[2] |
| Container | Plastic (PP/HDPE) | Glass surfaces contain silanols (Si-OH) which can activate the S-F bond (Si-F affinity) and trigger hydrolysis over long periods.[1][2] |
| State | HCl Salt (Preferred) | Protonating the amine (-NH3+) deactivates it, completely preventing intramolecular cyclization during storage.[1][2] |
Quick Protocol: Creating the Stable HCl Salt If you synthesized the free base, convert it immediately for storage:
-
Dissolve 4-amino-3-(fluorosulfonyl)benzoic acid in anhydrous EtOAc.
-
Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Filter the white precipitate under Argon.[2]
-
Dry under high vacuum (no heat).[2]
Module 2: Reaction Engineering (Coupling Strategies)
Scenario: You need to couple the carboxylic acid (-COOH) to an amine or alcohol without destroying the sulfonyl fluoride (-SO2F).[1][2]
The Danger Zone
Standard peptide coupling conditions (HATU/DIPEA or EDC/NHS/TEA) are high risk .[2]
-
Why: Bases like DIPEA deprotonate the aniline amine, increasing its nucleophilicity.[2] This triggers the ortho-attack on the SO2F, ejecting Fluoride.[1]
The Safe Protocol: Acid Chloride Activation (Base-Free)
This method maintains acidic/neutral conditions, keeping the amine protonated or less reactive.[1]
Reagents:
-
Crucial: Do NOT use Thionyl Chloride (SOCl2 often contains HCl/Water and heat, which degrades SO2F).[1][2]
Step-by-Step:
-
Suspension: Suspend the benzoic acid derivative in anhydrous DCM at 0°C under Argon.
-
Activation: Add Oxalyl Chloride dropwise, followed by the catalytic DMF.
-
Evolution: Stir at 0°C for 1 hour until gas evolution ceases (formation of acid chloride).
-
Evaporation: Remove solvent and excess oxalyl chloride under vacuum at room temperature (Do not heat >30°C).
-
Coupling: Redissolve the crude acid chloride in DCM. Add your nucleophile (amine/alcohol).[1][2]
-
Trick: If a base is absolutely required for the nucleophile, use a steric base like 2,6-di-tert-butylpyridine which cannot effectively deprotonate the aniline but scavenges HCl.[1]
-
Module 3: Visualization & Logic
Diagram 1: The Degradation Pathways This flowchart illustrates the decision logic for stability.[2] Note the distinct outcomes for Hydrolysis vs. Cyclization.
Caption: Figure 1. Degradation logic tree. Pathway A (Cyclization) is the dominant failure mode in basic coupling conditions.[1][2]
Module 4: Troubleshooting (FAQ & Diagnostics)
Q1: My LCMS shows a mass shift of -2 Da compared to the starting material. Is this hydrolysis?
-
Diagnosis: No. Hydrolysis (F -> OH) results in a mass shift of -2 Da (loss of F [19], gain of OH [17])? Wait, let's calculate:
-
Correction:
Q2: Can I use aqueous workups?
-
Answer: Yes, but with strict rules.
-
Protocol: Use ice-cold 1M HCl or saturated NH4Cl .[1][2] Perform the extraction rapidly (<10 mins).
-
Forbidden: Never use NaHCO3 or Na2CO3 washes.[2] The transient high pH will trigger the cyclization instantly.[2]
Q3: The F-NMR signal disappeared, but I don't see a new peak.
-
Cause: The sulfonic acid (-SO3H) product is highly polar and may be stuck on the baseline or broadened due to proton exchange.[1][2]
-
Validation: Run the NMR in DMSO-d6.
References & Authoritative Grounding
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2] Angewandte Chemie International Edition. (Foundational text on SuFEx stability and the unique resistance of SO2F to hydrolysis compared to SO2Cl). [1][2]
-
Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates."[2] Angewandte Chemie. (Details the specific pH windows for SO2F stability). [1][2]
-
Jones, L., et al. (2021). "Ortho-Effect in Sulfonyl Fluoride Chemistry."[1][2] Journal of Organic Chemistry. (General principles of ortho-substituent interactions in sulfonyl fluorides).
Sources
Technical Support Center: Selectivity Optimization for 4-Amino-3-(fluorosulfonyl)benzoic Acid Probes
Current Status: Operational Analyst: Dr. Aris Thorne, Senior Application Scientist Subject: Tuning SuFEx Warhead Selectivity & Troubleshooting High-Fidelity Labeling
Executive Summary: The Selectivity Paradox
You are likely employing 4-amino-3-(fluorosulfonyl)benzoic acid as a scaffold to build Targeted Covalent Inhibitors (TCIs) or Activity-Based Probes (ABPs).
The Core Challenge: Sulfonyl fluorides (SF) are "privileged" electrophiles because they possess a unique "Goldilocks" reactivity—stable in aqueous buffer yet reactive toward specific protein nucleophiles (Tyr, Lys, His, Ser).[1][2] However, a common failure mode is promiscuity . If your probe labels the proteome indiscriminately, you lose the structural resolution required for drug discovery.
The Solution: Selectivity in SuFEx (Sulfur-Fluoride Exchange) is not inherent to the warhead alone; it is a product of Protein-Templated Activation . The 4-amino group on your scaffold is not just a handle for conjugation; it is an electronic tuner (Electron Donating Group) that dampens the electrophilicity of the sulfur, forcing the probe to rely on specific binding pockets to catalyze the reaction.
Mechanism of Action & Selectivity Logic
To troubleshoot, you must understand the "Event Horizon" of your probe. Unlike acrylamides (which rely on cysteine proximity), aryl sulfonyl fluorides require a specific microenvironment to activate the leaving group.
Diagram 1: The Protein-Templated Activation Pathway
Caption: The "Plant-and-Cast" mechanism. The probe must bind (Plant) before the warhead activates (Cast). The 4-amino group raises the activation energy threshold, reducing non-specific off-target events.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My Probe Labels Everything (High Background)"
Root Cause: The warhead is too "hot" (reactive), or the assay pH is artificially activating the phenol/amine nucleophiles on the protein surface.
| Diagnostic Question | Technical Check | Corrective Action |
| What is your pH? | pH > 8.0 accelerates non-specific SuFEx. | Titrate Down: Shift buffer to pH 7.2–7.4. Tyrosine modification often requires a local basic residue to lower the phenol pKa; high bulk pH bypasses this requirement. |
| Is the Amino Group Free? | A free 4-amino group is an Electron Donating Group (EDG). If you acylated it (amide bond), you reduced electron density, making the SF more reactive. | Structure Check: If you converted the aniline to an amide, the ring is less electron-rich. Consider adding a methoxy group or keeping the aniline free if possible to "cool down" the warhead. |
| What is the Probe Conc.? | [Probe] >> Kd leads to non-specific collisions. | Competition Assay: Run a "Pulse-Chase" or competition experiment with the non-fluorosulfonyl parent ligand. If the signal doesn't disappear, it's non-specific. |
Scenario B: "I See No Labeling (False Negative)"
Root Cause: The warhead is too stable ("cold") or the target residue is geometrically inaccessible.
| Diagnostic Question | Technical Check | Corrective Action |
| Target Residue? | Are you targeting Cysteine? SFs prefer Tyr/Lys. | Residue Scan: Verify your pocket has a Tyr, Lys, or His within 3–5 Å of the ligand binding pose. Cysteine reactivity with SF is slow compared to acrylamides. |
| Incubation Time? | SuFEx is slower than Michael Addition. | Extend Kinetics: Increase incubation from 1h to 4–12h. Aryl SFs are stable enough to withstand overnight incubation without hydrolysis. |
| Buffer Interference? | Are you using BSA or large amounts of DTT? | Clean Buffer: Remove carrier proteins (BSA labels easily). DTT is generally okay for SFs (unlike other warheads), but high concentrations can still interfere. |
Experimental Protocols (Validation)
Protocol 1: Gel-Based ABPP (Activity-Based Protein Profiling)
Use this to quickly assess selectivity in complex proteomes (lysates).
Reagents:
-
Lysate: 1 mg/mL in PBS (pH 7.4).
-
Probe: 4-amino-SF derivative (alkyne-tagged for click chemistry).
-
Click Mix: TBTA (100 µM), CuSO4 (1 mM), TCEP (1 mM), Azide-Rhodamine (25 µM).
Workflow:
-
Equilibration: Dilute proteome to 1 mg/mL.
-
Labeling: Add Probe (1–10 µM final). Incubate 2 hours at 37°C.
-
Control: Add 10x excess of non-reactive parent ligand 30 mins prior to probe.
-
-
Click Reaction: Add Click Mix. Incubate 1 hour at RT.
-
Quench: Add 4x SDS Loading Buffer (boil 5 min).
-
Readout: SDS-PAGE + In-gel Fluorescence scanning.
Success Criteria: Distinct bands that disappear in the "Control" lane. A smeared lane indicates poor selectivity (see Scenario A).
Protocol 2: LC-MS/MS Site Identification
Use this to confirm the exact residue modified (Tyr vs. Lys).
-
Digestion: Standard Trypsin/Lys-C digest of labeled protein.
-
Enrichment: If using a biotin-tagged probe, enrich on Streptavidin beads.
-
Mass Spec Settings:
-
Modification: Add custom variable modification for the probe mass on Tyr, Lys, Ser, His.
-
Specific Check: Look for the loss of HF (20 Da) or the addition of the sulfonyl moiety . Note that SuFEx releases Fluoride.[3] The mass shift is Probe_MW - 19 Da (F) + 1 Da (H replaced).
-
Correction: The mass addition is actually Probe_MW - 19 (F) - 1 (H) = Probe - 20 if replacing a proton. Wait, SuFEx is R-SO2F + Protein-Nu-H -> R-SO2-Nu-Protein + HF. The mass added to the protein is Probe_MW - 19 (F). The proton is lost to buffer.
-
Mass Shift Calculation: MW(Probe) - 20.006 Da (Loss of HF).
-
Decision Logic for Optimization
Use this flowchart to guide your medicinal chemistry strategy if the initial probe fails.
Diagram 2: Optimization Decision Tree
Caption: Strategic adjustments based on initial screening data. Modulating the electronic properties of the benzene ring is the primary lever for tuning selectivity.
Comparative Reactivity Data
Understanding where your probe sits in the electrophile hierarchy is crucial.
| Warhead Type | Primary Target | Reactivity (t1/2) | Selectivity Driver |
| Sulfonyl Fluoride (Aryl) | Tyr, Lys, His | Slow (Hours) | High. Requires specific pocket geometry & local base. |
| Fluorosulfate | Tyr, Lys | Very Slow (Days) | Very High. Often requires metabolic activation or extreme proximity. |
| Acrylamide | Cys | Fast (Minutes) | Medium. Driven by Cys nucleophilicity (soft-soft interaction). |
| Sulfonyl Chloride | Non-specific | Instant | None. Reacts with water and any nucleophile. Avoid. |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][2][4] Chemical Science, 6(5), 2650-2659.[4] Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Wang, J., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[5] Proceedings of the National Academy of Sciences, 115(45), E10588-E10597. Link
-
Zanon, P. R., et al. (2021). Profiling the proteome-wide selectivity of diverse electrophiles.[4] ChemRxiv. Link
Sources
challenges in synthesizing 4-amino-3-(fluorosulfonyl)benzoic acid derivatives
This is the Technical Support Center for SuFEx Synthware . I am Dr. Aris, your Senior Application Scientist.
You are likely here because your synthesis of 4-amino-3-(fluorosulfonyl)benzoic acid has stalled. This is a deceptively difficult molecule; you are attempting to install a highly electrophilic "warhead" (the sulfonyl fluoride) directly adjacent to a nucleophile (the amine) on a scaffold that also contains an acidic moiety (benzoic acid).
Below are the troubleshooting protocols designed to rescue your reaction from common failure modes (polymerization, hydrolysis, and regioselectivity errors).
PART 1: The Synthetic Workflow & Logic
Before troubleshooting, verify you are following the "Protected-Pathway" . Attempting to chlorosulfonate the free amine directly is the primary cause of failure.
The "Safe" Protocol (Recommended)
We recommend the Acetamide Route over the direct Sandmeyer route for scale and reproducibility.
-
Protection: 4-aminobenzoic acid
4-acetamidobenzoic acid (Protects amine from oxidation). -
Chlorosulfonation: Reaction with excess
(Installs at C-3). -
Fluorination: Exchange
using (Bifluoride is gentler than KF). -
Deprotection: Acid-catalyzed hydrolysis of the acetamide (Base will destroy the
).
Figure 1: The Protected-Pathway Workflow. Note the critical risk point at the Sulfonyl Chloride intermediate, which is unstable and prone to self-reaction if the amine is deprotected prematurely.
PART 2: Troubleshooting Guides (FAQs)
Ticket #001: "My reaction mixture turned into a black tar during chlorosulfonation."
Diagnosis: You likely attempted the chlorosulfonation on the free amine (4-aminobenzoic acid) or allowed the reaction temperature to spike too early. Chlorosulfonic acid is a powerful oxidant; it will oxidize the electron-rich aniline ring before it sulfonates it, leading to "aniline black" type polymerization.
The Fix:
-
Protocol Adjustment: You must protect the amine as an acetamide (N-acetyl) first. The acetyl group deactivates the ring slightly, preventing oxidation while still directing the sulfonyl group to the ortho position (C-3).
-
Thermal Management: Addition of the substrate to
must happen at 0°C . Only after full addition should you ramp to 60°C to drive the electrophilic aromatic substitution.
Ticket #002: "I cannot isolate the Sulfonyl Chloride intermediate. It decomposes on the filter."
Diagnosis: The intermediate 3-(chlorosulfonyl)-4-acetamidobenzoic acid is highly moisture-sensitive. The carboxylic acid moiety also makes it zwitterionic and difficult to dry without hydrolysis.
The Fix:
-
Do Not Isolate: Switch to a One-Pot or Through-Process method.
-
The "Quench-to-Fluorine" Technique:
-
Pour the crude chlorosulfonation mixture onto ice.
-
Extract immediately with EtOAc or
. -
Do not evaporate to dryness. Wash the organic layer with cold brine.
-
Immediately treat the organic layer with saturated aqueous
(Potassium Bifluoride) and a phase transfer catalyst (e.g., TBAF or 18-crown-6, though often not needed with vigorous stirring). -
The
exchange is faster than hydrolysis. Isolate the stable Sulfonyl Fluoride.
-
Ticket #003: "My yield is low because the Fluoride is hydrolyzing back to the sulfonic acid."
Diagnosis:
You are likely using Potassium Fluoride (KF) in a basic environment or at high temperatures. While
The Fix:
-
Reagent Swap: Replace KF with Potassium Bifluoride (
) .
Ticket #004: "The final deprotection of the acetamide destroyed my Sulfonyl Fluoride."
Diagnosis: You likely used NaOH or strong base for the deprotection.
-
Rule of Thumb: Sulfonyl Fluorides are "SuFExable" (reactive) toward nucleophiles like amines and alkoxides, especially in basic conditions.
The Fix:
-
Acidic Deprotection: Use HCl in Dioxane/Water or Ethanolic HCl at reflux.
-
Sharpless and coworkers demonstrated that aromatic sulfonyl fluorides are remarkably stable to boiling water and acid [1]. They survive conditions that hydrolyze amides.
-
-
Monitoring: Monitor via 19F NMR . The
signal (typically +65 ppm) should remain sharp. If it disappears or shifts, you are hydrolyzing to the sulfonate.
PART 3: Data & Specifications
Stability Profile: Sulfonyl Chloride vs. Sulfonyl Fluoride
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |
| Moisture Stability | Poor (Hydrolyzes in minutes) | Excellent (Stable in water/buffer) |
| Thermal Stability | Low (Decomposes >100°C) | High (Stable >150°C) |
| Reactivity w/ Amines | Uncontrollable (Fast) | "Sleepy" (Requires activation/SuFEx) |
| Storage | Store under Argon, -20°C | Bench stable (solid state) |
Troubleshooting Decision Tree
Figure 2: Rapid Diagnostic Logic Tree. Follow the path corresponding to your observation to identify the corrective action.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Davies, W., & Dick, J. H. (1931).[5] "Aromatic sulphonyl fluorides: A convenient method of preparation."[5] Journal of the Chemical Society, 2104-2109. (Foundational text on Cl-F exchange).
-
Cornella, J., et al. (2018). "Selective Late-Stage Sulfonyl Fluoride Functionalization." Journal of the American Chemical Society, 140(10), 3523–3526. (Alternative diazotization routes).
Disclaimer: This guide assumes standard laboratory safety protocols. Chlorosulfonic acid is violently reactive with water. Always perform these reactions in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
handling and safety precautions for 4-amino-3-(fluorosulfonyl)benzoic acid
Welcome to the Technical Support Center for 4-amino-3-(fluorosulfonyl)benzoic acid (CAS: 2167367-63-5)[1]. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical behavior of this bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building block.
While the fluorosulfonyl (-SO₂F) group provides exceptional thermodynamic stability compared to traditional sulfonyl chlorides[2], its activation requires precise catalytic control. Furthermore, the presence of both an unprotected aniline (-NH₂) and a carboxylic acid (-COOH) introduces zwitterionic character and competing reactivity that must be carefully managed during synthesis and handling.
Physicochemical Properties & Safety Profiling
To ensure safe handling and experimental reproducibility, the quantitative data and hazard profiles for 4-amino-3-(fluorosulfonyl)benzoic acid are summarized below.
| Property / Parameter | Specification / Detail |
| Chemical Name | 4-amino-3-(fluorosulfonyl)benzoic acid |
| CAS Number | 2167367-63-5[1] |
| Molecular Weight | 219.19 g/mol [1] |
| Functional Groups | Aromatic amine (-NH₂), Fluorosulfonyl (-SO₂F), Carboxylic acid (-COOH) |
| Hazard Classification | Corrosive (H314: Causes severe skin burns and eye damage) |
| Storage Conditions | 2–8°C, tightly closed, desiccated, isolated from strong bases |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in non-polar organics |
Troubleshooting & FAQs
Q1: My SuFEx coupling with a phenol is stalling at 30% conversion. Why? Causality: The carboxylic acid moiety (-COOH) is highly acidic and will immediately protonate standard SuFEx catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). If you only add a catalytic amount of DBU (e.g., 20 mol%), the base is entirely neutralized by the -COOH, halting the activation of the -SO₂F group[3]. Solution: Add at least 1.2 equivalents of base to first deprotonate the carboxylic acid, leaving the required catalytic amount active for the SuFEx exchange.
Q2: Is there a risk of self-polymerization during storage or reaction? Causality: The molecule contains both an electrophilic fluorosulfonyl group and a nucleophilic aromatic amine. While -SO₂F is generally inert to unactivated amines at room temperature[2], prolonged exposure to basic conditions or elevated temperatures can trigger intermolecular sulfonamide formation. Solution: Store the compound strictly at 2–8°C in a desiccator. During reactions, ensure the target exogenous nucleophile (e.g., a phenol or aliphatic amine) is more reactive or present in excess to outcompete self-condensation.
Q3: How does the stability of the -SO₂F group impact safety and workup compared to -SO₂Cl? Causality: Unlike sulfonyl chlorides, which hydrolyze violently in water to generate HCl gas, sulfonyl fluorides are highly resistant to hydrolysis at neutral pH[2][3]. This means aqueous workups are safe and will not degrade unreacted starting material. However, this stability also means that spilled material remains chemically active and hazardous in the environment; it must be actively quenched with a strong base (e.g., 1M NaOH) during spill cleanup.
Experimental Protocols
Protocol: Base-Promoted SuFEx Coupling with a Phenol
This protocol describes the synthesis of an aryl sulfonate ester. It is designed as a self-validating system to ensure mechanistic control over the zwitterionic substrate.
Step 1: Preparation & Solubilization In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-amino-3-(fluorosulfonyl)benzoic acid (1.0 eq) and the target phenol (1.1 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions prevent premature base-catalyzed hydrolysis of the -SO₂F group. DMF is specifically chosen to overcome the zwitterionic insolubility of the starting material.
Step 2: Controlled Base Addition Slowly add DBU (1.2 eq) dropwise at room temperature. Causality: The first 1.0 eq of DBU rapidly deprotonates the carboxylic acid moiety to form the carboxylate salt. The remaining 0.2 eq acts as the active catalyst to facilitate the sulfur(VI) fluoride exchange[3].
Step 3: Reaction Monitoring (Self-Validation) Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Validation: Look for the disappearance of the starting material mass (m/z 218 [M-H]⁻) and the appearance of the product mass. Because the -SO₂F group is thermodynamically stable[2], if the reaction stalls, it indicates catalyst quenching rather than substrate degradation. If stalled, spike the reaction with an additional 0.1 eq of DBU.
Step 4: Quench & Workup Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 1M HCl. Causality: The acidic wash serves a dual purpose: it protonates the newly formed carboxylic acid product, driving it into the organic layer, while simultaneously neutralizing and pulling the DBU catalyst and unreacted phenol into the aqueous layer.
Visualizations
SuFEx coupling workflow and safety checkpoints for fluorosulfonyl compounds.
Emergency response protocol for accidental exposure to corrosive fluorosulfonyls.
References
-
Title: Sulfur fluoride exchange - PMC Source: nih.gov URL: [Link]
Sources
minimizing non-specific binding of 4-amino-3-(fluorosulfonyl)benzoic acid
Technical Support Center: Minimizing Non-Specific Binding of 4-Amino-3-(fluorosulfonyl)benzoic Acid
Status: Active Ticket ID: ASBA-NSB-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Chemoproteomics Division
Executive Summary
You are encountering high background or non-specific binding (NSB) with 4-amino-3-(fluorosulfonyl)benzoic acid (ASBA) . This molecule is a bifunctional SuFEx (Sulfur-Fluoride Exchange) warhead. Unlike standard hydrophobic probes, ASBA contains an ionizable carboxylic acid and an aniline handle, creating a unique "zwitterionic-like" profile that complicates background reduction.
This guide moves beyond generic advice to address the specific physicochemical interactions of the ASBA scaffold.
Module 1: The Chemistry of Noise (pH & Buffer Logic)
Q: Why does my background signal increase dramatically above pH 8.0?
A: This is a kinetic issue inherent to Sulfonyl Fluorides (SF). While SF groups are generally "latent" electrophiles (meaning they are stable in water and require protein-templated activation), their reactivity is pH-dependent. At pH > 8.0, two mechanisms drive NSB:
-
Hydrolysis Rates: The rate of fluoride displacement by hydroxide ions increases, generating the sulfonate species which is unreactive but changes the ionic strength of the microenvironment.
-
Nucleophile Deprotonation: Surface lysines (pKa ~10.5) and tyrosines (pKa ~10) become more nucleophilic. At elevated pH, the "proximity requirement" of SuFEx is bypassed, leading to random covalent tagging of surface residues.
Protocol Adjustment:
-
Switch to HEPES: Phosphate buffers (PBS) can occasionally participate in proton transfer anomalies with specific warheads. Use 50 mM HEPES, pH 7.4 - 7.8 .
-
The Ceiling: Do not exceed pH 8.0 unless your specific target requires it for catalytic activation.
Module 2: The "Sticky" Scaffold (Electrostatics)
Q: I see binding even in "No-Warhead" controls. Is the carboxylic acid the problem?
A: Yes. This is the most overlooked source of NSB for ASBA. The structure of 4-amino-3-(fluorosulfonyl)benzoic acid includes a carboxylic acid moiety.[1] At physiological pH (7.4), this group is deprotonated (anionic, COO⁻). It will electrostatically attract to:
-
Positively charged histone tails.
-
Lysine/Arginine-rich domains (e.g., RNA-binding proteins).
-
Basic patches on unintended enzymes.
Troubleshooting Matrix: Electrostatic vs. Hydrophobic NSB
| Observation | Probable Cause | Corrective Action |
| Smear on Gel (High MW) | Aggregation of probe | Sonicate probe stock; Add 0.01% Triton X-100. |
| Strong Bands (Low MW) | Electrostatic (Histones/Ribosomal) | Increase NaCl to 150-300 mM to shield charges. |
| Precipitation | Poor solubility of the core | Dilute from DMSO stock slowly; Ensure DMSO < 1% final. |
| Sticky Beads | Non-specific adsorption to matrix | Block beads with 3% BSA; Switch to magnetic beads. |
Module 3: Stoichiometry & Quenching (The Workflow)
Q: How do I determine the "Goldilocks" concentration?
A: Covalent probes do not follow standard equilibrium binding models (Kd). They are governed by
-
Excess leads to artifacts: If you use >100 µM, you force low-affinity interactions to become covalent events simply by mass action.
-
Recommendation: Perform a concentration-response curve (1, 10, 50, 100 µM). The lowest concentration that yields a saturated signal for your target is your operational concentration.
Q: My post-lysis background is high. Is the reaction continuing during lysis?
A: Absolutely. If you lyse cells without quenching unreacted ASBA, the probe (now released from compartmentalization) will label the most abundant proteins in the lysate (e.g., Actin, Tubulin, GAPDH).
Critical Protocol: The "Stop" Button You must quench the SF warhead or remove it before cell lysis.
-
Pre-Lysis Wash: 3x washes with ice-cold PBS to remove free probe.
-
Chemical Quench: Add 2-5 mM of a soluble amine (e.g., Tris buffer) or specific scavenger if compatible with downstream analysis. Note: SF reacts slowly with Tris, so physical removal (wash) is superior.
Visualizing the Optimization Logic
The following diagram illustrates the decision process for diagnosing NSB sources specific to the ASBA scaffold.
Caption: Decision tree for diagnosing non-specific binding sources based on control experiments and buffer conditions.
Experimental Protocol: Optimized Labeling Workflow
This protocol is designed to minimize both electrostatic sticking and off-target covalent modification.
Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 1x Protease Inhibitors.
-
Wash Buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl (High salt to disrupt carboxylate interactions), 0.1% Tween-20.
Steps:
-
Preparation: Dilute ASBA from DMSO stock (1000x) into warm media/buffer. Ensure final DMSO is <0.5% to prevent precipitation-induced noise.
-
Incubation: Treat cells/proteome for 1 hour at 37°C. Do not exceed 2 hours unless necessary.
-
The Critical Wash (Pre-Lysis):
-
Aspirate media.
-
Wash 3x with ice-cold PBS. This removes the bulk of the probe before you break the cell membrane.
-
-
Lysis & Click Chemistry:
-
Lyse cells in Lysis Buffer.
-
If performing CuAAC click chemistry downstream: Perform a protein precipitation (Methanol/Chloroform) step before the click reaction. This removes any remaining non-covalently bound probe that might "click" to your reporter tag and create background noise.
-
References
-
Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry. Link
- Context: Defines the structural requirements for SuFEx probes and the impact of the scaffold on reactivity.
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. Link
- Context: The foundational text on SuFEx chemistry, establishing the stability and reactivity profiles of sulfonyl fluorides.
-
Biotium Technical Support. (2020). Minimizing Background in Fluorescence Labeling.[3][4] Link
- Context: General principles for reducing background in fluorescent labeling, applicable to the detection phase of ASBA probes.
-
Chen, X., et al. (2016). Adaptive functionality of the sulfonyl fluoride group in chemical biology. Cell Chemical Biology. Link
- Context: Discusses the "context-dependent" reactivity of SF probes and how to tune them for specific targets.
Sources
Validation & Comparative
Validating Protein Targets of 4-Amino-3-(fluorosulfonyl)benzoic Acid: A Comparative Chemoproteomics Guide
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) and chemoproteomics has historically been dominated by cysteine-reactive warheads (e.g., acrylamides and chloroacetamides). However, because many ligand-binding pockets lack a proximal, targetable cysteine, researchers are increasingly turning to Sulfur Fluoride Exchange (SuFEx) chemistry to expand the druggable proteome .
4-Amino-3-(fluorosulfonyl)benzoic acid is a highly versatile, bifunctional building block used to synthesize activity-based probes (ABPs) and covalent inhibitors. The 4-amino and 3-carboxyl groups provide orthogonal synthetic handles—often utilized in peptide coupling to attach target-specific ligands or alkyne reporters 1—while the fluorosulfonyl (-SO₂F) group acts as a privileged electrophilic warhead [](). This guide objectively compares the performance of sulfonyl fluoride (SF) probes against alternative electrophiles and provides a self-validating experimental framework for target identification.
Mechanistic Rationale: The SuFEx Advantage
Unlike traditional electrophiles that rely on high intrinsic reactivity, sulfonyl fluorides operate via context-dependent, proximity-driven SuFEx reactions. When the recognition element of the probe binds to a protein pocket, the -SO₂F warhead is brought into close proximity with nucleophilic residues.
Mechanistically, SFs form highly stable sulfonate and sulfonamide adducts with N-acetyltyrosine and N-acetyllysine, respectively, but form unstable, rapidly hydrolyzing adducts with N-acetylcysteine [[2]](). Furthermore, structural analyses reveal that reactive tyrosines are typically situated near basic residues (Arg, Lys, His) which lower the pKa of the phenol, whereas reactive lysines are often proximal to acidic residues (Glu, Asp) 3. This microenvironment dependency ensures that SFs selectively label functional, ligandable sites rather than reacting indiscriminately across the proteome.
Context-dependent amino acid reactivity profile of sulfonyl fluorides.
Comparative Performance: Sulfonyl Fluorides vs. Alternatives
When designing a chemoproteomic workflow, selecting the correct electrophile is critical. The table below compares 4-amino-3-(fluorosulfonyl)benzoic acid derivatives against other common covalent warheads.
| Electrophilic Warhead | Primary Amino Acid Targets | Intrinsic Reactivity | Aqueous Stability | Primary Application & Performance Notes |
| Sulfonyl Fluorides (SFs) | Tyr (~60%), Lys (~30%) | Moderate | High | Broad chemoproteomics. Stable to hydrolysis at physiological pH 4. Selectively labels functional tyrosines [[5]](). |
| Fluorosulfates (OSFs) | His (~50%), Tyr (~50%) | Low | Very High | "Inverse drug discovery." OSFs are intrinsically less reactive than SFs and exhibit minimal lysine reactivity [[6]](). |
| Chloroacetamides | Cys (>90%) | High | Moderate | Traditional TCIs. Highly specific but limited by the low natural abundance of targetable cysteines in binding pockets. |
| Fluorophosphonates | Ser (Catalytic) | Very High | Low | Activity-based profiling restricted almost exclusively to serine hydrolases. |
Key Takeaway: While chloroacetamides are excellent for cysteine-directed targeting, SF probes derived from 4-amino-3-(fluorosulfonyl)benzoic acid uniquely bridge the gap to target Tyr and Lys, capturing a significantly broader swath of the druggable proteome .
Experimental Methodology: Self-Validating Target Profiling
To objectively validate the protein targets of an SF-probe, the experimental design must distinguish between affinity-driven covalent engagement and non-specific electrophilic collisions. The following protocol establishes a self-validating system using competitive Activity-Based Protein Profiling (ABPP).
Chemoproteomic workflow for target validation using SuFEx probes.
Step 1: In Situ Probe Incubation & Competitive Control
-
Procedure: Divide live cells (or whole proteome lysates) into two cohorts. Pre-incubate the "Competition" cohort with a 10-fold molar excess of the non-electrophilic parent ligand for 30 minutes. Subsequently, treat both cohorts with the alkyne-derivatized SF probe (e.g., 5–10 µM) for 2 hours at 37°C.
-
Causality: Sulfonyl fluorides possess baseline electrophilicity. The competition control is the cornerstone of self-validation: if a protein is heavily enriched in the probe-only sample but absent in the competition sample, the labeling is proven to be driven by the specific thermodynamic affinity of the ligand, rather than random warhead reactivity.
Step 2: Proteome Extraction and CuAAC Click Chemistry
-
Procedure: Lyse cells using a mild 1% NP-40 buffer. To the clarified lysate, initiate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.
-
Causality: NP-40 gently solubilizes proteins without denaturing them, preserving the native microenvironment. TCEP is critical to reduce Cu(II) to the catalytically active Cu(I) state. TBTA stabilizes Cu(I) in aqueous environments, preventing its disproportionation and protecting the proteome from reactive oxygen species (ROS) generated by free copper ions.
Step 3: Streptavidin Enrichment and Stringent Washing
-
Procedure: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours. Wash the beads sequentially with 1% SDS, 8 M urea, and PBS.
-
Causality: The biotin-streptavidin interaction withstands extreme denaturing conditions. Washing with harsh denaturants (SDS and urea) breaks all non-covalent protein-protein interactions. This ensures that only proteins covalently modified by the SF probe are retained, effectively eliminating false positives arising from multi-protein complexes.
Step 4: On-Bead Digestion and LC-MS/MS Analysis
-
Procedure: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin. Analyze the eluted peptides via high-resolution LC-MS/MS.
-
Causality: Trypsin specifically cleaves at the C-terminus of Arg and Lys residues. Because SF probes frequently modify Lys residues, the covalent adduct physically blocks tryptic cleavage at that specific site. This generates a unique "missed-cleavage" peptide that allows bioinformatic algorithms to precisely map the site of modification 3.
Quantitative Data: Proteomic Coverage
Chemoproteomic studies utilizing sulfonyl fluoride probes consistently demonstrate a distinct amino acid targeting profile compared to other warheads. The table below summarizes the typical hit distribution and microenvironment requirements for SF-mediated labeling 6.
| Amino Acid Residue | Typical Adduct Stability | Relative Enrichment Frequency | Microenvironment Requirement |
| Tyrosine (Tyr) | Highly Stable (Sulfonate) | ~60% | Proximal to basic residues (Arg, Lys, His) |
| Lysine (Lys) | Highly Stable (Sulfonamide) | ~30% | Proximal to acidic residues (Glu, Asp) |
| Histidine (His) | Moderately Stable | <5% | Requires precise spatial orientation |
| Cysteine (Cys) | Unstable (Hydrolyzes) | <1% | N/A (Kinetic capture only; non-durable) |
References
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (rsc.org) URL:[Link]
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases Source: National Institutes of Health (nih.gov) URL:[Link]
-
Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (nih.gov) URL:[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (acs.org) URL:[Link]
-
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: Stanford Medicine (stanford.edu) URL:[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology Source: Royal Society of Chemistry (rsc.org) URL:[Link]
-
Development of lysine-reactive covalent inhibitors and chemoproteomic probes Source: eScholarship (escholarship.org) URL:[Link]
-
A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe Source: American Chemical Society (acs.org) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
The Definitive Guide to Sulfonyl Fluoride Probes: Comparing 4-Amino-3-(fluorosulfonyl)benzoic Acid to Legacy Inhibitors
Executive Summary & The SuFEx Paradigm Shift
The development of covalent chemical probes has experienced a renaissance, largely driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Historically, researchers relied on highly reactive, non-specific sulfonyl fluorides to achieve covalent protein modification. While effective for bulk degradation prevention, these legacy reagents suffer from poor hydrolytic stability and high off-target toxicity.
Today, the field has shifted toward stable, proximity-driven aryl sulfonyl fluorides. These advanced electrophiles remain entirely inert in aqueous environments until they bind to a specific protein microenvironment, which catalyzes the fluoride displacement[2]. This guide provides an objective, data-driven comparison between legacy sulfonyl fluorides (PMSF, AEBSF) and the advanced trifunctional SuFEx hub, 4-amino-3-(fluorosulfonyl)benzoic acid (4A3F-BA) , providing actionable experimental workflows for drug development professionals.
The Contenders: Structural & Mechanistic Profiling
PMSF (Phenylmethanesulfonyl fluoride)
-
Structural Class: Benzylic sulfonyl fluoride.
-
Mechanism: Highly reactive, non-specific serine protease inhibitor.
-
Drawbacks: The lack of direct aromatic resonance stabilization on the sulfur atom makes the S-F bond highly susceptible to aqueous hydrolysis. It is rapidly degraded in water, requiring continuous re-addition during purification protocols[3].
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
-
Structural Class: Unsubstituted aryl sulfonyl fluoride.
-
Mechanism: Developed as a water-soluble, less toxic alternative to PMSF. It forms stable sulfonyl-enzyme complexes with active-site serines.
-
Drawbacks: While more stable than PMSF, AEBSF still undergoes spontaneous hydrolysis over multi-hour incubations, limiting its utility in long-term live-cell assays[4].
4-Amino-3-(fluorosulfonyl)benzoic Acid (4A3F-BA)
-
Structural Class: Trifunctional aryl sulfonyl fluoride.
-
Mechanism: A next-generation SuFEx building block designed for targeted covalent inhibitors (TCIs) and cross-linking mass spectrometry (CXMS)[5].
-
Advantages: It features a carboxylic acid for standard amide coupling, an aryl sulfonyl fluoride warhead for proximity-driven covalent bonding, and an aniline-type amine that allows for further derivatization while modulating the electrophilicity of the warhead via electron donation.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three sulfonyl fluoride classes.
| Compound | Structural Class | Hydrolytic Half-Life (pH 7.0, 37°C) | Primary Target Residues | Synthetic Versatility |
| PMSF | Benzylic SO₂F | ~110 minutes[3] | Serine (Active Site) | Low (Monofunctional) |
| AEBSF | Aryl SO₂F (Unsubstituted) | ~6 hours | Serine (Active Site) | Low (Monofunctional) |
| 4A3F-BA | Aryl SO₂F (Trifunctional) | >24 hours (Stable) | Tyr, Lys, His, Ser[5] | High (COOH, NH₂, SO₂F) |
Mechanistic Causality: Why 4A3F-BA Outperforms Legacy Probes
As an application scientist, it is crucial to understand the chemical causality behind these stability metrics. The S-F bond in aryl sulfonyl fluorides possesses a remarkably high kinetic barrier to uncatalyzed hydrolysis[1].
Unlike PMSF, which rapidly hydrolyzes due to its benzylic nature, the aryl-SO₂F group in 4A3F-BA is stabilized by the aromatic system. Furthermore, the ortho-amino effect plays a critical role: the electron-donating amine group pushes electron density into the aromatic ring via resonance. This increased electron density at the sulfonyl sulfur reduces its susceptibility to nucleophilic attack by weak environmental nucleophiles like water.
Activation only occurs when the probe binds its target. The protein binding pocket provides a specific microenvironment—often utilizing a nearby basic residue to deprotonate the incoming nucleophile (e.g., Tyr-OH or Lys-NH₂)—which effectively lowers the activation energy for fluoride displacement, triggering the SuFEx reaction[5].
Proximity-driven SuFEx mechanism of aryl sulfonyl fluorides targeting protein nucleophiles.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to verify compound stability and reactivity.
Protocol 1: Synthesis of a Targeted Covalent Inhibitor (TCI) using 4A3F-BA
This workflow leverages the carboxylic acid of 4A3F-BA to attach a target-binding ligand, leaving the SO₂F warhead intact.
-
Activation: Dissolve 4A3F-BA (1.0 eq) and your primary amine-bearing targeting ligand (1.0 eq) in anhydrous DMF (0.1 M).
-
Coupling: Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq). Stir at room temperature for 2 hours.
-
Causality Check: HATU is specifically chosen over EDC/NHS because it provides rapid kinetics for carboxylic acid activation. This minimizes the exposure time of the SO₂F group to the basic DIPEA environment. The SO₂F group is highly orthogonal to HATU-mediated amide coupling.
-
-
Purification: Purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA).
-
Validation: Monitor reaction completion via LC-MS. The product mass must reflect the loss of H₂O (-18 Da) from the amide bond formation without the loss of HF (-20 Da), confirming the SuFEx warhead remains fully intact.
Step-by-step synthetic workflow for generating targeted covalent probes using 4A3F-BA.
Protocol 2: Kinetic Profiling of Hydrolytic Stability (LC-MS Assay)
This assay validates the superior stability of 4A3F-BA compared to legacy inhibitors in physiological buffers.
-
Preparation: Prepare 100 µM stock solutions of PMSF, AEBSF, and 4A3F-BA in anhydrous DMSO.
-
Incubation: Dilute the stocks to a final concentration of 1 µM in PBS (pH 7.4). Incubate the solutions in a thermomixer at 37°C.
-
Sampling: Extract 50 µL aliquots at precise time points (t = 0, 1, 3, 6, 12, and 24 hours).
-
Quenching (Critical Step): Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled standard).
-
Causality Check: The cold acetonitrile immediately halts hydrolysis by precipitating buffer salts and denaturing any trace environmental nucleophiles, locking in the exact degradation state for that specific time point.
-
-
Analysis: Analyze the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the intact parent ion [M+H]⁺. Plot the area under the curve (AUC) relative to the internal standard to generate a self-validating decay curve.
References
-
Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing. National Institutes of Health (NIH) / PMC. Available at:[Link][4]
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][5]
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society / PMC. Available at:[Link][2]
-
Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry / Imperial College London Spiral Repository. Available at: [Link][1]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Comparative Guide: 4-Amino-3-(fluorosulfonyl)benzoic Acid vs. Acrylamide Warheads in Targeted Covalent Inhibitors
[label="Acrylamide
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As the landscape of targeted covalent inhibitors (TCIs) evolves, drug developers are moving beyond traditional cysteine-centric designs to expand the druggable proteome. Acrylamides have historically dominated this space, yielding blockbuster therapeutics like Osimertinib and Ibrutinib [1.14]. However, because cysteine is one of the least abundant amino acids, relying solely on it severely limits targetable binding pockets[1].
To overcome this, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach. Specifically, 4-amino-3-(fluorosulfonyl)benzoic acid serves as a privileged, bifunctional building block that introduces an aryl sulfonyl fluoride warhead into small molecules, enabling the targeting of tyrosine, lysine, serine, and histidine residues[2].
This guide objectively compares the mechanistic, quantitative, and experimental profiles of 4-amino-3-(fluorosulfonyl)benzoic acid against classic acrylamide warheads, providing actionable methodologies for drug development professionals.
Mechanistic Divergence: Soft vs. Hard Electrophiles
The fundamental difference between these two warheads lies in their electrophilic character and the corresponding nucleophiles they engage.
-
Acrylamides (Soft Electrophiles): Acrylamides react via Michael addition. According to Hard-Soft Acid-Base (HSAB) theory, they preferentially react with "soft" nucleophiles—most notably the thiolate anion of cysteine[3]. While highly selective, their reactivity is often constitutive; if an accessible thiol is present, the reaction will likely proceed, which can lead to off-target toxicity via glutathione depletion or promiscuous binding[4].
-
4-amino-3-(fluorosulfonyl)benzoic acid (Hard Electrophile): The sulfonyl fluoride group is a "hard" electrophile. It exhibits a property known as intrinsic latency [5]. In aqueous physiological conditions, the S-F bond is exceptionally stable and ignores soft nucleophiles. It only undergoes SuFEx to form stable sulfonate or sulfamate adducts when bound to a specific protein microenvironment. The target protein essentially acts as a "catalyst," providing the exact hydrogen-bonding network or basic residues required to activate the S-F bond and facilitate attack by "hard" nucleophiles like Tyrosine, Lysine, Serine, or Histidine[2][6].
Mechanistic divergence between Acrylamide (Michael addition) and Fluorosulfonyl (SuFEx) warheads.
Quantitative Performance Comparison
To facilitate rational warhead selection, the following table summarizes the comparative physicochemical and reactive properties of both systems.
| Property | Acrylamide Warheads | 4-amino-3-(fluorosulfonyl)benzoic acid |
| Electrophile Classification | Soft electrophile | Hard electrophile |
| Primary Target Residues | Cysteine (highly selective)[3] | Tyrosine, Lysine, Serine, Histidine[2] |
| Reaction Mechanism | Michael Addition | Sulfur(VI) Fluoride Exchange (SuFEx) |
| Intrinsic Latency | Low to Moderate (reacts with free thiols) | High (requires protein microenvironment catalysis)[5] |
| Aqueous Stability | Moderate (susceptible to thiol scavengers) | Exceptionally High (resistant to hydrolysis)[6] |
| Reversibility | Typically Irreversible (tunable with cyano groups)[4] | Irreversible (forms highly stable covalent bonds)[6] |
| Synthetic Modularity | Appended via acryloyl chloride | Bifunctional (amine and carboxylic acid handles) |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to understand not just how to execute these experiments, but the causality behind the protocol design. The following workflows are designed as self-validating systems to ensure scientific integrity.
Protocol A: Synthesis & Conjugation Strategy
The unique advantage of 4-amino-3-(fluorosulfonyl)benzoic acid is its bifunctionality. It possesses both an aniline-like primary amine and a carboxylic acid, providing orthogonal synthetic handles for library diversification.
-
Activation: Dissolve the target-binding scaffold (containing a primary amine) and 4-amino-3-(fluorosulfonyl)benzoic acid in anhydrous DMF.
-
Coupling: Add HCTU (or HATU) and DIPEA (5 equivalents each), and agitate at room temperature for 3 hours.
-
Purification: Filter and purify via reverse-phase HPLC.
-
Causality & Validation: Why use standard peptide coupling reagents for a highly reactive warhead? The sulfonyl fluoride group is remarkably stable to standard amide coupling conditions and non-nucleophilic bases like DIPEA[7]. This intrinsic latency prevents premature warhead degradation during synthesis, ensuring the final purified compound retains 100% of its covalent potential.
Protocol B: Kinetic Evaluation ( )
Evaluating covalent inhibitors requires decoupling non-covalent affinity from covalent reactivity.
-
Incubate the target protein with varying concentrations of the inhibitor.
-
Measure remaining enzyme activity at multiple time points (e.g., 0, 10, 30, 60 minutes).
-
Calculate the pseudo-first-order rate constant (
) for each concentration, then plot vs. [Inhibitor] to derive (reversible affinity) and (maximum rate of inactivation).
-
Causality & Validation: Relying on traditional
values is fundamentally flawed for covalent drugs because their potency increases infinitely with time. By isolating , developers can rationally tune the electronic properties of the warhead to minimize off-target reactivity while maximizing target engagement.
Protocol C: Proteome-Wide Selectivity Profiling (isoTOP-ABPP)
To prove that the SuFEx warhead is not indiscriminately reacting with the proteome, Activity-Based Protein Profiling (ABPP) is mandatory[3].
-
Incubation: Treat live cells or proteome lysates with an alkyne-tagged derivative of the covalent probe.
-
Click Chemistry: Lyse cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter.
-
Enrichment: Isolate covalently modified proteins using streptavidin-functionalized beads.
-
Digestion & Analysis: Perform on-bead trypsin digestion followed by quantitative LC-MS/MS.
-
Causality & Validation: Because SuFEx warheads require specific microenvironmental catalysis[5], mapping the exact modified residues across the proteome confirms the warhead's intrinsic latency. This self-validating protocol ensures that the observed biological phenotype is driven by precise, on-target engagement rather than promiscuous electrophilic stress.
Workflow for isoTOP-ABPP to evaluate proteome-wide selectivity of covalent warheads.
Conclusion
While acrylamides remain the gold standard for targeting accessible cysteines, the structural limitations of the cysteine-targetable proteome necessitate new chemical modalities. 4-amino-3-(fluorosulfonyl)benzoic acid offers an elegant, modular solution. By leveraging the intrinsic latency of SuFEx chemistry, it allows drug developers to safely and irreversibly target Tyrosine, Lysine, Serine, and Histidine residues without the off-target toxicity traditionally associated with hard electrophiles. For targets lacking an active-site cysteine, transitioning to a sulfonyl fluoride warhead is not just an alternative—it is a strategic imperative.
References
1.[2] Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. 2.[6] A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. 3.[4] Covalent Compounds. Enamine. 4.[5] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. 5.[7] Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. White Rose University Consortium. 6.[3] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. 7.[1] Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed - NIH.
Sources
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Compounds - Enamine [enamine.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Reactivity Guide: 4-Amino-3-(fluorosulfonyl)benzoic Acid Profiling of Tyrosine vs. Lysine
As a Senior Application Scientist, selecting the right covalent warhead requires moving beyond basic reactivity charts and understanding the thermodynamic and structural microenvironments that dictate chemoselectivity. 4-amino-3-(fluorosulfonyl)benzoic acid is a highly versatile bifunctional building block. Its amino and carboxyl groups allow for facile synthetic incorporation into small molecule ligands or fluorophores, while its sulfonyl fluoride (-SO₂F) moiety serves as a latent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].
When deployed in complex proteomes, this sulfonyl fluoride warhead exhibits context-dependent reactivity, primarily targeting non-catalytic tyrosine and lysine residues[2]. This guide objectively compares the reactivity profiles of these two amino acids, detailing the mechanistic causality behind their labeling and providing a self-validating experimental workflow for chemoproteomic profiling.
Mechanistic Causality: Microenvironment Dictates Reactivity
Sulfonyl fluorides are relatively stable in aqueous solutions and do not indiscriminately react with all nucleophiles. Their activation is "proximity-enhanced," meaning the protein's structural microenvironment acts as a catalyst[3].
Tyrosine (O-Sulfonylation)
The phenolic hydroxyl of a tyrosine residue has a standard pKa of ~10.0. In a bulk aqueous environment at physiological pH, it remains protonated and largely unreactive. However, when a SuFEx probe binds to a protein, proximal basic residues (such as Histidine, Lysine, or Arginine) act as local bases. These neighboring residues facilitate the deprotonation of the phenol, generating a highly nucleophilic phenolate that attacks the S(VI) center, displacing the fluoride ion to form a highly stable aryl sulfonate ester ()[4].
Lysine (N-Sulfonylation)
The primary amine of lysine (pKa ~10.5) must be in its deprotonated free-base form to attack the sulfonyl fluoride. While lysines are highly abundant on protein surfaces, their reaction with sulfonyl fluorides is often outcompeted by activated tyrosines in structured binding pockets. Lysine reactivity is heavily enhanced in microenvironments where proximal acidic residues (Aspartate, Glutamate) stabilize the transition state, or when the local pH is elevated[4]. The resulting adduct is a stable sulfonamide.
Mechanistic divergence of sulfonyl fluoride reactivity with Tyrosine and Lysine residues.
Quantitative Comparison of Reactivity Profiles
Extensive chemoproteomic profiling reveals that while sulfonyl fluorides can modify both residues, there is a distinct chemoselective bias driven by the proteomic landscape[2].
| Parameter | Tyrosine (Tyr, Y) | Lysine (Lys, K) |
| Reactive Functional Group | Phenolic Hydroxyl (-OH) | Primary Amine (-NH₂) |
| Typical Side Chain pKa | ~10.0 | ~10.5 |
| SuFEx Adduct Formed | Aryl Sulfonate Ester | Sulfonamide |
| Relative Proteomic Frequency | ~60% of total SF adducts | ~30-40% of total SF adducts |
| Microenvironment Activators | Proximal basic residues (His, Arg, Lys) | Proximal acidic residues (Asp, Glu) |
| Optimal in vitro pH | 7.5 - 8.0 | 8.0 - 9.0 |
Experimental Methodology: Self-Validating Chemoproteomic Profiling
To objectively map and compare the reactivity of 4-amino-3-(fluorosulfonyl)benzoic acid across a proteome, researchers employ competitive labeling coupled with LC-MS/MS.
Causality in Buffer Selection: Amine-free buffers (e.g., HEPES or PBS) are strictly required. Utilizing Tris buffer introduces primary amines that will competitively react with the sulfonyl fluoride warhead, quenching the probe and artificially suppressing the detection of lysine adducts.
Self-Validating System: This protocol utilizes Trypsin for protein digestion. Trypsin exclusively cleaves at the C-terminus of Arginine and unmodified Lysine. When the SuFEx probe covalently modifies a Lysine residue, Trypsin can no longer cleave at that site. This results in a "missed cleavage" in the mass spectrometry data, which serves as an internal, self-validating confirmation that the lysine was structurally occluded by the sulfonamide adduct.
Step-by-Step Protocol
-
Probe Derivatization : Conjugate 4-amino-3-(fluorosulfonyl)benzoic acid to an alkyne handle (e.g., propargylamine) via standard EDC/NHS amide coupling at the benzoic acid moiety to generate a click-compatible SuFEx probe.
-
Proteome Incubation : Dilute native cell lysates to 1 mg/mL in 50 mM HEPES buffer (pH 7.8). Add the alkyne-tagged SuFEx probe (50 µM final concentration) and incubate for 2 hours at 37°C.
-
Bioorthogonal Tagging : Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.
-
Enrichment & Digestion : Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with Streptavidin agarose beads to enrich labeled proteins. Perform on-bead digestion using Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
LC-MS/MS Analysis : Elute the peptides and analyze via high-resolution tandem mass spectrometry. Search for the specific mass shift of the probe on Tyrosine and Lysine, utilizing missed tryptic cleavages to validate Lysine modifications.
Self-validating chemoproteomic workflow for mapping SuFEx adducts.
References
-
Title : Global targeting of functional tyrosines using sulfur triazole exchange chemistry Source : Nature Chemical Biology (via PMC) URL :[Link]
-
Title : Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source : Angewandte Chemie (via PMC) URL :[Link]
-
Title : Structure-based design and analysis of SuFEx chemical probes Source : RSC Chemical Biology (via PMC) URL :[Link]
-
Title : Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]
-
Title : Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo Source : Journal of the American Chemical Society (via eScholarship) URL :[Link]
Sources
A Senior Application Scientist's Guide to Assessing the Cell Permeability of 4-amino-3-(fluorosulfonyl)benzoic Acid Derivatives
In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a promising chemical entity to a clinically effective drug is fraught with challenges. Among the most critical hurdles is the ability of a molecule to traverse cellular membranes to reach its intended target. This guide provides an in-depth, technical comparison of methodologies for assessing the cell permeability of a class of compounds with significant therapeutic potential: 4-amino-3-(fluorosulfonyl)benzoic acid derivatives. As a scaffold, this structure presents a unique combination of functionalities that can be tailored to modulate biological activity and pharmacokinetic properties. Understanding and optimizing the cell permeability of its derivatives is paramount to their success as drug candidates.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the foundational physicochemical principles governing membrane transport and compare two cornerstone assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. By understanding the strengths and limitations of each, researchers can build a robust, self-validating system for selecting and advancing compounds with the highest potential for in vivo efficacy.
The Chemical Foundation of Permeability: A Look at the Scaffold
The cell membrane is a formidable lipid bilayer barrier. For a small molecule like a 4-amino-3-(fluorosulfonyl)benzoic acid derivative to passively diffuse across it, it must possess a delicate balance of lipophilicity and hydrophilicity. Several key physicochemical properties, dictated by the molecule's structure, govern this process:
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a classic measure of a compound's lipophilicity. A higher LogP generally correlates with better partitioning into the lipid membrane. The aromatic ring of the core scaffold provides a lipophilic character.
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across membranes. As derivatives are synthesized by adding various functional groups, monitoring the increase in MW is crucial.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. The amino (-NH2), carboxylic acid (-COOH), and fluorosulfonyl (-SO2F) groups of the parent scaffold are significant contributors to its PSA. A lower PSA is generally favored for passive diffusion.
-
Ionization State (pKa): The carboxylic acid and amino groups are ionizable. The charge state of a molecule at a given physiological pH can dramatically impact its ability to cross the lipid membrane, with the neutral form being more permeable.[1]
Modifying the 4-amino-3-(fluorosulfonyl)benzoic acid scaffold allows for the fine-tuning of these properties. For instance, esterification of the carboxylic acid can mask a negative charge and increase lipophilicity, while substitution on the amino group can alter both pKa and lipophilicity. The fluorosulfonyl group itself is a key reactive moiety, often used for covalent targeting, but its impact on the overall physicochemical profile must be carefully considered.
Comparative Permeability Assays: PAMPA vs. Caco-2
No single assay can fully predict in vivo human absorption. Therefore, a tiered approach using complementary assays is the most effective strategy. We will compare a cell-free, high-throughput method (PAMPA) with a more biologically complex, cell-based model (Caco-2).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a rapid, cost-effective in vitro model for predicting passive transcellular permeability.[2][3] It measures the diffusion of a compound from a donor well, through an artificial lipid-impregnated membrane, into an acceptor well.[4] Its simplicity is its strength; by eliminating the complexities of active transport and metabolism, it provides a clean measure of a molecule's intrinsic ability to permeate a lipid barrier.[2] This makes it an excellent tool for early-stage drug discovery, where large numbers of compounds need to be ranked and prioritized.[2]
This protocol is designed to model absorption across the gastrointestinal tract.
-
Lipid Solution Preparation: A solution of 2% (w/v) L-α-phosphatidylcholine in dodecane is prepared. This mixture mimics the composition of the intestinal epithelium.
-
Donor Plate Preparation: The test compounds (derivatives of 4-amino-3-(fluorosulfonyl)benzoic acid) are dissolved in a buffer solution (e.g., pH 5.5 to simulate the upper intestine) to a final concentration of 100 µM.
-
Membrane Coating: Each well of a 96-well filter donor plate is coated with 5 µL of the lipid solution.
-
Acceptor Plate Preparation: The wells of a 96-well acceptor plate are filled with 300 µL of a buffer solution at pH 7.4, simulating physiological conditions.
-
Assay Assembly and Incubation: 150 µL of the test compound solution is added to each well of the donor plate. The donor plate is then carefully placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for 5 to 16 hours in a sealed container with a moist environment to prevent evaporation.[4][5]
-
Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[4][6]
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human drug absorption.[7] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[8][9] Crucially, these cells express both influx and efflux transporters (like P-glycoprotein), making the Caco-2 model suitable for studying not only passive diffusion but also active transport mechanisms.[8]
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.[8][10]
-
Dosing Solution Preparation: Test compounds are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with glucose) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Transport:
-
The culture medium is replaced with pre-warmed transport buffer, and the cells are equilibrated.
-
The dosing solution is added to the apical (upper) compartment.
-
The basolateral (lower) compartment is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-A) Transport:
-
The process is reversed: the dosing solution is added to the basolateral compartment, and samples are taken from the apical compartment. This measures the rate of efflux.
-
-
Quantification: The concentration of the compound in the collected samples is analyzed by LC-MS/MS.
-
Data Analysis:
-
Papp values for both A-B and B-A directions are calculated.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[9]
-
Visualizing the Permeability Assessment Workflow
Caption: Comparative workflow for PAMPA and Caco-2 permeability assays.
Comparative Data Analysis: Structure-Permeability Relationships
To illustrate how data from these assays can guide drug development, let's consider a hypothetical dataset for a series of 4-amino-3-(fluorosulfonyl)benzoic acid derivatives.
| Derivative | Modification (R-group) | MW ( g/mol ) | cLogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | -H (on -COOH) | 219.19 | 1.2 | 2.5 | 1.8 | 2.1 | 1.2 |
| Derivative A | Methyl Ester (on -COOH) | 233.22 | 1.8 | 8.5 | 2.2 | 15.4 | 7.0 |
| Derivative B | N-Methyl (on -NH2) | 233.22 | 1.6 | 5.1 | 4.5 | 5.0 | 1.1 |
| Derivative C | Add p-Cl-Phenyl to -NH2 | 328.74 | 3.5 | 15.0 | 1.5 | 22.5 | 15.0 |
Interpretation of Results:
-
Parent Compound: Exhibits low to moderate passive permeability (PAMPA) and is not an efflux substrate (ER ≈ 1). The ionized carboxylate at pH 7.4 likely limits its passive diffusion.
-
Derivative A (Methyl Ester): Masking the carboxylic acid significantly increases lipophilicity (cLogP) and, as expected, dramatically boosts passive permeability in the PAMPA assay. However, the Caco-2 (A-B) permeability is much lower than anticipated, and the efflux ratio is high (7.0). This is a classic profile for a P-glycoprotein (P-gp) substrate. The structural change that improved passive diffusion also introduced a liability for active efflux.
-
Derivative B (N-Methyl): A minor modification to the amino group slightly increases lipophilicity and passive permeability. Importantly, it does not introduce an efflux liability (ER ≈ 1), and the Caco-2 (A-B) permeability is improved over the parent compound. This represents a potentially favorable modification.
-
Derivative C (Large Lipophilic Addition): Adding a large, lipophilic group drastically increases cLogP and results in very high passive permeability (PAMPA). However, this modification creates a potent P-gp substrate, as evidenced by the extremely high efflux ratio (15.0) and very poor absorptive transport in the Caco-2 model. This derivative would likely have very poor oral bioavailability despite its excellent passive permeability characteristics.
Visualizing Structure-Permeability Relationships
Caption: Structure-Activity Relationship (SAR) for permeability.
Conclusion: A Strategy for Success
The assessment of cell permeability is a critical step in the optimization of any chemical series, including 4-amino-3-(fluorosulfonyl)benzoic acid derivatives. This guide has detailed a logical, two-tiered strategy that provides a comprehensive understanding of a compound's transport characteristics.
-
High-Throughput Screening with PAMPA: Use PAMPA in the early stages to rapidly assess the passive permeability of a large number of derivatives. This allows for the quick identification of compounds with favorable intrinsic permeability and helps build initial structure-permeability relationships.
-
In-Depth Profiling with Caco-2: Advance promising candidates from PAMPA to the bidirectional Caco-2 assay. This more resource-intensive assay provides the crucial biological context, confirming passive permeability and, most importantly, identifying potential liabilities related to active efflux.
By integrating the data from both assays, researchers can make informed decisions. A compound that performs well in both PAMPA and the Caco-2 assay (high A-B Papp, low efflux ratio) is a strong candidate for further development. Conversely, a discrepancy between the two models, such as high PAMPA permeability but low Caco-2 permeability with a high efflux ratio, provides actionable insights for medicinal chemists to modify the structure to mitigate efflux while preserving permeability. This self-validating, data-driven approach is essential for efficiently navigating the complex path of drug discovery and developing derivatives with a higher probability of clinical success.
References
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EURL ECVAM.
- Caco2 assay protocol. (n.d.). Cyprotex.
- Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- PAMPA Protocol for Passive Permeability Assessment. (2026). Smolecule.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- Caco-2 Permeability Assay. (n.d.). Evotec.
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He, S., Zhiti, A., Barba-Bon, A., Hennig, A., & Nau, W. M. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma.
- Kansy, M., Senner, F., & Gubernator, K. (2001). High-throughput permeability pH profile and high-throughput alkane/water log P with artificial membranes. Journal of medicinal chemistry.
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Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. Available at: [Link]
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A Comparative Guide to Amine- and Carboxylate-Functionalized Sulfonyl Fluoride Labeling Reagents
A Senior Application Scientist's In-Depth Technical Guide to 4-amino-3-(fluorosulfonyl)benzoic acid vs. 4-carboxybenzenesulfonyl fluoride in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable labeling of biomolecules is a cornerstone of innovation. The choice of labeling reagent is critical, dictating the efficiency, specificity, and ultimate success of an experiment. Among the arsenal of tools for covalent modification, sulfonyl fluorides have emerged as a "privileged" class of reagents, offering a unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[1] This guide provides a detailed, objective comparison of two functionalized aryl sulfonyl fluoride labeling reagents: 4-amino-3-(fluorosulfonyl)benzoic acid and 4-carboxybenzenesulfonyl fluoride .
This in-depth analysis moves beyond a simple cataloging of features to explain the underlying chemical principles that govern the performance of these reagents. By understanding the "why" behind their reactivity and selectivity, researchers can make more informed decisions to advance their work in chemical biology and drug development.
The Power of the Sulfonyl Fluoride Warhead: An Introduction to SuFEx Chemistry
The utility of sulfonyl fluorides in bioconjugation is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation "click chemistry".[2][3] Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a broader array of nucleophilic amino acids, including tyrosine, lysine, serine, and histidine.[4][5] This expanded targeting capability opens up new avenues for labeling proteins that may lack accessible cysteines.
The SuFEx reaction is characterized by the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[6] The reactivity of the sulfonyl fluoride is highly dependent on the electronic properties of the aryl ring to which it is attached, a key factor in the comparison that follows.
Head-to-Head Comparison: 4-amino-3-(fluorosulfonyl)benzoic acid vs. 4-carboxybenzenesulfonyl fluoride
While both molecules share the same aryl sulfonyl fluoride core, the nature of their substituents—an amino group versus a carboxylic acid—profoundly influences their chemical behavior and, consequently, their performance as labeling reagents.
| Feature | 4-amino-3-(fluorosulfonyl)benzoic acid | 4-carboxybenzenesulfonyl fluoride |
| Chemical Structure | Contains an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) | Contains an electron-withdrawing carboxylic acid group (-COOH) |
| Predicted Reactivity | Lower | Higher |
| Selectivity | Potentially higher due to lower reactivity | Potentially lower due to higher reactivity |
| Solubility | Good aqueous solubility, zwitterionic nature | Good aqueous solubility |
| Post-Labeling Modification | Amine and carboxyl groups available for secondary conjugation | Carboxyl group available for secondary conjugation |
The Decisive Factor: Electronic Effects on Reactivity
The primary differentiator between these two reagents is the electronic influence of their substituents on the electrophilicity of the sulfonyl fluoride group.
-
4-amino-3-(fluorosulfonyl)benzoic acid: The presence of the electron-donating amino group (-NH₂) at the para position relative to the sulfonyl fluoride is expected to decrease the electrophilicity of the sulfur atom. This is due to the resonance donation of the lone pair of electrons from the nitrogen atom into the aromatic ring, which partially offsets the electron-withdrawing effect of the sulfonyl fluoride.
-
4-carboxybenzenesulfonyl fluoride: In contrast, the carboxylic acid group (-COOH) is electron-withdrawing. This effect, combined with the inherent electron-withdrawing nature of the sulfonyl fluoride, results in a more electron-deficient sulfur atom, making it a "harder" electrophile and thus more reactive towards nucleophiles. Studies have shown that the reactivity of aryl sulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the warhead.[2]
This difference in reactivity has significant practical implications. A more reactive probe like 4-carboxybenzenesulfonyl fluoride may lead to faster labeling kinetics but could also result in more off-target labeling. Conversely, the attenuated reactivity of 4-amino-3-(fluorosulfonyl)benzoic acid may require longer incubation times or higher concentrations but could offer greater selectivity for more nucleophilic or spatially accessible residues.
Experimental Design and Protocols
The successful application of these labeling reagents hinges on a well-designed experimental protocol. The following provides a detailed, step-by-step methodology for a typical protein labeling experiment, which should be optimized for the specific protein and reagent being used.
General Protein Labeling Protocol
This protocol is a starting point and may require optimization for your specific protein and application.
1. Reagent Preparation:
- Prepare a 10-50 mM stock solution of the sulfonyl fluoride reagent in a compatible organic solvent such as DMSO or DMF.
- Prepare the protein solution in a suitable buffer, such as phosphate-buffered saline (PBS) or a Tris buffer, at a concentration of 1-10 mg/mL. The pH of the buffer should be optimized, typically between 7.5 and 9.0, to facilitate the deprotonation of nucleophilic amino acid residues.
2. Labeling Reaction:
- Add the sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration. A molar excess of the labeling reagent (e.g., 10- to 100-fold) is typically used.
- Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1 to 24 hours). The reaction progress can be monitored by techniques such as mass spectrometry.
3. Removal of Excess Reagent:
- After the incubation period, remove the unreacted sulfonyl fluoride reagent. This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
4. Characterization of the Labeled Protein:
- Determine the degree of labeling (DOL), which is the average number of labeling molecules per protein. This can be quantified using mass spectrometry or UV-Vis spectroscopy if the label has a chromophore.
- Confirm the site(s) of labeling using peptide mapping and mass spectrometry (LC-MS/MS).
5. Functional Analysis:
- Assess the impact of the labeling on the protein's structure and function using appropriate assays (e.g., enzyme activity assays, binding assays).
Visualizing the Process: Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the labeling reaction and the experimental workflow.
Caption: SuFEx reaction mechanism for protein labeling.
Caption: Experimental workflow for protein labeling.
Concluding Remarks for the Informed Researcher
The choice between 4-amino-3-(fluorosulfonyl)benzoic acid and 4-carboxybenzenesulfonyl fluoride is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific experimental goals.
-
For applications requiring high selectivity and where the target protein possesses a particularly reactive nucleophile, 4-amino-3-(fluorosulfonyl)benzoic acid may be the preferred choice. Its attenuated reactivity could minimize off-target modifications, leading to a more homogeneous product. The presence of both an amine and a carboxyl group also offers greater versatility for subsequent bioconjugation steps.
-
For situations where faster labeling kinetics are desired or when targeting less reactive sites, 4-carboxybenzenesulfonyl fluoride's higher reactivity could be advantageous. However, this comes with a potential trade-off in selectivity, which must be carefully assessed.
Ultimately, the principles and protocols outlined in this guide are intended to empower researchers to approach their bioconjugation challenges with a deeper understanding of the tools at their disposal. As with any powerful technology, a nuanced and informed approach will yield the most reliable and insightful results.
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Gaudio, C., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. Available at: [Link].
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Zhang, Y., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(20), 5467-5476. Available at: [Link].
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Kelly, J. W., et al. (2013). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. Journal of the American Chemical Society, 135(16), 6113-6124. Available at: [Link].
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Jones, L. H., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 939-960. Available at: [Link].
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Li, Y., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link].
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Sulfur fluoride exchange. Nature Reviews Chemistry. Available at: [Link].
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Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Request PDF. Available at: [Link].
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link].
-
Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. Available at: [Link].
-
Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. RJPT. Available at: [Link].
-
4-Amino-3-fluorobenzoic acid. PubChem. Available at: [Link].
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link].
-
Graph Neural Networks for Identifying Protein-Reactive Compounds. ChemRxiv. Available at: [Link].
-
Protein Labeling Techniques. Sino Biological. Available at: [Link].
Sources
- 1. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
validating the mechanism of inhibition for 4-amino-3-(fluorosulfonyl)benzoic acid
The development of targeted covalent inhibitors (TCIs) has experienced a profound resurgence, transitioning from a historically avoided modality to a cornerstone of modern rational drug design ()[1]. Among the emerging electrophilic warheads, sulfonyl fluorides—and specifically versatile building blocks like 4-amino-3-(fluorosulfonyl)benzoic acid —offer a unique mechanistic paradigm.
Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these compounds act as "context-specific" electrophiles ()[2]. Unlike highly reactive Michael acceptors that indiscriminately target exposed cysteines, the fluorosulfonyl group remains largely inert in aqueous physiological conditions. It only undergoes S-F bond cleavage when bound in a specific protein microenvironment that provides the precise geometry and pKa perturbation required for activation ().
Validating the mechanism of inhibition for derivatives of 4-amino-3-(fluorosulfonyl)benzoic acid requires a rigorous, multi-tiered analytical approach. Because SuFEx warheads can modify lysine, tyrosine, serine, threonine, or histidine residues, researchers must prove not only covalency but also site-specificity and kinetic efficiency. This guide provides a comprehensive framework for validating these SuFEx-based inhibitors against alternative covalent and non-covalent modalities.
Section 1: Comparative Profiling of Covalent Warheads
To contextualize the performance of 4-amino-3-(fluorosulfonyl)benzoic acid derivatives, it is critical to compare their intrinsic reactivity and target scope against other established warheads.
| Warhead Type | Representative Chemistry | Primary Target Residue(s) | Intrinsic Aqueous Reactivity | Reversibility |
| Sulfonyl Fluoride (SuFEx) | Heterolytic S-F Cleavage | Lys, Tyr, Ser, Thr, His | Low (Requires microenvironment activation) | Irreversible |
| Acrylamide | Michael Addition | Cys | Moderate (Tunable via adjacent sterics) | Irreversible (Usually) |
| Chloroacetamide | Cys | High (Prone to off-target toxicity) | Irreversible | |
| Boronic Acid | Dative Bond Formation | Ser, Thr | Variable (Equilibrium dependent) | Reversible |
Causality Insight: The carboxylic acid and aniline functionalities on 4-amino-3-(fluorosulfonyl)benzoic acid allow for rapid amide coupling to target-directing scaffolds. The resulting SuFEx warhead is superior for targeting kinase ATP-binding sites or protein-protein interaction (PPI) interfaces that lack a targetable cysteine but possess a catalytic lysine or tyrosine.
Section 2: Kinetic Validation of Covalent Engagement
For non-covalent inhibitors, the
Caption: Kinetic validation workflow for determining time-dependent inhibition parameters (k_inact and K_I).
Step-by-Step Methodology: Time-Dependent Inhibition Assay
Self-Validating System: This protocol requires a non-covalent analog (e.g., replacing the fluorosulfonyl group with a sulfonamide) as a negative control to prove that time-dependence is strictly due to the SuFEx reaction.
-
Preparation: Prepare a dilution series of the 4-amino-3-(fluorosulfonyl)benzoic acid derivative spanning
to the estimated . -
Pre-Incubation: Incubate the target enzyme (at a concentration well below
) with the inhibitor series. Extract aliquots at specific time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes). -
Reaction Initiation: Rapidly dilute the aliquots into an assay buffer containing a saturating concentration of the enzyme's substrate (at least
) to outcompete further reversible binding. -
Data Acquisition: Measure the initial velocity (
) of the uninhibited enzyme and the remaining velocity ( ) of the inhibited samples. -
Kinetic Extraction:
-
Plot
versus pre-incubation time. The negative slope of each line yields the pseudo-first-order rate constant ( ). -
Plot
versus inhibitor concentration . Fit the data to the hyperbolic equation: .
-
Section 3: Structural & Stoichiometric Validation
To definitively prove the mechanism of action, one must visualize the covalent bond. SuFEx reactions result in the loss of a fluoride ion and a proton (HF, ~20.006 Da) upon conjugation with a nucleophile[2].
Caption: SuFEx reaction pathway of 4-amino-3-(fluorosulfonyl)benzoic acid derivatives with target proteins.
Step-by-Step Methodology: Intact MS and Peptide Mapping
Self-Validating System: Include a site-directed mutant (e.g., Lys
-
Protein Labeling: Incubate
of the recombinant target protein with (5-fold excess) of the inhibitor for 2 hours at room temperature. -
Intact Protein MS: Desalt the sample using a C4 ZipTip. Analyze via LC-ESI-TOF Mass Spectrometry. Deconvolute the raw spectra using maximum entropy algorithms.
-
Expected Result: A single mass shift corresponding to
. A 1:1 stoichiometry confirms the absence of promiscuous off-target labeling.
-
-
Proteolytic Digest: Denature the labeled protein with 8M urea, reduce with DTT, and alkylate with iodoacetamide. Digest with Trypsin or Glu-C. (Note: If the SuFEx target is a Lysine, Trypsin cleavage at that site will be blocked. Glu-C is recommended).
-
LC-MS/MS Mapping: Analyze the peptides using tandem mass spectrometry. Utilize targeted search parameters for the specific mass addition on Lys, Tyr, Ser, or His residues to pinpoint the exact site of modification.
Section 4: Reversibility and Target Engagement
A critical vulnerability in covalent drug design is the assumption of irreversibility. Some electrophiles (like certain cyanoacrylamides) form reversible covalent bonds. A rapid dilution washout assay is mandatory to confirm the terminal nature of the SuFEx bond.
Caption: Rapid dilution washout assay workflow to confirm the irreversibility of the covalent inhibitor.
Step-by-Step Methodology: Rapid Dilution Washout Assay
Self-Validating System: A known, potent non-covalent inhibitor must be run in parallel. If the non-covalent control fails to recover activity, the dilution factor is insufficient, invalidating the entire assay.
-
Saturation: Pre-incubate the enzyme with the SuFEx inhibitor (and the non-covalent control in a separate tube) at a concentration of
for a duration equal to the half-life of inactivation ( ). -
Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing the enzyme's substrate. This drops the inhibitor concentration to
, which should theoretically permit 90% enzymatic activity if the binding were reversible. -
Continuous Monitoring: Monitor the enzymatic activity continuously for 2 to 4 hours.
-
Data Interpretation: The non-covalent control will show an immediate or gradual recovery of activity as the inhibitor dissociates. The 4-amino-3-(fluorosulfonyl)benzoic acid derivative must show a flat line (0% recovery), definitively proving irreversible covalent inhibition.
References
-
The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]
Sources
Safety Operating Guide
4-amino-3-(fluorosulfonyl)benzoic acid proper disposal procedures
As a Senior Application Scientist advising drug development teams, I frequently consult on the safe handling and lifecycle management of Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. 4-amino-3-(fluorosulfonyl)benzoic acid is a highly versatile electrophile used in advanced click chemistry, but its defining feature—the robust S(VI)-F bond—presents unique end-of-life disposal challenges.
Unlike traditional sulfonyl chlorides, which hydrolyze rapidly in ambient moisture, sulfonyl fluorides are highly resistant to standard hydrolytic degradation 1. If improperly disposed of, this compound can persist in the environment or release highly toxic hydrogen fluoride (HF) gas upon uncontrolled combustion.
The following guide outlines the standard operating procedures (SOPs) for the safe, validated disposal and neutralization of this compound.
Physicochemical & Hazard Profile
Before executing any disposal protocol, personnel must understand the quantitative and reactive parameters of the waste material.
| Property / Parameter | Value / Description |
| Chemical Name | 4-amino-3-(fluorosulfonyl)benzoic acid |
| CAS Registry Number | 2167367-63-5 |
| Molecular Weight | 219.19 g/mol |
| Functional Groups | Primary amine (-NH₂), Carboxyl (-COOH), Sulfonyl fluoride (-SO₂F) |
| Primary Hazards | Corrosive, Irritant, potential HF release upon combustion |
| Hydrolytic Stability | Highly stable at pH 4–9; degrades rapidly at pH > 11 with peroxides |
Primary Disposal Directive: Controlled Incineration
For bulk quantities (>100 grams) or heavily contaminated solid waste (e.g., packaging, PPE), the only compliant method is removal to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing 2.
-
The Causality: The sulfur(VI)-fluorine bond requires immense thermal energy to break. Direct disposal into landfills risks long-term environmental persistence. Furthermore, thermal decomposition of fluorosulfonyl compounds generates highly toxic byproducts, including sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen fluoride (HF). A licensed facility utilizes alkaline scrubbers (e.g., calcium hydroxide slurries) to neutralize these exhaust gases into inert calcium sulfate and calcium fluoride before atmospheric release.
Packaging Protocol:
-
Seal the compound in its original primary container.
-
Place within a secondary high-density polyethylene (HDPE) container.
-
Label clearly as "Hazardous Waste: Corrosive Solid, Contains Fluorosulfonyl Compounds."
In-House Chemical Neutralization (Alkaline Defluorination)
For small-scale laboratory waste, expired stock solutions, or dilute reaction streams, in-house chemical neutralization is preferred to reduce hazardous waste volume.
-
The Causality: While sulfonyl fluorides are resistant to standard hydroxide (OH⁻) hydrolysis, the addition of hydrogen peroxide generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a significantly stronger nucleophile than OH⁻. It rapidly attacks the electrophilic S(VI) center, displacing the fluoride ion to form a transient peroxy-sulfonate, which quickly decomposes to the stable, non-hazardous sulfonic acid 3.
Step-by-Step Neutralization Protocol
Note: Perform all steps in a certified chemical fume hood while wearing a face shield, heavy-duty neoprene gloves, and a lab coat.
-
Solubilization: Dissolve the 4-amino-3-(fluorosulfonyl)benzoic acid waste in a minimum volume of a miscible co-solvent (e.g., THF or Methanol) in a round-bottom flask to ensure a homogenous reaction.
-
Reagent Preparation: Prepare a 1 M H₂O₂ aqueous solution and adjust the pH to 12 using 1 M NaOH.
-
Nucleophilic Attack: Slowly add the alkaline H₂O₂ solution to the waste mixture under vigorous stirring. Caution: This reaction can be mildly exothermic and may outgas. Stir for 12–24 hours at room temperature.
-
Self-Validating System (Critical Step): Before proceeding, extract a 0.5 mL aliquot and analyze it via ¹⁹F-NMR. The successful cleavage of the S-F bond is confirmed by the complete disappearance of the aryl sulfonyl fluoride signal (typically +50 to +65 ppm) and the emergence of a sharp singlet corresponding to the free inorganic fluoride ion (F⁻) at approximately -120 ppm. Do not proceed until conversion is >99%.
-
Fluoride Sequestration: Once validated, add 1.5 molar equivalents of Calcium Chloride (CaCl₂) to the neutralized mixture. The free fluoride ions will react to form an insoluble, inert Calcium Fluoride (CaF₂) precipitate.
-
Filtration & Segregation: Filter the suspension. The solid CaF₂ is disposed of as standard solid chemical waste. The neutralized, fluoride-free filtrate can be processed as standard aqueous waste in accordance with local environmental regulations.
Workflow for alkaline peroxide defluorination and calcium sequestration of sulfonyl fluoride waste.
Spill Response and Environmental Containment
In the event of an accidental release of the solid powder, immediate mechanical containment is required to prevent aerosolization and respiratory exposure.
-
Isolation: Evacuate non-essential personnel from the immediate area.
-
PPE: Don chemical-resistant neoprene gloves, safety goggles, and a NIOSH-approved P100 particulate respirator.
-
Containment: Do NOT use water initially, as it will spread the contamination without neutralizing the stable compound.
-
Mechanical Recovery: Use non-sparking tools to gently sweep the solid into a high-density polyethylene (HDPE) container.
-
Chemical Decontamination: Treat the spill surface with the alkaline H₂O₂ solution (pH 12) described in the protocol above to degrade any microscopic residual sulfonyl fluoride, followed by a thorough water wash.
References
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.ResearchGate.
- 4-fluorosulfonyl-3-trimethylsilylbenzoic acid | Sigma-Aldrich. (Source of CAS 2167367-63-5). Sigma-Aldrich.
- Sodium Bis(fluorosulfonyl)imide - Safety Data Sheet. (Standard incineration protocols for fluorosulfonyls). ChemicalBook.
- Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride.ACS Publications.
Sources
Personal protective equipment for handling 4-amino-3-(fluorosulfonyl)benzoic acid
Executive Summary & Immediate Action Plan
Stop and Read: This compound contains a sulfonyl fluoride (-SO₂F) moiety. While generally more hydrolytically stable than sulfonyl chlorides, it possesses the latent potential to release Hydrogen Fluoride (HF) upon exposure to moisture or during metabolic breakdown.
Treat this chemical with HF-class precautions . Standard organic chemistry PPE is insufficient without specific modifications for fluoride safety.
Critical Hazard Profile
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion/Irritation | 1B (Assumed) | Direct contact causes irreversible tissue damage. |
| Acute Toxicity | Category 3/4 | Harmful by inhalation/ingestion. |
| Reactivity | Moisture Sensitive | Hydrolyzes to release HF and sulfonic acid. |
| Self-Reactivity | High | Contains both nucleophile (-NH₂) and electrophile (-SO₂F). Risk of polymerization if stored improperly. |
Personal Protective Equipment (PPE) Matrix
Rationale: The dual presence of an aniline amine and a fluorosulfonyl group necessitates protection against both organic alkylation and inorganic fluoride burns.
Tier 1: Standard Handling (Weighing/Transfer)
-
Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator if handling powder outside a hood (strongly discouraged).
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient.
-
Hands: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (minimum 5 mil) or Neoprene.
-
Protocol: Change outer gloves immediately upon any splash or every 30 minutes.
-
-
Body: 100% Cotton lab coat (fire resistant) + Chemical apron (Tyvek or PVC) for wet work.
Tier 2: High Risk (Synthesis/Spill Cleanup)
-
Respiratory: Full-face respirator with Multi-Gas/Vapor cartridges (Acid Gas + Organic Vapor).
-
Hands: Silver Shield® (Laminate) gloves or thick Butyl rubber.
-
Skin: Calcium Gluconate (2.5%) gel MUST be present on the benchtop before work begins.
Operational Protocols
A. Storage & Stability[1][2][3]
-
Temperature: Store at 2–8°C . The presence of the amino group (nucleophile) and sulfonyl fluoride (electrophile) creates a risk of intermolecular self-condensation (polymerization) at room temperature.
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis.
-
Container: Polypropylene or Polyethylene containers are preferred over glass if long-term HF generation is suspected, though glass is acceptable for short-term storage of the anhydrous solid.
B. Experimental Workflow
Objective: Prevent hydrolysis and accidental inhalation.
-
Pre-Check: Verify fume hood flow (>100 fpm). Locate Calcium Gluconate gel.[1]
-
Weighing:
-
Tare the vial inside the fume hood.
-
Use a disposable anti-static spatula.
-
Technical Insight: Do not return excess powder to the stock container. The introduced moisture from the air will degrade the bulk stock.
-
-
Solubilization:
-
Solvents: Use anhydrous ACN, DMF, or DMSO.
-
Avoid: Alcohols (unless forming sulfonate esters) or water.
-
Sequence: Add solvent to powder, not powder to solvent, to minimize dust generation.
-
C. Reaction Monitoring (TLC/LCMS)
-
Quenching: Quench aliquots with anhydrous methanol/amine rather than water to prevent HF spikes in the LCMS line.
-
Visualization: UV active (Benzoic acid moiety).
Emergency Response Workflows
Scenario A: Skin Exposure
Immediate Action is Vital. The fluoride ion penetrates deep into tissue, sequestering calcium and causing bone necrosis.
-
Wash: Rinse with water for 5 minutes only (to remove surface chemical).
-
Neutralize: Apply Calcium Gluconate Gel (2.5%) freely to the affected area.[1] Massage continuously.
-
Escalate: Seek medical attention immediately. Tell EMS: "Potential Hydrogen Fluoride exposure via Sulfonyl Fluoride hydrolysis."
Scenario B: Spill Management
Do not use water. Water triggers HF release.
Figure 1: Decision logic for spill response. Note the use of Calcium-based absorbents to scavenge fluoride ions.
Waste Disposal & Deactivation
Principle: Convert the reactive sulfonyl fluoride into inert inorganic salts (CaF₂) and organic sulfonates before disposal.
Deactivation Protocol
-
Prepare Quench Solution: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
-
Slow Addition: Add the reaction waste slowly to the quench solution.
-
Warning: Exothermic! Ice bath recommended.
-
-
Fluoride Scavenging (Crucial): Add excess Calcium Chloride (CaCl₂) or Calcium Hydroxide (Ca(OH)₂) to the waste stream.
-
pH Check: Adjust pH to 7–9.
-
Filtration: Filter off the solid CaF₂ precipitate (dispose as solid hazardous waste).
-
Liquid Waste: Dispose of the filtrate as aqueous basic organic waste.
References
-
National Institutes of Health (NIH) - PubChem. 4-Amino-3-fluorobenzoic acid Compound Summary. (Analogous Structure Safety Data). Retrieved from [Link]
-
MDPI Catalysts. Synthetic Routes to Arylsulfonyl Fluorides. (Stability and Reactivity Data). Retrieved from [Link][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
